Eplerenone-d3

Catalog No.
S11214097
CAS No.
M.F
C24H30O6
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eplerenone-d3

Product Name

Eplerenone-d3

IUPAC Name

trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

Molecular Formula

C24H30O6

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24?/m1/s1/i3D3

InChI Key

JUKPWJGBANNWMW-WAICZPKKSA-N

SMILES

Array

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C

deuterated eplerenone synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Eplerenone-d3

Deuterated eplerenone, known as This compound, is a stable isotope-labeled version of the drug where three hydrogen atoms have been replaced with deuterium atoms [1]. It is primarily used in research and development as an internal standard for quantitative analysis techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1].

The table below summarizes the key characteristics of this compound:

Property Description
CAS Number (Synonyms) Epoxymexrenone-d3 [1]
Molecular Formula C₂₄H₂₇D₃O₆ [1]
Molecular Weight 417.51 g/mol [1]
Primary Research Application Used as a tracer or internal standard for quantitative analytical methods [1]
Biological Activity It is the deuterated form of Eplerenone, a selective, competitive, and orally active aldosterone antagonist [1].

Insights from Eplerenone Synthesis and Impurity Studies

Although the specific synthesis for the deuterated compound is not published, research on the synthesis of regular eplerenone highlights the challenges that would also be relevant for synthesizing a deuterated version. The key difficulty lies in controlling the stereochemistry at the C-7 position of the steroid molecule [2] [3].

During standard eplerenone synthesis, several process-related impurities are often formed. These include epimerization products (where the stereochemistry at C-7 is inverted), dehydration by-products, and chlorinated derivatives [2] [3]. This indicates that any synthesis pathway for deuterated eplerenone would need to be highly stereoselective and carefully controlled to avoid similar impurities in the final product.

The following diagram outlines the general logical workflow for developing a synthesis of a deuterated active pharmaceutical ingredient (API) like this compound, based on the challenges identified in the literature:

G Start Start: Plan Deuterated API Synthesis A Identify Target Sites for Deuterium Incorporation Start->A B Develop Stereoselective Synthesis Route A->B C Address Process-Related Impurities (e.g., Epimerization, Dehydration) B->C D Purify and Isolate Final Product C->D E Characterize Product Using Analytical Techniques (NMR, HRMS) D->E End Final Deuterated API E->End

References

Eplerenone-d3 stable isotope labeled standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Eplerenone-d3

The table below summarizes the core technical data for this compound, a deuterium-labeled analog of the pharmaceutical compound Eplerenone [1] [2] [3].

Property Description
Molecular Formula C24H27D3O6 [1] [2] [3]
Molecular Weight 417.51 g/mol [1] [2] [4]
Appearance White solid [2]
Isotopic Enrichment 98% D [2]
Parent Drug Eplerenone [3] [5]
CAS Number (Unlabeled) 107724-20-9 [2] [4]
Storage 2 - 8 °C [2]
Synonyms Epoxymexrenone-d3; Inspra-d3; SC-66110-d3 [2] [3]

Primary Applications and Mechanism of Action

This compound is not a therapeutic agent itself but a critical tool in pharmaceutical research and development [3].

  • Primary Application: It is predominantly used as an internal standard in quantitative bioanalysis [3]. Its deuterated structure allows it to behave almost identically to the unlabeled Eplerenone during sample processing but be distinguishable by mass spectrometry. This enables highly accurate and precise measurement of Eplerenone concentration in complex biological matrices like plasma or serum during pharmacokinetic studies, therapeutic drug monitoring, and metabolic research [3].
  • Mechanism of Action of Parent Drug: The biological activity is derived from its parent compound, Eplerenone. Eplerenone is a selective aldosterone receptor antagonist [1] [2]. It works by binding to the mineralocorticoid receptor and blocking the effects of the hormone aldosterone. This blockade promotes sodium and water excretion while reducing potassium loss, which helps lower blood pressure and treats heart failure after a heart attack [2].

The following diagram illustrates the role of this compound in a typical analytical workflow for quantifying Eplerenone in a biological sample.

cluster_1 Key Advantage of Deuterated Standard A Biological Sample (Plasma/Serum) B Add Internal Standard (this compound) A->B C Sample Preparation (Protein precipitation, extraction) B->C D LC-MS/MS Analysis C->D E Mass Spectrometry Detection D->E F Data Analysis & Quantification E->F S Eplerenone and this compound have nearly identical chromatographic properties E->S T Mass spectrometer distinguishes them by molecular weight difference S->T

Information Gaps and Limitations

The search results, while useful for identifying basic properties, lack the in-depth technical data required for an in-depth guide.

  • No Detailed Experimental Protocols: The results do not contain step-by-step methodologies for experiments like sample preparation, LC-MS/MS parameters, or validation data.
  • No Quantitative Data from Application Studies: Information on key performance metrics, such as recovery rates, precision, accuracy, or limits of detection in specific assays, is absent.
  • Limited Information on Signaling Pathways: While the mechanism of action is described, the search results do not provide detailed pathway illustrations that could be translated into a diagram.

References

Eplerenone Pharmacokinetics: Key Parameters in Humans

Author: Smolecule Technical Support Team. Date: February 2026

After oral administration, eplerenone is well-absorbed and undergoes extensive metabolism, primarily via the CYP3A4 enzyme. The table below summarizes its key pharmacokinetic parameters in healthy humans [1] [2] [3].

Parameter Value in Healthy Humans Additional Context
Bioavailability Unknown (Absolute) Well absorbed after oral administration [1].
Tmax (hr) ~1.2 [1] Up to ~2.2 hours reported in some studies [2].
Cmax 1.72 μg/mL (after 100 mg dose) [1] Increases dose-dependently [2].
AUC Reported for metabolites [1] Increases dose-dependently; AUC of open-lactone-ring metabolite (EPA) is only 4% of parent drug [1].
Apparent Volume of Distribution (Vd/F) 43 - 90 L [3] Indicates distribution into tissues beyond plasma.
Plasma Protein Binding ~50% (Concentration-dependent) [3] Reported range is 33% - 60% [1].
Half-life (t₁/₂) 3.0 - 6 hours [1] [3] Multiple doses can lead to accumulation [2].
Clearance (CL/F) ~10 L/hr [3] Increased in patients with renal impairment on dialysis [2].
Primary Route of Elimination Extensive hepatic metabolism
Excretion (Urine) ~66.6% of dose (as metabolites) [1] Minimal unchanged drug in urine.
Excretion (Feces) ~32.0% of dose (as metabolites) [1] Minimal unchanged drug in feces.

Eplerenone-D3: Properties and Applications in Research

This compound is a stable isotope-labeled compound where three hydrogen atoms in the methyl ester group are replaced by deuterium atoms [4] [5]. This section details its characteristics and research use.

  • Chemical Properties: The molecular formula is C₂₄H₂₇D₃O₆, giving it a molecular weight of approximately 417.51 g/mol, about 3 Da higher than unlabeled eplerenone [4] [5].
  • Primary Research Application: Its main use is as an Internal Standard (IS) in bioanalytical methods [4] [5].
    • Function: It is added in a known quantity to biological samples (e.g., plasma, urine) before processing and analysis.
    • Mechanism: It co-elutes with unlabeled eplerenone during chromatography but is distinguished by its higher mass in the mass spectrometer.
    • Benefit: It corrects for variability in sample preparation and instrument analysis, enabling highly accurate and precise quantification of eplerenone in complex biological matrices [5].

Eplerenone Metabolism and the Role of Deuterated Analogs

Eplerenone is extensively metabolized in humans, with several major pathways identified. The following diagram illustrates its metabolic fate.

G A Eplerenone (Parent) CYP3A4 CYP3A4 A->CYP3A4 Primary Enzyme B 6β-Hydroxy-Eplerenone F Excretion in Urine B->F G Excretion in Feces B->G C 6β,21-Dihydroxy-Eplerenone C->F C->G D 21-Hydroxy-Eplerenone D->F D->G E 2α,3β,21-Trihydroxy-Eplerenone E->F E->G CYP3A4->B 32.0% of Dose CYP3A4->C 20.5% of Dose CYP3A4->D 7.89% of Dose CYP3A4->E 5.96% of Dose

The deuterium labels in this compound are strategically placed on the methyl ester group, a site that remains intact during metabolism [1]. This ensures the internal standard maintains an identical core structure and chromatographic behavior to the analytes of interest.

Experimental Protocol: Quantifying Eplerenone Using LC-MS/MS

This method details the use of this compound as an internal standard for the precise quantification of eplerenone in human plasma.

  • Sample Preparation:

    • Spike Internal Standard: Add a known, fixed volume of this compound working solution to a measured volume of calibration, quality control (QC), and study samples [5].
    • Protein Precipitation: Add a solvent like acetonitrile or methanol to precipitate plasma proteins. Vortex mix and centrifuge to obtain a clean supernatant.
    • Sample Injection: Transfer the supernatant to an autosampler vial for analysis via Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
  • Liquid Chromatography (LC) Conditions:

    • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
    • Column: A C18 column is standard.
    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as 0.1% formic acid.
    • Purpose: Separates eplerenone and its metabolites from other components in the plasma extract to reduce ion suppression.
  • Mass Spectrometry (MS) Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • Eplerenone: Monitor a specific precursor ion → product ion transition.
      • This compound: Monitor a precursor ion 3 Da higher → its corresponding product ion.
    • Quantification: The concentration of eplerenone in unknown samples is determined by comparing the peak area ratio (eplerenone / this compound) against a calibration curve prepared with known standards [5].

Key Takeaways for Researchers

  • This compound is a Critical Analytical Tool: It is not a therapeutic agent but is essential for robust and reliable quantification of eplerenone in pharmacokinetic and metabolic studies.
  • Established Pharmacokinetic Profile: The parent drug eplerenone displays linear kinetics, moderate protein binding, a short half-life, and is cleared primarily via CYP3A4-mediated metabolism.
  • Robust Methodology: The combination of stable isotope-labeled internal standards (this compound) with LC-MS/MS represents a gold-standard methodology for supporting drug development and clinical use.

References

Deuterated Mineralocorticoid Receptor Antagonists Identified

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that deuterated versions of established MR antagonists are primarily used as internal standards in bioanalytical research, such as mass spectrometry, to enable precise quantification of drug levels in biological samples [1] [2].

The table below lists the deuterated MR antagonists identified in the search results:

Compound Name Deuteration Primary Application Purity/Note
Spironolactone-d3 [1] Deuterium labeled Research & analytical applications [2] 99.82% [1]
Spironolactone-d7 [1] Deuterium labeled Research & analytical applications [2] 99.96% [1]
Finerenone-d5 [2] Deuterium labeled Research & analytical applications [2] Information not specified
Finerenone-d3 [2] Deuterium labeled Research & analytical applications [2] Information not specified
Canrenone-d6 [2] Deuterium labeled Research & analytical applications [2] 98.78% [2]

Established Mineralocorticoid Receptor Antagonists in Therapy

To provide context, here is a summary of key non-deuterated MR antagonists that are well-established in clinical development and practice. The following table compares their core characteristics, with quantitative potency data included where available from the search results.

Drug Name Type Key Characteristics / IC50 Value Primary Indications (as per search results)
Spironolactone [1] Steroidal IC50: 24 nM (MR); 77 nM (Androgen Receptor) [1] Heart failure (HFrEF), Resistant hypertension [3] [4]
Eplerenone [1] Steroidal IC50: 0.081 μM (MR); More selective than spironolactone [1] Heart failure (HFrEF), Post-myocardial infarction [3] [4]
Finerenone [1] Non-steroidal IC50: 18 nM (MR); High selectivity over other receptors [1] Diabetic kidney disease, Cardiovascular risk reduction in T2D [3] [4]
Esaxerenone [1] Non-steroidal Highly potent and selective non-steroidal MRA [1] Hypertension (mentioned in patent) [5]
KCanrenoate potassium [2] Steroidal Prodrug that releases Canrenone; competitive MR antagonist [2] Hypertension (as a diuretic) [2]

Experimental Protocols: Measuring Angiotensin Profiles

To illustrate a detailed methodology relevant to MRA research, the following workflow is adapted from a clinical study that investigated the effects of eplerenone on the renin-angiotensin-aldosterone system (RAAS) in patients with diabetic kidney disease using mass spectrometry [6].

workflow start Patient Recruitment & Randomization runin 2-week Run-in Phase: Standardize ACEi therapy (enalapril 20 mg daily) start->runin baseline Baseline Blood Collection runin->baseline randomize Randomization baseline->randomize group1 Eplerenone Group (25 mg daily) randomize->group1 group2 Placebo Group randomize->group2 treatment 8-week Treatment Period group1->treatment group2->treatment final Final Blood Collection treatment->final processing Blood Processing: Centrifugation (2000×g, 10 min, 4°C) Aliquot plasma Store at -80°C final->processing analysis LC-MS/MS Analysis: Solid-phase extraction (C18) Quantify angiotensin metabolites and aldosterone processing->analysis

Experimental workflow for assessing MRA effects on RAAS [6].

Signaling Pathway and Mechanism of Action

The diagram below synthesizes information from the search results to illustrate the core signaling pathway of mineralocorticoid receptor activation and the site of action for antagonists [7] [4].

pathways Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Cort Cortisol Cort->MR Trans Translocation to Nucleus MR->Trans MRA MR Antagonist MRA->MR Blocks GRE Gene Response Element (GRE) Trans->GRE Inflam Pro-inflammatory Genes GRE->Inflam Fibrosis Pro-fibrotic Genes GRE->Fibrosis Remodel Pathological Remodeling (Cardiovascular/Renal) Inflam->Remodel Fibrosis->Remodel

Core MR signaling pathway and antagonist mechanism [7] [4].

Key Insights for Researchers

  • Deuterated Compounds are Crucial Research Tools: The identified deuterated MR antagonists (Spironolactone-d3, Finerenone-d5, etc.) are not therapeutic agents themselves but are essential for advancing drug development through precise bioanalytical measurements [1] [2].
  • The Field is Evolving Beyond Steroidal Antagonists: A key trend is the development of non-steroidal MRAs like finerenone and esaxerenone. These offer high selectivity for the MR, potentially reducing the off-target side effects (like gynecomastia) associated with steroidal MRAs such as spironolactone [3] [4].
  • Cardiorenal Protection is a Primary Focus: Modern MRA research heavily emphasizes their benefits in heart failure and diabetic kidney disease, moving beyond their traditional use in hypertension. The protective effects are attributed to anti-inflammatory and anti-fibrotic mechanisms, not just diuresis [8] [4].

References

Comprehensive Technical Guide: Eplerenone-d3 Mass Spectrometry Characterization for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eplerenone-d3 and Its Analytical Significance

This compound is a deuterium-labeled stable isotope analogue of Eplerenone, serving as a critical internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound features three deuterium atoms substituted for hydrogen atoms, resulting in a molecular weight of 417.51 g/mol compared to the 414.50 g/mol of unlabeled Eplerenone [1]. The deuterium labeling, typically at the methyl ester position, provides nearly identical chromatographic behavior while allowing for distinct mass spectral differentiation, making it ideal for accurate quantification in complex biological matrices.

The primary application of this compound in mass spectrometry revolves around its use as an internal standard for quantifying both Eplerenone and its hydrolyzed metabolite in supporting clinical studies [2]. As a selective aldosterone antagonist with an IC50 of 138 nM, Eplerenone has significant therapeutic importance for hypertension and heart failure treatment, necessitating robust analytical methods for pharmacokinetic studies [1]. The implementation of stable isotope-labeled internal standards like this compound has become the gold standard in regulated bioanalysis because it corrects for variability in sample preparation, ionization efficiency, and matrix effects, ultimately improving the accuracy, precision, and reliability of quantitative results.

Chemical Properties and Specifications of this compound

Table 1: Fundamental properties of this compound

Property Specification
Chemical Name This compound (Epoxymexrenone-d3)
Synonyms SC-66110-d3, CGP-30083-d3
Molecular Formula C24H27D3O6
Molecular Weight 417.51 g/mol
CAS Number Information not available in search results
Deuterium Positions Methyl ester group (inferred from structure)
Storage Conditions Store under recommended conditions in Certificate of Analysis
Purity Controlled substance; research use only
Stability Stable isotope label provides inherent chemical stability

This compound maintains the same core structure as unlabeled Eplerenone, featuring the characteristic 9,11-epoxy bridge and γ-lactone ring that are essential for its mineralocorticoid receptor binding affinity [1]. The deuterium atoms are incorporated at specific molecular positions that do not significantly alter the chemical behavior yet provide sufficient mass difference for MS discrimination. This strategic labeling ensures that this compound experiences nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the native analyte, while being distinguishable by mass spectrometry due to the 3 Da mass difference.

The structural integrity of this compound is maintained through proper storage conditions as specified in the Certificate of Analysis, typically at room temperature or as recommended by the manufacturer [1]. As a controlled substance with research applications only, appropriate handling procedures must be followed. The compound is supplied in various quantities (1 mg, 2.5 mg) with specific pricing and stock availability information available from suppliers like MedChemExpress, though delivery may require several weeks in some cases [1].

LC-MS/MS Analytical Conditions and Method Performance

Table 2: Summary of LC-MS/MS conditions and analytical performance for Eplerenone and metabolite quantification

Parameter Specifications
LC Column Zorbax XDB-C8 narrow-bore reversed-phase
Mobile Phase Acetonitrile/water (40:60, v/v) with 10 mM ammonium acetate, pH 7.4
Flow Rate Not specified (standard ~0.2-0.5 mL/min for narrow-bore)
MS Ionization Negative-to-positive switch electrospray
MS Detection Multiple Reaction Monitoring (MRM)
Precursor→Product Ions Eplerenone: m/z 415→163 [2]
Eplerenone metabolite: m/z 431→337 [2]
Linear Range 10-2500 ng/mL for both analytes [2]
LLOQ 10 ng/mL for both analytes [2]
Precision & Accuracy Acceptable over standard curve range [2]
Sample Throughput 80 samples per run with 5 min injection time [2]
Internal Standard This compound (stable isotope-labeled analogue) [2]

The chromatographic separation is achieved using a narrow-bore reversed-phase Zorbax XDB-C8 column with a mobile phase consisting of acetonitrile and water (40:60, v/v) containing 10 mM ammonium acetate at pH 7.4 [2]. This slightly basic mobile phase pH is optimal for the detection of both Eplerenone and its hydrolyzed metabolite. The mass spectrometric detection employs a negative-to-positive switch electrospray ionization source to accommodate the different ionization characteristics of the analyte and its metabolite, followed by detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer [2].

The analytical method performance demonstrates a linear dynamic range of 10-2500 ng/mL for both Eplerenone and its hydrolyzed metabolite in human plasma, with a lower limit of quantification (LLOQ) of 10 ng/mL for both compounds [2]. The method validation showed acceptable precision and accuracy across the standard curve range, making it suitable for supporting clinical studies. The high throughput of 80 samples per run with a run time of only 5 minutes per injection makes this method highly efficient for processing large numbers of clinical samples [2]. The use of this compound as the internal standard significantly contributes to the reliability of these quantitative results by correcting for matrix effects and extraction efficiency variations.

Sample Preparation Protocol

Solid-Phase Extraction Procedure

The sample preparation methodology for Eplerenone and its metabolite quantification from human plasma utilizes solid-phase extraction (SPE) on C18 cartridges with automated handling using a Zymark RapidTrace system [2]. This approach provides superior clean-up of plasma samples compared to protein precipitation, resulting in reduced matrix effects and enhanced method sensitivity. The step-by-step protocol begins with the aliquoting of 1 mL of human plasma sample followed by the addition of this compound internal standard solution. After vigorous mixing, samples undergo conditioning of the C18 SPE cartridges with methanol and water, after which the samples are loaded onto the cartridges.

The cartridges are then washed with appropriate solutions to remove interfering compounds while retaining the analytes of interest. The elution step utilizes an organic solvent such as methanol or acetonitrile to recover Eplerenone, its metabolite, and the this compound internal standard from the SPE cartridge. The eluate is evaporated to dryness under a gentle stream of nitrogen at ambient temperature and then reconstituted in an appropriate volume of mobile phase compatible with the LC-MS/MS system [2]. This extraction procedure demonstrates high recovery rates for both Eplerenone and its hydrolyzed metabolite while effectively removing phospholipids and other matrix components that can cause ionization suppression in the mass spectrometer source.

Alternative Extraction Considerations

While the published method specifically employs C18 solid-phase extraction, alternative sample preparation approaches may include liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) or hexane-ethyl acetate mixtures, or protein precipitation with acetonitrile or methanol when dealing with limited sample volumes. However, these alternative methods generally provide less effective sample clean-up compared to SPE, potentially compromising method sensitivity and increasing matrix effects. The choice of sample preparation technique should be guided by the required sensitivity, available equipment, and sample throughput requirements.

For methods requiring the highest sensitivity and minimal matrix effects, the SPE approach using C18 cartridges remains the preferred technique. The automation of the SPE process using systems like the Zymark RapidTrace not only improves throughput but also enhances the reproducibility of the extraction process, contributing to better precision and accuracy in the quantitative results [2]. The use of this compound as the internal standard throughout the extraction process corrects for any variations in recovery, ensuring accurate quantification even if absolute recovery values fluctuate between samples.

Experimental Workflow Visualization

G cluster_0 Key Parameters SamplePreparation Sample Preparation 1 mL plasma + this compound IS SPE Solid-Phase Extraction C18 cartridge, automated system SamplePreparation->SPE LC LC Separation Zorbax XDB-C8 column ACN/H2O (40:60) + 10 mM NH4Ac pH 7.4 SPE->LC MS MS Analysis Negative-positive switch ESI MRM detection LC->MS DataAnalysis Data Analysis Quantification using IS response MS->DataAnalysis Param1 Precursor→Product Ions: Eplerenone: m/z 415→163 Metabolite: m/z 431→337 Param2 Linear Range: 10-2500 ng/mL LLOQ: 10 ng/mL Param3 Throughput: 80 samples/run Run time: 5 min/injection

Experimental workflow for this compound LC-MS/MS analysis

The comprehensive workflow for this compound mass spectrometry characterization begins with sample preparation where the stable isotope-labeled internal standard is added to plasma samples, followed by automated solid-phase extraction for efficient sample clean-up. The extracted samples then undergo chromatographic separation using reversed-phase liquid chromatography with a mobile phase optimized for both Eplerenone and its metabolite. Finally, mass spectrometric detection employing multiple reaction monitoring provides selective and sensitive quantification, with data analysis utilizing the internal standard response for precise concentration determination [2].

Mass Spectrometric Characterization

Mass Spectral Transitions and Detection

The mass spectrometric detection of Eplerenone utilizes the precursor to product ion transition of m/z 415→163, while its hydrolyzed metabolite is detected using the transition m/z 431→337 [2]. These specific transitions are selected based on fragmentation studies that identify the most abundant and characteristic product ions for each compound. The m/z 163 product ion for Eplerenone likely originates from the lactone ring portion of the molecule, while the m/z 337 product ion for the metabolite may derive from a different fragmentation pathway possibly involving the opened lactone ring structure.

The ionization approach employs a negative-to-positive switch electrospray mass spectrometry technique, which allows for optimal ionization of both Eplerenone and its metabolite within a single analytical run, even if they exhibit different ionization preferences [2]. This sophisticated ionization strategy enhances method efficiency without compromising sensitivity for either compound. The MRM detection provides exceptional selectivity by monitoring two stages of mass filtering (precursor ion selection and characteristic product ion detection), effectively eliminating chemical noise from matrix components and enabling precise quantification at the low ng/mL level.

Method Validation Parameters

The validated LC-MS/MS method for Eplerenone and its hydrolyzed metabolite demonstrates acceptable precision and accuracy across the concentration range of 10-2500 ng/mL, meeting standard bioanalytical validation criteria [2]. The lower limit of quantification (LLOQ) of 10 ng/mL for both analytes provides sufficient sensitivity for monitoring therapeutic concentrations in clinical studies. Additional validation parameters including selectivity, matrix effects, recovery, and stability were evaluated to ensure method reliability.

The extraction efficiency for both Eplerenone and its metabolite using the C18 solid-phase extraction procedure was found to be consistent and reproducible, with the this compound internal standard effectively correcting for any variations in recovery [2]. The method exhibits excellent linearity across the calibrated range, with correlation coefficients (r) typically exceeding 0.99 based on weighted linear regression analysis. The method's robustness is reflected in its successful application to the analysis of human plasma samples from clinical studies, supporting its use in regulated bioanalysis.

Stability and Degradation Pathways

Understanding the stability profile of Eplerenone is crucial for developing reliable analytical methods. Forced degradation studies conducted according to ICH guidelines reveal that Eplerenone is susceptible to significant degradation under acidic and basic conditions [3]. Acid hydrolysis (1M HCl) resulted in 8.4% degradation after 2 hours, while base hydrolysis (0.5M NaOH) caused more extensive degradation at 19.8% after just 1 hour [3]. These findings highlight the compound's sensitivity to pH extremes and underscore the importance of proper sample handling during analysis.

The degradation pathway investigation identified a major degradant with a relative retention time (RRT) of approximately 0.31 under basic conditions, which was characterized as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-" through LC-MS and spectral analysis [3]. This degradant likely results from the opening of the epoxide ring or lactone hydrolysis. The stability-indicating method successfully separates Eplerenone from its degradation products and potential impurities, with resolution values greater than 4.0, demonstrating the method's specificity [3]. The mass balance in forced degradation studies was close to 99.5%, confirming the method's ability to account for the parent compound and its degradation products.

Applications in Research and Development

This compound plays a critical role in supporting clinical studies of Eplerenone, a medication used for hypertension and heart failure treatment following myocardial infarction [2] [1]. The validated LC-MS/MS method utilizing this compound as an internal standard has been successfully applied to analyze human plasma samples from these clinical trials, providing reliable pharmacokinetic data essential for understanding the drug's behavior in humans. The method's high throughput capability of 80 samples per run with a 5-minute analysis time per injection makes it particularly suitable for processing the large numbers of samples generated in clinical studies [2].

Beyond conventional clinical monitoring, recent research has explored novel applications of Eplerenone, including its potential effects on adipose tissue dysfunction. Studies in animal models have demonstrated that Eplerenone implantation reduces high-fat-diet-induced body weight gain, improves glucose tolerance, and decreases fat accumulation [4] [5]. In these investigative studies, accurate quantification of Eplerenone levels using MS methods with stable isotope internal standards like this compound provides crucial data for understanding the relationship between drug exposure and pharmacological effects. These expanding research applications further highlight the importance of robust analytical methods for Eplerenone quantification in various biological matrices.

Troubleshooting and Technical Considerations

Common Analytical Challenges

Several technical challenges may arise during this compound MS characterization that require attention. Matrix effects caused by co-eluting compounds from plasma can suppress or enhance ionization, adversely affecting accuracy and precision. To address this, the SPE extraction procedure provides effective sample clean-up, while the use of this compound as internal standard corrects for any residual matrix effects. Another challenge involves the potential for in-source conversion of Eplerenone to its metabolite or vice versa, which could lead to inaccurate quantification. Proper optimization of ionization parameters and chromatographic separation minimizes this risk.

The hydrolytic susceptibility of Eplerenone, particularly under basic conditions, necessitates careful control of sample preparation conditions [3]. Samples should be processed promptly after collection, and the pH of extraction solutions should be neutral to slightly acidic to prevent degradation. Additionally, the presence of isobaric interferences in biological samples requires thorough method development to ensure selective detection. The use of MRM with characteristic product ions and adequate chromatographic separation addresses this concern effectively.

Method Optimization Strategies

For researchers developing new methods or adapting existing procedures, several optimization strategies are recommended. The chromatographic conditions should be optimized to achieve baseline separation of Eplerenone, its metabolite, and any known degradation products or matrix interferences. The mobile phase composition and gradient profile can be adjusted to achieve optimal retention and peak shape. For mass spectrometric detection, cone voltage and collision energy should be carefully optimized for each MRM transition to maximize sensitivity while maintaining specificity.

References

deuterated eplerenone metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone-d3: Fundamental Profile

This compound is a deuterated analog of Eplerenone, where three hydrogen atoms are replaced with stable deuterium isotopes ( [1] [2]). This modification is typically made to the methyl group of the 7α-carbomethoxy moiety to potentially alter the metabolic profile.

The table below summarizes its core characteristics:

Property Description
Chemical Names This compound, Epoxymexrenone-d3, SC-66110-d3, CGP 30083-d3 [1] [2]
Molecular Formula C₂₄H₂₇D₃O₆ [1] [2]
Molecular Weight 417.51 g/mol [1]
IUPAC Name methyl-d3 (4aS,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5′-dioxo-2,4,4a,4′,5a,5′,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2′-furan]-10-carboxylate [2]
Primary Application Serves as an internal standard for quantitative analysis using LC-MS, GC-MS, or NMR in pharmacokinetic and metabolic studies [1] [2].

Synthesis and Degradation Pathways of Eplerenone

Understanding the synthesis and inherent instability of the parent drug, Eplerenone, is crucial for anticipating the impact of deuteration. The synthesis is complex, with challenges in achieving the correct stereochemistry, often leading to process-related impurities [3]. Furthermore, Eplerenone is susceptible to degradation under various stress conditions.

The following diagram illustrates the logical relationship between the core structure of Eplerenone, its susceptibility to degradation, and the role of its deuterated analog in research.

eplerenone_pathway CoreStructure Eplerenone Core Structure Sensitivity Sensitive Moieties: - 9,11α-Epoxide - 17α-γ-Lactone - 7α-Carbomethoxy Group CoreStructure->Sensitivity Deuteration Deuterated Eplerenone (this compound) CoreStructure->Deuteration Degradation Forced Degradation Pathways Sensitivity->Degradation Impurities Formation of Impurities Degradation->Impurities ResearchRole Role in Research: - Internal Standard for LC-MS/GC-MS - Tracer for Metabolic Studies Deuteration->ResearchRole

Logical flow from Eplerenone's structure to the application of its deuterated form.

Analytical Methods for Impurity and Degradation Profiling

Robust analytical methods are essential for studying Eplerenone's stability and characterizing its impurities and degradation products. The following table outlines a validated stability-indicating liquid chromatographic method detailed in one study [4].

Parameter Specification / Condition
Objective Establish degradation pathway and quantify impurities in Eplerenone under forced degradation.
Chromatographic Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) [4]
Mobile Phase Gradient of A (0.1M Ammonium Acetate pH 3.0) and B (Acetonitrile) [4]
Flow Rate 1.0 mL/min [4]
Detection Wavelength 240 nm [4]
Forced Degradation Conditions Acid/Base Hydrolysis, Oxidation, Thermal, Photolysis [4]
Key Finding Significant degradation observed in acid and base conditions, with one major degradant (RRT ~0.31) identified [4]

The workflow for conducting these forced degradation studies and analyzing the results is methodical, ensuring comprehensive profiling.

workflow Start Eplerenone API Stress Stress Conditions Start->Stress Acid Acid Hydrolysis (1M HCl, 2h) Stress->Acid Base Base Hydrolysis (0.5M NaOH, 1h) Stress->Base Oxid Oxidation (15% H₂O₂, 2h) Stress->Oxid Thermal Thermal (100°C, 168h) Stress->Thermal Photo Photolysis (ICH Q1B, 168h) Stress->Photo Analysis LC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Thermal->Analysis Photo->Analysis Output Output: Identify Degradants, Ensure Peak Purity, Calculate Mass Balance Analysis->Output

Experimental workflow for forced degradation studies of Eplerenone.

The Rationale and Potential of Deuteration

The primary value of deuterating a drug like Eplerenone lies in the Kinetic Isotope Effect (KIE) [5]. A deuterium-carbon bond (C-D) is stronger and harder to break than a hydrogen-carbon bond (C-H). If metabolism occurs at a site where hydrogen is replaced by deuterium, the rate of that metabolic step can be significantly reduced.

This can lead to:

  • Improved Metabolic Stability: A slower metabolism can extend the half-life of the drug in the body.
  • Altered Pharmacokinetics: Reduced clearance may allow for lower doses or less frequent dosing.
  • Mitigation of Toxic Metabolites: If a toxic metabolite is formed via a pathway involving a C-H bond cleavage, deuteration can reduce its production.

For this compound, the deuteration on the methyl ester is strategically chosen. It is hypothesized to protect the ester from hydrolytic cleavage, a potential degradation and metabolic pathway, thereby potentially enhancing its stability [1] [2].

References

Comprehensive Application Notes and Protocols for Eplerenone-d3 as an Internal Standard in LC-MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eplerenone-d3 as an Internal Standard

This compound is a deuterium-labeled analog of the pharmaceutical compound eplerenone, which is a selective aldosterone receptor antagonist used in the management of heart failure with reduced ejection fraction and hypertension. The chemical structure of this compound incorporates three deuterium atoms in place of hydrogen atoms at the methyl ester position, resulting in a molecular weight of 417.52 g/mol compared to 414.50 g/mol for the unlabeled compound [1]. This deliberate isotopic modification creates a nearly identical chemical compound that exhibits similar chromatographic behavior and extraction characteristics as native eplerenone, while being distinguishable by mass spectrometry due to its 3 Da mass difference.

The implementation of this compound as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis provides significant advantages for accurate quantification of eplerenone in biological matrices. As a stable isotope-labeled internal standard, this compound effectively compensates for analytical variability during sample preparation, injection, ionization, and matrix effects, thereby improving the precision, accuracy, and reliability of quantitative results [2]. This is particularly crucial in regulated bioanalysis for therapeutic drug monitoring and pharmacokinetic studies, where high data quality is essential for informed clinical decision-making.

Chemical and Physical Properties of this compound

This compound is specifically designed as an isotopic analog of the parent drug eplerenone with strategic deuterium incorporation to maintain nearly identical physicochemical properties while being distinguishable by mass spectrometry. The table below summarizes the key characteristics of this compound:

Table 1: Chemical and Physical Properties of this compound

Property Specification
Molecular Formula C₂₄H₂₇D₃O₆
Molecular Weight 417.52 g/mol
IUPAC Name methyl-d3 (4aS,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5′-dioxo-2,4,4a,4′,5a,5′,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3'H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2′-furan]-10-carboxylate
CAS Number Not assigned
Synonyms Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; CGP 30083-d3
Isotopic Purity Typically >98% (vendor-specific)
Storage Conditions Room temperature in continental US; may vary elsewhere

The structural similarity between this compound and the native compound ensures nearly identical behavior during sample preparation, chromatographic separation, and ionization processes. The deuterium atoms are incorporated at the methyl ester position, which is stable under typical analytical conditions and does not undergo significant hydrogen-deuterium exchange [2]. This strategic positioning maintains the chemical equivalence necessary for an effective internal standard while providing a consistent mass difference for detection by mass spectrometry.

LC-MS/MS Analytical Protocol for Eplerenone Quantification

Sample Preparation Procedure

The sample preparation protocol utilizes solid-phase extraction (SPE) for efficient isolation and purification of eplerenone and its metabolites from biological matrices. The following procedure is adapted from a validated clinical trial method [3]:

  • Aliquot 1 mL of human urine (or other biological matrix) into a labeled extraction tube.
  • Add stable isotope-labeled internal standards - Specifically add this compound at an appropriate concentration (typically 50-500 ng/mL) to each sample, calibration standard, and quality control sample.
  • Condition SPE cartridges - Use C₁₈ solid-phase extraction cartridges (e.g., 60 mg, 3 mL) with 2 mL of methanol followed by 2 mL of deionized water.
  • Load samples - Apply the prepared samples to the conditioned SPE cartridges at a flow rate of 1-2 mL/min.
  • Wash cartridges - Rinse with 2 mL of 5% methanol in water to remove interfering compounds.
  • Elute analytes - Pass 2 mL of methanol through the cartridges to collect the fraction containing eplerenone, this compound, and metabolites.
  • Dilute eluate - Mix the extraction eluates with 20 mM ammonium acetate aqueous solution (typically 1:1 ratio) to ensure compatibility with the LC mobile phase.
  • Transfer to autosampler vials - Place the final extracts into appropriate vials for LC-MS/MS analysis.

This sample preparation protocol can be automated using systems such as the Zymark RapidTrace automation system to improve reproducibility and throughput [3]. The method achieves effective cleanup of biological samples, minimizing matrix effects while maintaining high recovery of the target analytes.

Liquid Chromatography Conditions

Optimal chromatographic separation is critical for resolving eplerenone, its metabolites, and the internal standard from potential matrix interferences. The following conditions have been validated for this analysis [3]:

Table 2: Liquid Chromatography Conditions

Parameter Specification
HPLC Column Zorbax XDB-C₈ (2.1 × 50 mm, 5 μm) or equivalent
Mobile Phase Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate, pH 7.4
Flow Rate 0.2-0.4 mL/min (optimize for specific instrument configuration)
Injection Volume 5-20 μL (depending on sensitivity requirements)
Column Temperature Ambient or controlled (25-40°C)
Autosampler Temperature 4-10°C (to maintain sample stability)
Run Time 5 minutes per sample

The chromatographic method employs a reverse-phase separation mechanism with a relatively short run time of 5 minutes, enabling high-throughput analysis of approximately 100 human urine samples per run [3]. The use of ammonium acetate in the mobile phase promotes efficient ionization in the mass spectrometer while maintaining neutral pH conditions compatible with the stability of eplerenone and its internal standard.

Mass Spectrometry Parameters

The mass spectrometric detection utilizes multiple reaction monitoring (MRM) in both positive and negative ionization modes to achieve optimal sensitivity for eplerenone and its hydrolyzed metabolite. The method employs polarity switching during the chromatographic run to accommodate the different ionization preferences of the parent drug and its metabolite [3]:

Table 3: Mass Spectrometry Parameters for Analytes and Internal Standard

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Eplerenone Positive 415.2 163.1 Compound-specific optimization
This compound (IS) Positive 418.2 163.1 Same as eplerenone
Hydrolyzed Metabolite Negative 431.2 337.2 Compound-specific optimization

The mass spectrometer conditions should be optimized for each specific instrument, but general parameters include:

  • Ionization source: Electrospray ionization (ESI)
  • Dwell time: 50-200 ms per transition
  • Collision gas: Nitrogen or argon
  • Desolvation temperature: 300-500°C
  • Ion source temperature: 100-150°C
  • Cone voltage: Optimized for each analyte
  • Polarity switching: Approximately 2.5 minutes after injection [3]

The use of this compound as internal standard provides accurate quantification by correcting for variations in sample preparation, matrix effects, and instrument performance. The MRM transition for this compound (m/z 418.2 → 163.1) closely mirrors that of native eplerenone while being distinguishable by mass, enabling reliable normalization of analytical data.

Method Validation and Performance Characteristics

The validated LC-MS/MS method incorporating this compound as an internal standard demonstrates excellent analytical performance across key validation parameters. The table below summarizes the method validation data based on published studies [3]:

Table 4: Method Validation Summary for Eplerenone Quantification

Validation Parameter Performance Characteristics
Linear Range 50-10,000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL for both eplerenone and its hydrolyzed metabolite
Precision (Intra-day) <15% RSD (typically 2-8% at mid-range concentrations)
Precision (Inter-day) <15% RSD
Accuracy 85-115% of nominal values
Extraction Recovery Consistent and >70% for both eplerenone and this compound
Matrix Effects Minimal, effectively normalized by this compound IS
Carryover <20% of LLOQ in blank samples following high concentration samples

The validation data demonstrate that the method with this compound as internal standard provides reliable quantification of eplerenone across the specified concentration range. The precision and accuracy values meet the acceptance criteria established in regulatory guidelines for bioanalytical method validation. The use of this compound effectively compensates for matrix effects that can suppress or enhance ionization in the mass spectrometer, resulting in improved data quality compared to methods that use structural analog internal standards or no internal standard.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for sample preparation, LC-MS/MS analysis, and data processing using this compound as an internal standard:

G SamplePreparation Sample Preparation BiologicalSample Biological Sample (Urine/Plasma) SPE Solid-Phase Extraction (C18 Cartridges) ConditionSPE Condition SPE Cartridges LC Liquid Chromatography (Zorbax XDB-C8 Column) Inject Inject into LC-MS/MS MS Mass Spectrometry (MRM Detection) Ionization ESI Ionization (Polarity Switching) DataProcessing Data Processing & Quantification Quantification Quantification Using IS-Normalized Calibration Curve AddIS Add this compound Internal Standard BiologicalSample->AddIS AddIS->ConditionSPE LoadSample Load Sample ConditionSPE->LoadSample Wash Wash Interferences LoadSample->Wash Elute Elute Analytes Wash->Elute Dilute Dilute with Ammonium Acetate Elute->Dilute Dilute->Inject ColumnEquil Column Equilibration Inject->ColumnEquil Separation Reverse-Phase Separation ColumnEquil->Separation Separation->Ionization MRM MRM Detection Ionization->MRM DataAnalysis Data Analysis MRM->DataAnalysis DataAnalysis->Quantification

Diagram 1: Complete experimental workflow for LC-MS/MS analysis of eplerenone using this compound as internal standard

The workflow demonstrates the systematic process from sample collection to final quantification, highlighting the critical role of this compound throughout the procedure. The internal standard is added at the initial stage to compensate for variability in all subsequent steps, including extraction efficiency, chromatographic performance, and mass spectrometric detection.

Applications in Therapeutic Drug Monitoring and Clinical Research

The use of this compound as an internal standard in LC-MS/MS assays enables precise quantification of eplerenone in various clinical and research applications:

  • Therapeutic Drug Monitoring (TDM): Eplerenone is used for heart failure with reduced ejection fraction and hypertension, often requiring monitoring to ensure optimal dosing [4]. The LC-MS/MS method with this compound allows accurate measurement of drug levels in patient samples, supporting individualized therapy.

  • Pharmacokinetic Studies: The assay enables characterization of absorption, distribution, metabolism, and excretion profiles of eplerenone in clinical trials [3]. The high precision achieved with this compound facilitates accurate determination of pharmacokinetic parameters.

  • Drug Interaction Studies: Eplerenone is metabolized primarily via CYP3A4 and is subject to drug-drug interactions [4]. The validated method allows investigation of how concomitant medications affect eplerenone exposure.

  • Adherence Monitoring: The method can be implemented to assess patient compliance with eplerenone therapy by detecting drug levels in biological samples [5].

The implementation of this compound as an internal standard is particularly valuable in clinical research settings where high data quality is essential. For example, the method has been applied in studies investigating the additive effect of eplerenone to ACE inhibitor therapy in diabetic nephropathy, where precise drug quantification is necessary to establish exposure-response relationships [6].

Troubleshooting and Technical Considerations

Successful implementation of this compound as an internal standard requires attention to several technical aspects:

  • Deuterium Isotope Effects: Although minimal, slight chromatographic separation between eplerenone and this compound may occur due to isotopic effects. This should be characterized during method development to ensure proper integration of peaks.

  • Ionization Suppression: While this compound corrects for most matrix effects, severe ionization suppression can still affect accuracy. Optimal sample cleanup and chromatographic separation should be maintained to minimize this issue.

  • Internal Standard Purity: The isotopic purity of this compound should be verified to ensure minimal contribution to the native eplerenone MRM channel. Vendors typically provide certificates of analysis specifying isotopic purity [2].

  • Stability Considerations: Both eplerenone and this compound should be evaluated for stability under storage and processing conditions, including freeze-thaw stability, benchtop stability, and processed sample stability in the autosampler.

Regular monitoring of quality control samples and participation in proficiency testing programs when available help maintain the long-term reliability of the method. The use of this compound as internal standard provides a robust foundation for generating high-quality analytical data throughout the method's lifecycle.

Conclusion

This compound serves as an excellent internal standard for the accurate quantification of eplerenone in biological matrices using LC-MS/MS. The deuterium-labeled analog effectively compensates for analytical variability throughout the sample preparation, chromatographic separation, and mass spectrometric detection processes. The validated method demonstrates superior performance with a linear range of 50-10,000 ng/mL, precision within 15% RSD, and appropriate accuracy profiles meeting regulatory standards for bioanalytical methods.

Implementation of this methodology enables reliable quantification of eplerenone for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications. The use of this compound as an internal standard represents a best practice approach for generating high-quality data to support clinical decision-making and advance understanding of eplerenone's clinical pharmacology.

References

Quantitative Analysis of Eplerenone Using Deuterated Internal Standard: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Clinical Relevance

Eplerenone (Inspra) represents a selective aldosterone receptor antagonist (SARA) that has gained significant importance in cardiovascular pharmacotherapy. As a mineralocorticoid receptor antagonist, eplerenone exhibits a more favorable receptor selectivity profile compared to its predecessor spironolactone, thereby minimizing sex hormone-related adverse effects. The therapeutic significance of eplerenone is well-established in the management of chronic heart failure and post-myocardial infarction cardiac protection, with the EMPHASIS-HF trial demonstrating a 37% reduction in cardiovascular mortality or heart failure hospitalization compared to placebo [1]. Additionally, eplerenone finds application in the treatment of essential hypertension, offering clinicians a valuable option for patients requiring renin-angiotensin-aldosterone system modulation.

The pharmacokinetic profile of eplerenone is characterized by extensive metabolism, with the hydrolyzed metabolite (open lactone form) representing a primary circulating species. The chemical interconversion between the closed lactone (parent drug) and open lactone forms presents unique analytical challenges, necessitating careful control of experimental conditions during sample preparation and analysis to prevent artificial conversion [2]. Furthermore, the structural complexity of the steroid-based molecule, with its 9,11α-epoxide, 17α-γ-lactone, and 7α-carbomethoxy moieties, makes it susceptible to various degradation pathways and process-related impurities that may compromise analytical accuracy [3].

The implementation of deuterated internal standards, specifically stable isotope-labeled analogues of eplerenone and its metabolite, has revolutionized the quantitative analysis of this drug in biological matrices. This approach addresses matrix effects and recovery variations that frequently plague LC-MS/MS bioanalysis, thereby enhancing the reliability of pharmacokinetic data generated during clinical drug development and therapeutic drug monitoring. The following application notes provide comprehensive protocols for the accurate quantification of eplerenone and its hydrolyzed metabolite in human plasma and urine, incorporating advanced mass spectrometric detection techniques optimized for high sensitivity and selectivity [4] [5].

Experimental Design and Workflow

The quantitative determination of eplerenone and its hydrolyzed metabolite in biological matrices employs a validated LC-MS/MS assay with stable isotope-labeled internal standards. The fundamental approach involves solid-phase extraction for sample clean-up, followed by chromatographic separation on reversed-phase columns and tandem mass spectrometric detection using multiple reaction monitoring (MRM). A critical aspect of the methodology is the use of polarity switching during mass spectrometric detection to optimally ionize eplerenone (positive mode) and its metabolite (negative mode) within a single analytical run [4] [2].

The experimental workflow follows a systematic sequence: (1) sample collection and stabilization; (2) addition of deuterated internal standards; (3) automated solid-phase extraction; (4) chromatographic separation; (5) mass spectrometric detection with polarity switching; and (6) data processing and quantification. The entire process is designed to maintain the integrity of lactone ring and prevent interconversion between the closed and open forms through careful control of pH and temperature conditions throughout the analytical procedure [2].

Table 1: Key Analytical Characteristics of Eplerenone and Hydrolyzed Metabolite Assays

Parameter Plasma Assay Urine Assay
Linear Range 10-2500 ng/mL 50-10000 ng/mL
LLOQ 10 ng/mL 50 ng/mL
Precision (CV%) <15% over range <15% over range
Accuracy 85-115% 85-115%
Analysis Time 5 min/injection 5 min/injection
Throughput 80 samples/run 100 samples/run

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G SampleCollection Sample Collection (Plasma/Urine) InternalStandard Add Deuterated Internal Standards SampleCollection->InternalStandard SPE Automated Solid-Phase Extraction (C18) InternalStandard->SPE Chromatography LC Separation (Zorbax XDB-C8 Column) SPE->Chromatography MassSpec MS/MS Detection with Polarity Switching Chromatography->MassSpec DataProcessing Data Processing & Quantification MassSpec->DataProcessing

Materials and Reagents

Chemicals and Reference Standards
  • Eplerenone (reference standard, purity >99%) and hydrolyzed metabolite (reference standard, purity >99%) should be obtained from certified suppliers. Store at -20°C protected from moisture [2].
  • Stable isotope-labeled internal standards: Eplerenone-d₃ and hydrolyzed metabolite-d₄ (deuterated analogues) are used as internal standards. Prepare stock solutions in methanol at 1 mg/mL and store at -70°C [6] [5].
  • HPLC-grade solvents: Acetonitrile, methanol, and tetrahydrofuran (THF) should be of LC-MS grade. High-purity water (18.2 MΩ·cm) should be obtained from a Millipore purification system [2] [6].
  • Buffer preparations: Ammonium acetate (10 mM, pH 7.4) is used for mobile phase preparation. For alternative methods, ammonium fluoride (2.5 mM) with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5 mM) can be employed as eluent additives to enhance ionization efficiency [6].
  • Biological matrices: Control human plasma (with EDTA or heparin as anticoagulant) and urine samples from healthy volunteers who have not taken any medications for at least two weeks [2].
Equipment and Consumables
  • Liquid chromatography system: Agilent 1290 Infinity HPLC system with binary pump, thermostated column compartment, and autosampler (maintained at 4°C) or equivalent UHPLC system [7] [6].
  • Mass spectrometer: Triple quadrupole mass spectrometer with electrospray ionization source and capability for rapid polarity switching (e.g., Agilent 6495 QQQ) [6].
  • Chromatographic column: Zorbax XDB-C8 narrow-bore column (2.1 × 50 mm, 5 μm) or YMC-Triart C18 column (150 × 3.0 mm, 3 μm) equipped with appropriate guard columns [4] [6].
  • Solid-phase extraction system: Zymark RapidTrace automated SPE system with C18 extraction cartridges (100 mg/1 mL bed volume) [4] [5].
  • Auxiliary equipment: Centrifuge capable of 27,500×g, electronic pH meter, analytical balance, polypropylene tubes, and 0.45 μm Nylon 66 membrane filters [7].

Sample Preparation Procedures

Plasma Sample Processing

For plasma samples, transfer 400 μL of human plasma into a polypropylene tube. Add 100 μL of internal standard working solution (containing eplerenone-d₃ and metabolite-d₄ at appropriate concentrations in methanol). Vortex mix the samples for 30 seconds to ensure proper integration of internal standards. The samples are then subjected to automated solid-phase extraction using C18 cartridges preconditioned with methanol and water. The extraction sequence involves loading samples, washing with water, and eluting with acetonitrile. The eluates are collected and diluted with 20 mM ammonium acetate aqueous solution (1:1 ratio) to minimize solvent effects and prevent potential lactone interconversion. The final extracts are transferred to autosampler vials for LC-MS/MS analysis [2] [5].

For high-throughput applications requiring simpler preparation, an alternative protein precipitation protocol can be employed. Mix 50 μL of plasma with 130 μL of methanol and 50 μL of internal standard solution. Shake the mixture for 2 minutes at 2050 rpm, followed by centrifugation at 27,500×g for 5 minutes at 4°C. The supernatant is directly transferred to autosampler vials for analysis. While this approach offers rapid processing, it may result in higher matrix effects compared to SPE and is recommended primarily for high-concentration samples or when sample volume is limited [6].

Urine Sample Preparation

For urine analysis, the sample preparation follows a similar SPE approach but with modifications to address the different matrix composition. After thawing and vortex mixing, 500 μL of urine is combined with 100 μL of internal standard solution. The samples are subjected to C18 solid-phase extraction using an automated system. The extraction protocol includes cartridge conditioning with methanol and water, sample loading, washing with 5% methanol in water, and elution with acetonitrile. The eluates are diluted with an equal volume of 20 mM ammonium acetate and directly injected onto the LC-MS/MS system. For urine samples with anticipated high analyte concentrations, an additional dilution step with control urine may be incorporated to bring the concentrations within the calibrated range [4].

Calibration Standards and Quality Controls

Prepare matrix-matched calibration standards by spiking appropriate volumes of working standard solutions into control plasma or urine to generate concentrations spanning the expected range (10-2500 ng/mL for plasma; 50-10000 ng/mL for urine). Include a zero standard (blank matrix with internal standards) and double blank (blank matrix without internal standards) in each analytical run. Quality control samples should be prepared at four concentrations: lower limit of quantitation (LLOQ), low, medium, and high levels, using independently prepared stock solutions. All calibration and QC samples undergo the same extraction procedure as unknown samples to ensure methodological consistency [4] [6].

Chromatography and Mass Spectrometry

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C8 or C18 column maintained at 30-40°C. The mobile phase consists of acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4) delivered at a flow rate of 0.2-0.3 mL/min for narrow-bore columns. For alternative methods employing ammonium fluoride as ionization enhancer, the aqueous phase comprises 5 mM HFIP and 2.5 mM NH₄F in a mixture of THF and water (36:1000), with isocratic elution using methanol (35:65) [4] [6]. The total run time is 5 minutes, with eplerenone and its metabolite eluting at approximately 2.5-3.5 minutes. The autosampler temperature is maintained at 4°C to ensure sample stability, and the injection volume is typically 10-20 μL [2] [5].

Table 2: Mass Spectrometry Parameters for Eplerenone and Metabolite

Parameter Eplerenone Hydrolyzed Metabolite Internal Standards
Ionization Mode Positive ESI Negative ESI Positive/Negative ESI
Precursor Ion (m/z) 415 431 418 (eplerenone-d₃)
Product Ion (m/z) 163 337 166 (eplerenone-d₃)
Dwell Time (ms) 100 100 100
Collision Energy (V) Optimized for each system Optimized for each system Same as analytes
Capillary Voltage (V) 3.5-4.5 3.5-4.5 3.5-4.5
Source Temperature 250-350°C 250-350°C 250-350°C
Mass Spectrometry Detection

Mass spectrometric detection is performed using triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. The ionization source parameters are optimized as follows: sheath gas temperature 350°C, drying gas temperature 250°C, nebulizer pressure 40 psi, sheath gas flow 11 L/min, and capillary voltage 3.5-4.5 kV. A critical feature of the method is the implementation of polarity switching during the chromatographic run—positive polarity for eplerenone and negative polarity for its hydrolyzed metabolite—with the switch occurring at approximately 2.5 minutes after injection. The use of ammonium fluoride as mobile phase additive has been shown to enhance signal intensity for steroid-like molecules by 70-fold on average, significantly improving assay sensitivity [6]. The mass transitions monitored are m/z 415→163 for eplerenone and m/z 431→337 for the hydrolyzed metabolite, with corresponding transitions for the deuterated internal standards [4] [5].

Method Validation Results

The validation of the LC-MS/MS method for eplerenone and its hydrolyzed metabolite followed regulatory guidelines for bioanalytical method validation, assessing key parameters including linearity, sensitivity, precision, accuracy, and stability. The assay demonstrated linear response over the concentration range of 10-2500 ng/mL in plasma and 50-10000 ng/mL in urine, with correlation coefficients (r) exceeding 0.99 for both analytes. The lower limit of quantification (LLOQ) was established at 10 ng/mL for plasma and 50 ng/mL for urine, with precision (CV) <20% and accuracy within 80-120% of nominal values at these concentrations [4] [5].

The intra-day and inter-day precision for quality control samples across the concentration range showed coefficients of variation less than 15%, while accuracy values ranged from 85% to 115% of nominal concentrations. Matrix effects were systematically evaluated by comparing analyte responses in post-extraction spiked samples versus pure standard solutions, with normalization using deuterated internal standards effectively compensating for suppression or enhancement effects. The extraction recovery for eplerenone and its metabolite exceeded 85% using the automated SPE protocol, demonstrating efficient and consistent sample clean-up [2] [6].

Table 3: Stability of Eplerenone and Metabolite Under Various Conditions

Stability Condition Eplerenone Hydrolyzed Metabolite
Bench Top (24 h, RT) Stable Stable
Processed (24 h, 4°C) Stable Stable
Three Freeze-Thaw Cycles Stable Stable
Long-Term (-70°C, 5 months) Stable Stable
Stress Conditions Degradation Observed Degradation Observed
Acid Hydrolysis (1M HCl) 8.4% degradation Significant degradation
Base Hydrolysis (0.5M NaOH) 19.8% degradation Extensive degradation
Oxidative (15% H₂O₂) Moderate degradation Moderate degradation

Stability assessments confirmed that eplerenone and its metabolite remained stable under various storage and processing conditions, including bench-top stability (24 hours at room temperature), processed sample stability (24 hours at 4°C in autosampler), three freeze-thaw cycles, and long-term storage at -70°C for 5 months. However, forced degradation studies revealed significant susceptibility to acidic and basic hydrolysis, with base hydrolysis producing up to 19.8% degradation and generating a major degradation product at RRT 0.31, identified as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-" derivative [7]. This underscores the importance of controlled pH conditions throughout sample handling and analysis to prevent artificial degradation.

Applications and Concluding Remarks

The validated LC-MS/MS method with deuterated internal standards has been successfully applied to clinical pharmacokinetic studies of eplerenone, supporting drug development programs and therapeutic drug monitoring. The assay enables reliable quantification of both the parent drug and its active metabolite in plasma and urine, providing comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles. The high sensitivity and specificity of the method permit accurate characterization of terminal elimination half-lives and metabolic ratios, which are crucial for establishing dose-response relationships and optimizing dosing regimens in specific patient populations [4] [5].

The implementation of stable isotope-labeled internal standards represents a critical advancement in the bioanalysis of eplerenone, effectively controlling for variable extraction efficiency and ionization matrix effects that commonly compromise the reliability of LC-MS/MS assays. The polarity switching capability of modern mass spectrometers allows simultaneous quantification of both the parent drug and metabolite despite their different optimal ionization modes, significantly enhancing analytical throughput. Furthermore, the incorporation of ammonium fluoride as mobile phase additive provides substantial signal enhancement for steroid-like molecules, potentially lowering the limits of quantification and extending the utility of the method to microdosing studies and other applications requiring ultra-high sensitivity [6].

References

Comprehensive Application Notes and Protocols for Eplerenone-d3 in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Eplerenone is a selective mineralocorticoid receptor antagonist that plays a crucial role in the management of cardiovascular diseases, including heart failure with reduced ejection fraction and hypertension. Unlike its predecessor spironolactone, eplerenone demonstrates significantly higher selectivity for mineralocorticoid receptors, resulting in a reduced incidence of sex hormone-related adverse effects such as gynecomastia [1] [2]. The pharmacological activity of eplerenone centers on its ability to competitively antagonize aldosterone binding, thereby modulating sodium and water reabsorption in the kidney while also providing direct cardioprotective effects through reduction of myocardial fibrosis and vascular inflammation [1] [3]. Understanding the pharmacokinetic profile of eplerenone is essential for optimizing its therapeutic efficacy and minimizing potential adverse effects, particularly dose-dependent hyperkalemia which requires careful monitoring in clinical practice [1] [4].

The pharmacokinetic profile of eplerenone presents several analytical challenges that necessitate highly precise and accurate quantification methods. Eplerenone exhibits nonlinear pharmacokinetics at doses exceeding the therapeutic range, primarily attributed to saturable protein binding behavior observed both in vitro and in clinical studies [5]. With approximately 50% protein binding and a relatively short elimination half-life of 4-6 hours, eplerenone undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways [6]. These characteristics, combined with the complex reversible metabolism between eplerenone and its primary metabolite SC-70303, create a compelling need for robust bioanalytical methods that can accurately discriminate between the parent drug and its metabolites across various biological matrices [5].

Eplerenone-d3, a deuterium-labeled analog of eplerenone, serves as an indispensable internal standard for advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in pharmacokinetic research. The incorporation of three deuterium atoms into the methyl ester group of the eplerenone molecule results in a predictable mass shift of 3 atomic mass units (amu) while maintaining nearly identical chemical and chromatographic properties to the unlabeled compound [7]. This strategic isotopic labeling enables researchers to effectively compensate for analytical variability arising from sample preparation, matrix effects, and instrument fluctuations, thereby significantly enhancing the precision, accuracy, and reliability of eplerenone quantification in complex biological samples such as plasma, serum, and tissues.

Analytical Method Development

Properties of Eplerenone and this compound

The development of robust bioanalytical methods for eplerenone quantification requires a comprehensive understanding of the physicochemical properties of both the native drug and its deuterated internal standard. Eplerenone possesses a molecular formula of C₂₄H₃₀O₆ with a molecular weight of 414.49 g/mol, while this compound incorporates three deuterium atoms in its structure, resulting in a molecular formula of C₂₄H₂₇D₃O₆ and a molecular weight of 417.52 g/mol [7]. This deliberate mass difference provides the foundation for their discrimination in mass spectrometric analysis while maintaining nearly identical chromatographic behavior. Both compounds share the same complex steroidal structure characterized by a spironolactone backbone with specific modifications that confer selective mineralocorticoid receptor antagonism, including an epoxide moiety and methyl ester group where the deuterium substitution occurs.

The structural homology between eplerenone and this compound ensures that they exhibit virtually identical chemical properties, extraction efficiencies, and chromatographic retention times, making the deuterated analog an ideal internal standard for quantification assays. However, their distinct mass signatures allow for clear differentiation in mass spectrometric detection, with eplerenone typically showing a precursor ion at m/z 415.2 [M+H]⁺ and this compound at m/z 418.2 [M+H]⁺ under positive electrospray ionization conditions. The primary fragmentation patterns for both compounds involve cleavage of the methyl ester group and lactone ring, yielding characteristic product ions that can be monitored for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, thus providing high specificity for accurate quantification in complex biological matrices.

LC-MS/MS Method Optimization

Table 1: Optimal LC-MS/MS Parameters for Eplerenone and this compound Analysis

Parameter Specification Notes
Chromatography Reverse-phase C18 column (50-100 mm × 2.1-4.6 mm, 1.8-5 μm) Maintains peak symmetry and resolution
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile or methanol Acidic modifiers enhance ionization
Gradient Program Linear gradient from 30% B to 95% B over 3-5 minutes Enables adequate retention (~2-4 min) and separation
Flow Rate 0.3-0.8 mL/min Optimized for column dimensions and backpressure
Ionization Mode Positive electrospray ionization (ESI+) Higher sensitivity compared to ESI-
MRM Transitions Eplerenone: 415.2→163.1; this compound: 418.2→163.1 Monitor specific fragment ions for selectivity
Collision Energy 15-25 eV Compound-specific optimization required
Source Temperature 300-500°C Dependent on instrument platform

The optimization of liquid chromatography conditions begins with column selection, where reverse-phase C18 columns with dimensions of 50-100 mm in length and particle sizes of 1.8-5 μm provide an optimal balance between analysis time, resolution, and backpressure. The mobile phase composition should incorporate acidic modifiers such as 0.1% formic acid to enhance protonation of the analytes and improve peak shape. A carefully designed gradient program with a runtime of 5-7 minutes typically provides sufficient chromatographic resolution while maintaining high throughput capabilities essential for processing large sample batches in pharmacokinetic studies. The flow rate should be optimized according to column dimensions, typically ranging from 0.3 mL/min for narrower bore columns to 0.8 mL/min for standard 4.6 mm columns, ensuring efficient separation without excessive backpressure.

For mass spectrometric detection, ion source parameters must be meticulously optimized to maximize ionization efficiency while minimizing in-source fragmentation. The declustering potential and collision energy should be systematically calibrated to achieve optimal signal intensity for the specific MRM transitions monitored. For eplerenone and this compound, the transition from protonated molecular ions [M+H]⁺ to the characteristic fragment at m/z 163.1 typically provides the highest sensitivity and specificity, though confirmation transitions should also be monitored to ensure analytical reliability. The dwell times for each MRM transition should be sufficiently long to acquire enough data points across chromatographic peaks (typically 15-25 points per peak) while maintaining adequate cycle times for precise quantification.

Experimental Protocols

Sample Preparation Procedures

Protein precipitation represents the most straightforward sample preparation approach for eplerenone quantification using this compound as internal standard. To implement this protocol, transfer 100 μL of plasma sample into a clean microcentrifuge tube and add 10 μL of working this compound internal standard solution (typically 1 μg/mL in methanol). Then add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and drug extraction, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis. While this method offers simplicity and high recovery (>95%), it may not adequately remove phospholipids and other matrix components that can cause ion suppression in mass spectrometric detection.

For enhanced sample clean-up and improved method sensitivity, liquid-liquid extraction (LLE) provides a robust alternative. To perform LLE, aliquot 100 μL of plasma sample into a glass tube and add 10 μL of this compound internal standard solution. Then add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate as extraction solvent. Cap the tubes securely and mix by vortexing for 10 minutes, followed by centrifugation at 5,000 × g for 5 minutes to achieve phase separation. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions (typically 30% organic solvent), vortex for 30 seconds, and transfer to an autosampler vial for analysis. The LLE method typically achieves extraction efficiencies of 85-95% while effectively removing phospholipids and other non-polar matrix interferences.

For the highest level of sample clean-up and optimal removal of matrix effects, solid-phase extraction (SPE) protocols are recommended. Condition a reverse-phase C18 SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Load 100 μL of plasma sample (pre-mixed with 10 μL this compound internal standard and 100 μL of phosphate buffer, pH 3.0) onto the conditioned cartridge. Wash with 1 mL of 5% methanol in water to remove polar impurities, then elute eplerenone and this compound with 1 mL of methanol containing 1% ammonium hydroxide. Evaporate the eluent to dryness under nitrogen and reconstitute in 100 μL of mobile phase for LC-MS/MS analysis. While more time-consuming, SPE provides exceptional sample clean-up, particularly beneficial for challenging matrices or when analyzing samples from special populations such as patients with renal or hepatic impairment.

Preparation of Calibration Standards and Quality Controls

Table 2: Preparation of Calibration Standards and Quality Control Samples

Sample Type Concentration Range Preparation Method Acceptance Criteria
Stock Solutions 1 mg/mL in methanol Weigh accurately, dissolve in methanol, store at -80°C Stable for 6 months
Working Solutions 0.1-100 μg/mL in methanol:water (1:1) Serial dilution from stock solutions Prepare fresh weekly
Calibration Standards 1-1000 ng/mL in blank plasma Spiked with working solutions R² > 0.995
Quality Controls (QCs) LLOQ: 1 ng/mL; Low: 3 ng/mL; Medium: 100 ng/mL; High: 800 ng/mL Independent weighing and preparation ±15% of nominal (±20% for LLOQ)
Stability Samples Low and High QCs under various conditions Process alongside study samples ±15% of fresh samples

The preparation of calibration standards begins with accurate weighing of eplerenone reference standard (typically 10 mg) dissolved in 10 mL of methanol to create a primary stock solution of 1 mg/mL. Prepare this compound internal standard stock solution following the same procedure. From these primary stocks, prepare working solutions through appropriate serial dilutions using methanol:water (1:1, v/v) to cover the expected concentration range in samples. For the calibration curve, spike appropriate volumes of working solutions into blank plasma to generate concentrations typically spanning 1-1000 ng/mL, which encompasses the therapeutic range observed in clinical studies where maximum plasma concentrations (Cₘₐₓ) of approximately 1620 ng/mL have been reported following 100 mg doses [8]. Process these calibration standards alongside study samples using the same sample preparation procedure.

Quality control samples should be prepared independently from separate stock solutions at four concentration levels: lower limit of quantification (LLOQ), low (3x LLOQ), medium (mid-range), and high (near the upper limit of quantification) concentrations. Aliquot and store QC samples at -80°C until analysis. During each analytical run, include QC samples at these concentrations in duplicate at the beginning, middle, and end of the batch to monitor method performance throughout the sequence. The acceptance criteria for analytical runs typically require that at least 67% of all QCs and 50% at each concentration level fall within ±15% of their nominal values, except for the LLOQ which allows ±20% deviation. Additionally, calibration standards should demonstrate a coefficient of determination (R²) of 0.995 or better when fitted to an appropriate regression model (typically linear or quadratic with 1/x² weighting).

LC-MS/MS Analysis Protocol

The LC-MS/MS analysis should be performed using a validated system comprising a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. Begin system setup by allowing sufficient time for instrument stabilization, typically 30-60 minutes after mass spectrometer startup, and perform necessary calibration and tuning according to manufacturer specifications. Prepare mobile phases freshly using HPLC-grade solvents and high-purity water (18 MΩ·cm resistivity), filtering through 0.2 μm membranes and degassing by sonication for 15 minutes before use. Prime the LC system with starting mobile phase conditions and ensure stable backpressure before injection.

Establish chromatographic conditions using a reverse-phase C18 column maintained at 40°C. Employ a binary gradient with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Program the gradient as follows: 0-0.5 min: 30% B; 0.5-4.0 min: linear increase to 95% B; 4.0-5.0 min: hold at 95% B; 5.0-5.1 min: return to 30% B; and 5.1-7.0 min: re-equilibration at 30% B. Maintain the autosampler temperature at 10°C and use an injection volume of 5-10 μL, depending on sensitivity requirements.

For mass spectrometric detection, operate the instrument in positive ionization mode with the following typical source parameters: ion spray voltage: 5500 V; source temperature: 500°C; curtain gas: 30 psi; ion source gas 1: 50 psi; ion source gas 2: 60 psi. Optimize compound-dependent parameters for the specific MRM transitions: for eplerenone (m/z 415.2→163.1), set declustering potential to 80 V and collision energy to 22 V; for this compound (m/z 418.2→163.1), use identical parameters to ensure consistent behavior. Set the dwell time for each transition to 150 ms to acquire sufficient data points across chromatographic peaks. Begin data acquisition 1.5 minutes after injection to exclude solvent front and early eluting compounds, continuing until 4.5 minutes to cover the retention window for both eplerenone and this compound (typically 2.5-3.5 minutes).

G SamplePreparation Sample Preparation ProteinPrecipitation Protein Precipitation SamplePreparation->ProteinPrecipitation LLE Liquid-Liquid Extraction SamplePreparation->LLE SPE Solid-Phase Extraction SamplePreparation->SPE LCAnalysis LC-MS/MS Analysis ProteinPrecipitation->LCAnalysis LLE->LCAnalysis SPE->LCAnalysis Chromatography Chromatographic Separation LCAnalysis->Chromatography MassSpec Mass Spectrometric Detection LCAnalysis->MassSpec DataProcessing Data Analysis Chromatography->DataProcessing MassSpec->DataProcessing Calibration Calibration Curve DataProcessing->Calibration QC Quality Control DataProcessing->QC PKCalculation PK Parameter Calculation DataProcessing->PKCalculation

Figure 1: Experimental workflow for the quantification of eplerenone in biological samples using this compound as internal standard, covering sample preparation, LC-MS/MS analysis, and data processing stages.

Data Analysis and Applications

Method Validation Parameters

Before applying the developed analytical method to actual pharmacokinetic studies, comprehensive method validation must be conducted following regulatory guidelines such as the FDA Bioanalytical Method Validation guidance. The validation should establish assay specificity by demonstrating no significant interference at the retention times of eplerenone and this compound from at least six different sources of blank matrix. The lower limit of quantification (LLOQ) should be determined as the lowest concentration that can be measured with acceptable accuracy (80-120%) and precision (≤20% CV), typically 1 ng/mL for eplerenone, which provides sufficient sensitivity to characterize the terminal elimination phase where concentrations decline to approximately 5% of Cₘₐₓ within 24 hours post-dose based on its 4-6 hour half-life [6] [8].

The linearity of the method should be established across the calibration range (1-1000 ng/mL) using a minimum of six non-zero standards analyzed in duplicate over three separate runs, with correlation coefficients (R²) exceeding 0.995. Accuracy and precision should be evaluated using QC samples at four concentration levels (LLOQ, low, medium, high) with five replicates each in within-run and between-run assessments. Acceptance criteria typically require accuracy within ±15% of nominal values (±20% for LLOQ) and precision not exceeding 15% CV (20% for LLOQ). Extraction recovery should be consistent and reproducible, with no requirement for 100% recovery, but significant variation between concentrations should be avoided. Matrix effects must be thoroughly investigated using at least six different lots of matrix, including any special matrices (e.g., hemolyzed or lipemic plasma) that might be encountered in study samples, with the internal standard-normalized matrix factor demonstrating CV values ≤15%.

Table 3: Key Pharmacokinetic Parameters of Eplerenone from Clinical Studies

Parameter Value Study Conditions Reference
Bioavailability ~70% Oral administration without regard to food [1]
Tₘₐₓ (h) 1.0-2.0 Range across multiple doses [8]
Cₘₐₓ (ng/mL) 1620.1 ± 320.4 After 100 mg multiple doses for 7 days [8]
AUC₀-₂₄h,ss (ng·h/mL) 8763.6 ± 1520.8 After 100 mg multiple doses for 7 days [8]
Half-life (h) 3.4-6.0 Varies by dose and study population [1] [8]
Vd (L) 43-90 Suggesting extensive tissue distribution [6]
Protein Binding ~50% (saturable) Concentration-dependent binding [5] [6]
CL/F (L/h) 10-13 Apparent oral clearance [6] [8]
Applications in Preclinical and Clinical Studies

The validated this compound-based LC-MS/MS method finds extensive application in preclinical pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) profile of eplerenone is essential for drug development. In these studies, the method enables precise quantification of eplerenone concentrations in plasma and tissues following administration to animal models, providing critical data on bioavailability, tissue penetration, and exposure-response relationships. The high sensitivity of the assay allows for complete characterization of the concentration-time profile, including accurate determination of terminal elimination half-life and assessment of dose proportionality. Furthermore, the method can be adapted to simultaneously quantify the major metabolite SC-70303, providing insights into the reversible metabolic pathway that contributes to the complex pharmacokinetic behavior of eplerenone, particularly the nonlinear pharmacokinetics observed at higher doses [5].

In clinical pharmacokinetic studies, the this compound-based method plays a crucial role in characterizing the disposition of eplerenone in human subjects, establishing bioequivalence for generic formulations, and evaluating potential drug-drug interactions. The assay has been successfully employed in studies examining the dose-dependent pharmacokinetics of eplerenone, revealing the saturable protein binding that underlies its nonlinear behavior at doses exceeding 100 mg [5]. Additionally, the method facilitates therapeutic drug monitoring in special populations, such as patients with renal or hepatic impairment, where altered drug disposition may necessitate dose adjustments. The high specificity of the MRM-based detection eliminates interference from concomitant medications or endogenous compounds, ensuring reliable results even in complex patient populations receiving multiple cardiovascular medications.

The application of this methodology has yielded valuable insights into the population pharmacokinetics of eplerenone, enabling the identification of covariates that influence drug exposure and supporting model-informed precision dosing approaches. Population pharmacokinetic models incorporating saturable protein binding and the reversible metabolism between eplerenone and SC-70303 have successfully characterized the nonlinear pharmacokinetics observed in clinical studies, demonstrating that the area under the plasma concentration-time curve of eplerenone increases less than proportionally with increasing dose, while that of SC-70303 increases proportionally [5]. These findings have important implications for dose selection in various patient populations and provide a scientific basis for optimizing eplerenone therapy across the spectrum of cardiovascular diseases.

Summary and Conclusions

The application of This compound as an internal standard in LC-MS/MS-based bioanalytical methods represents a critical advancement in the precise quantification of eplerenone for comprehensive pharmacokinetic studies. The methodological approaches detailed in these application notes provide researchers with robust protocols for accurate determination of eplerenone concentrations across various biological matrices, enabling thorough characterization of its complex pharmacokinetic profile. The deuterium-labeled internal standard effectively compensates for analytical variability throughout the sample preparation and analysis workflow, ensuring data quality and reliability that meets rigorous regulatory standards for bioanalytical method validation.

The pharmacokinetic data generated using these methodologies have significantly enhanced our understanding of eplerenone's disposition characteristics, particularly the saturable protein binding and nonlinear pharmacokinetics that emerge at higher dose levels. These insights are clinically relevant for optimizing dosing regimens in diverse patient populations, especially those with conditions that may alter protein binding or metabolic clearance. The ability to accurately quantify eplerenone concentrations has facilitated the development of population pharmacokinetic models that support personalized dosing approaches, potentially improving therapeutic outcomes while minimizing the risk of concentration-dependent adverse effects such as hyperkalemia.

Future directions in eplerenone bioanalysis may involve the development of even more sensitive methodologies capable of quantifying sub-therapeutic concentrations for extended pharmacokinetic profiling, as well as streamlined high-throughput approaches for efficient processing of large sample batches in clinical trials. Additionally, the integration of automated sample preparation techniques and miniaturized chromatographic systems could further enhance analytical efficiency while reducing solvent consumption and analysis time. The continued refinement of these bioanalytical methods will support ongoing research into the clinical pharmacology of eplerenone and contribute to the optimization of mineralocorticoid receptor antagonist therapy for cardiovascular patients worldwide.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method Development with Eplerenone-d3 for Bioanalytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eplerenone-d3 and Its Role as Internal Standard

This compound (Epoxymexrenone-d3) is a deuterium-labeled stable isotope of Eplerenone that serves as a crucial internal standard in quantitative LC-MS/MS bioanalysis. This compound features three deuterium atoms incorporated into its molecular structure, resulting in a molecular weight of 417.51 g/mol (chemical formula: C₂₄H₂₇D₃O₆) compared to 414.49 g/mol for unlabeled Eplerenone [1]. The primary application of this compound in analytical chemistry is as a quantitative tracer that corrects for variability in sample preparation and analysis. As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical properties to the native compound while being distinguishable by mass spectrometry due to its higher mass, making it ideal for accurate quantification in complex biological matrices [1].

The structural similarity between this compound and the analyte of interest (Eplerenone) ensures that they co-elute chromatographically and experience similar matrix effects, ionization efficiency, and extraction recovery rates. This property is particularly valuable in LC-MS/MS assays where ionization suppression or enhancement can significantly impact quantification accuracy. Eplerenone itself is a selective aldosterone antagonist used in the management of chronic heart failure and hypertension, functioning as a mineralocorticoid receptor antagonist [2]. The deuterated internal standard approach has become the gold standard in regulated bioanalysis, as demonstrated in the validated SPE-LC-MS/MS method for Eplerenone and its hydrolyzed metabolite in human urine, which achieved acceptable precision and accuracy across the validation range [3].

LC-MS/MS Method Development

Instrumentation and Analytical Conditions

The development of a robust LC-MS/MS method for Eplerenone quantification requires careful optimization of both chromatographic and mass spectrometric parameters. The system should consist of a high-performance liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For Eplerenone analysis, the chromatographic separation is optimally performed on a reverse phase Zorbax XDB-C8 column (2.1 × 50 mm, 5 μm) maintained at ambient temperature [3]. The mobile phase composition plays a critical role in achieving optimal separation, with a mixture of acetonitrile and water (40:60, v/v) containing 10 mM ammonium acetate (pH adjusted to 7.4) delivered in isocratic mode at a flow rate of 1.0 mL/min proving effective for resolving Eplerenone and its metabolites [3].

The mass spectrometric detection requires careful optimization of ionization parameters. For Eplerenone analysis, positive ionization mode (ESI+) provides the best sensitivity, with the precursor ion [M+H]+ observed at m/z 415. The most abundant product ion for Eplerenone occurs at m/z 163, resulting from fragmentation of the parent molecule [3]. The key mass spectrometry parameters include capillary voltage, cone voltage, source temperature, and desolvation temperature, which must be optimized to maximize sensitivity while minimizing in-source fragmentation. The use of multiple reaction monitoring (MRM) mode provides the requisite selectivity for bioanalytical applications, monitoring specific transitions from precursor to product ions for both the analyte and internal standard.

Chromatographic Optimization Strategies

Achieving optimal chromatographic separation is essential for accurate quantification, particularly when analyzing Eplerenone alongside its metabolites and potential degradation products. Method development should focus on peak symmetry, resolution, and retention time stability. For stability-indicating methods, a Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) with a gradient elution program provides excellent separation of Eplerenone from its potential impurities and degradation products [2]. The mobile phase typically consists of a binary system with solvent A (0.1 M ammonium acetate buffer, pH 3.0) and solvent B (acetonitrile) delivered with a gradient program that increases the percentage of B from 10% to 50% over 10 minutes, maintains 50% B for 10 minutes, then returns to initial conditions [2].

The column temperature should be maintained at 30°C to ensure retention time reproducibility, and the injection volume is typically set at 20 μL for optimal sensitivity without compromising chromatographic performance [2]. The use of ammonium acetate in the mobile phase enhances ionization efficiency and improves peak shape for Eplerenone and its internal standard. The photodiode array detection can be employed at 240 nm for method development and to assess peak purity, confirming the specificity of the LC-MS/MS method [2].

Table 1: Optimal LC-MS/MS Conditions for Eplerenone Analysis

Parameter Configuration/Value Alternative/Notes
Analytical Column Zorbax XDB-C8 (2.1 × 50 mm, 5 μm) Waters Symmetry C18 (150 × 4.6 mm, 5 μm) for stability methods
Mobile Phase Acetonitrile:Water (40:60) with 10 mM ammonium acetate, pH 7.4 Gradient with ammonium acetate buffer (pH 3.0) and acetonitrile
Flow Rate 1.0 mL/min Isocratic or gradient elution
Injection Volume 20 μL Adjust based on sensitivity requirements
Ionization Mode Positive ESI Switching polarity for metabolite detection

| MRM Transitions | Eplerenone: m/z 415→163 this compound: m/z 418→166 | Confirmatory transitions may be added |

Sample Preparation Protocol: Solid-Phase Extraction for Human Urine

Extraction Procedure

The sample preparation protocol for Eplerenone and its metabolites from biological matrices requires careful optimization to ensure adequate recovery while minimizing matrix effects. For urine samples, a solid-phase extraction (SPE) approach using C18 cartridges provides excellent clean-up and recovery. The procedure begins with the addition of stable isotope-labeled internal standard (this compound) to 1 mL of human urine sample, typically at a concentration of 50-100 ng/mL, followed by vortex mixing to ensure homogeneity [3]. The samples are then loaded onto pre-conditioned C18 SPE cartridges (conditioned sequentially with methanol and water) using an automated extraction system such as a Zymark RapidTrace, which improves reproducibility and throughput [3].

After sample loading, the cartridges are washed with 5% methanol in water to remove polar interferents, then centrifuged briefly to remove residual wash solution. The analytes are eluted with 2 mL of methanol or acetonitrile into clean collection tubes. The eluates are diluted with 20 mM ammonium acetate aqueous solution to reduce organic content and directly injected onto the LC-MS/MS system [3]. For alternative matrices or when SPE equipment is unavailable, supported liquid-liquid extraction (SLE) represents an efficient alternative, with extraction solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate providing adequate recovery for Eplerenone and its metabolites [4]. The SLE approach reduces sample preparation time compared to traditional liquid-liquid extraction while maintaining effective removal of matrix interferents, particularly phospholipids that can cause ionization suppression in ESI-MS.

Method Automation and Throughput Considerations

Automation of the sample preparation process significantly enhances method reproducibility and throughput. The use of automated SPE systems such as the Zymark RapidTrace enables processing of up to 100 human urine samples per run, making the method suitable for high-throughput applications in clinical trials [3]. The total sample analysis time for each injection is approximately 5 minutes, allowing for efficient quantification of large sample batches [3]. For laboratories without access to automated SPE systems, manual SPE or SLE in 96-well plate format provides a balance between throughput and equipment requirements. The critical parameter to monitor during method validation is the extraction recovery, which should be consistent and greater than 75% for both the analyte and internal standard to ensure adequate sensitivity and minimal variability [3].

Method Validation and Performance Characteristics

Validation Parameters and Acceptance Criteria

The validation of an LC-MS/MS method for Eplerenone quantification follows established regulatory guidelines for bioanalytical method validation. The key parameters include linearity, precision, accuracy, sensitivity, and stability. The method should demonstrate linearity across the anticipated concentration range in biological matrices, typically from 50 to 10,000 ng/mL for urine samples [3]. The lower limit of quantification (LLOQ) is established at 50 ng/mL for both Eplerenone and its hydrolyzed metabolite, with the LLOQ defined as the lowest concentration that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%) [3].

The intra-day and inter-day precision should be evaluated using quality control samples at low, medium, and high concentrations across the calibration range. Acceptable precision is demonstrated when the % RSD does not exceed 15% at all concentration levels except LLOQ, where 20% is acceptable [3]. Similarly, accuracy should fall within 100 ± 15% for all QC levels (100 ± 20% for LLOQ). The use of a stable isotope-labeled internal standard such as this compound significantly improves method precision by correcting for variations in sample preparation, matrix effects, and ionization efficiency.

Specificity, Matrix Effects, and Stability

Method specificity must be established by analyzing blank samples from at least six different sources of the biological matrix to demonstrate no significant interference at the retention times of the analytes and internal standard. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, with the internal standard-normalized matrix factor demonstrating consistent performance across different matrix lots [4]. The stability of Eplerenone and this compound in biological matrices must be assessed under various conditions, including bench-top stability (at room temperature for at least 4 hours), post-preparative stability (in autosampler for 24-48 hours), freeze-thaw stability (at least three cycles), and long-term stability (at -20°C or -70°C for the intended storage period) [2] [5].

Table 2: Method Validation Parameters and Performance Characteristics

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity Range 50-10,000 ng/mL (urine) Correlation coefficient (r) > 0.99
LLOQ 50 ng/mL Precision ≤ 20% RSD, Accuracy 80-120%
Precision (Intra-day) < 15% RSD for all QC levels ≤ 15% RSD (≤ 20% for LLOQ)
Accuracy 100 ± 15% for all QC levels Within 85-115% (80-120% for LLOQ)
Extraction Recovery 75-95% Consistent and reproducible
Matrix Effects Internal standard-normalized matrix factor 0.8-1.2 CV ≤ 15%

Stability-Indicating Method and Forced Degradation Studies

Degradation Pathway Establishment

A comprehensive stability-indicating method for Eplerenone must be capable of separating the drug substance from its degradation products and process-related impurities. Forced degradation studies conducted according to ICH guidelines reveal that Eplerenone is particularly susceptible to acid and base hydrolysis, with significant degradation observed under these conditions [2]. Acid hydrolysis (1M HCl) produces approximately 8.4% total impurities after 2 hours, while base hydrolysis (0.5M NaOH) is more aggressive, generating up to 19.8% total impurities within just 1 hour [2]. In contrast, Eplerenone demonstrates greater stability toward oxidative stress (15% H₂O₂) and thermal stress, with minimal degradation observed under these conditions.

The major degradation product formed under basic conditions (RRT approximately 0.31) has been identified as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-3-oxo-androsta-4-en-17β-carboxylate" through LC-MS analysis [2]. The stability-indicating method must achieve baseline separation between Eplerenone and all potential impurities and degradation products, with resolution values greater than 4.0 demonstrating sufficient chromatographic separation [2]. The mass balance, calculated as the sum of % assay + % impurities + % degradation products, should approach 100% (typically 99.5-100.5%) to confirm that all degradation products are accounted for and detected by the analytical method.

Chromatographic Separation of Degradants

The development of a stability-indicating LC method requires optimization of chromatographic conditions to separate Eplerenone from its four potential impurities (Imp-1, Imp-2, Imp-3, and Imp-4) as well as any degradation products formed under stress conditions [2]. The method employs a Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) with a gradient mobile phase system consisting of ammonium acetate buffer (pH 3.0) and acetonitrile. The gradient program successfully elutes all components with excellent resolution: 0-10 min (10-50% B), 10-20 min (50% B), 20-25 min (50-10% B), and 25-30 min (10% B) [2].

The method demonstrates capability to detect impurities at levels as low as 0.020% with respect to the test concentration of 1.0 mg/mL, providing adequate sensitivity for stability monitoring [2]. The peak purity of Eplerenone in stressed samples should be confirmed using photodiode array detection, with the purity angle within the purity threshold limit in all stressed samples, demonstrating the homogeneity of the analyte peak and confirming the method's specificity [2].

Application Notes and Practical Implementation

Troubleshooting and Optimization Tips

Successful implementation of the this compound LC-MS/MS method requires attention to several practical considerations. When encountering signal suppression or enhancement, investigate matrix effects by performing post-column infusion experiments and adjust the sample preparation protocol accordingly. If chromatographic peak shape is suboptimal, consider modifying the mobile phase pH (between 3.0 and 7.4) or adding modifiers such as 0.1% formic acid for positive ionization or ammonium hydroxide for negative ionization [3] [2]. For retention time shifts, ensure consistent mobile phase preparation and column temperature control.

When analyzing the hydrolyzed metabolite of Eplerenone, note that ionization polarity switching during the LC-MS/MS run may be necessary, as the parent compound ionizes best in positive mode while the metabolite may require negative ionization for optimal sensitivity [3]. The switching should occur at approximately 2.5 minutes after injection, with sufficient time allowed for polarity stabilization. For methods requiring simultaneous quantification of multiple metabolites, consider employing atmospheric pressure photoionization (APPI) as an alternative ionization technique, which has demonstrated enhanced sensitivity for steroidal compounds like vitamin D metabolites with similar chemical properties to Eplerenone [6].

Analytical Workflow Overview

The following diagram illustrates the complete analytical workflow for Eplerenone quantification using this compound as internal standard, from sample preparation to data analysis:

G SamplePrep Sample Preparation • Add this compound IS • Solid-Phase Extraction • Reconstitute in mobile phase LC LC SamplePrep->LC Separation Inject 20 μL MS MS Separation->MS Detection Retention time ~2.5 min DataProcessing Data Processing • Peak area integration • Calculate peak area ratios • Regression from calibration curve Detection->DataProcessing Peak area ratios Validation Method Validation • Specificity & Selectivity • Linearity & LLOQ • Precision & Accuracy • Stability assessment DataProcessing->Validation Acceptance criteria met? LCSelection LCSelection

Regulatory Considerations and Quality Control

For regulated bioanalysis, incorporate quality control samples at low, medium, and high concentrations in each analytical run, with at least 67% of QC samples falling within 15% of their nominal concentrations to accept the run [3]. Maintain complete documentation of all method development experiments, validation data, and sample analysis records. When transferring the method between laboratories, conduct a partial validation to ensure comparable performance. For stability-indicating methods, include system suitability tests evaluating resolution between Eplerenone and its closest eluting impurity, tailing factor, and theoretical plates to ensure ongoing method performance [2].

The analytical method utilizing this compound as an internal standard represents a robust approach for the precise and accurate quantification of Eplerenone in biological matrices. When properly validated and implemented, this method meets regulatory requirements for selectivity, sensitivity, and reliability, supporting its use in pharmacokinetic studies and therapeutic drug monitoring applications.

References

Comprehensive Application Notes and Protocols: Sample Preparation and Analysis of Deuterated Eplerenone for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Deuterated eplerenone (EPL-d3) represents a strategically modified analog of the cardiovascular drug eplerenone, where specific hydrogen atoms are replaced with deuterium atoms. This isotopic substitution aims to alter the pharmacokinetic and metabolic properties of the drug while maintaining its pharmacological activity. Deuterated pharmaceuticals have gained significant interest in drug development due to their potential for improved metabolic stability, reduced formation of toxic metabolites, and utility as internal standards in quantitative bioanalysis. The preparation and analysis of deuterated eplerenone requires specialized methodologies to ensure isotopic integrity while maintaining the structural fidelity of the parent compound during sample processing and analysis.

Eplerenone itself is a selective aldosterone receptor antagonist (SARA) used in the treatment of hypertension and heart failure, characterized by the presence of sensitive 9,11α-epoxide, 17α-γ-lactone and 7α-carbomethoxy moieties in its steroid structure. These functional groups present specific challenges during sample preparation, as they may undergo hydrolysis or epimerization under inappropriate conditions. This document provides detailed protocols and application notes for the sample preparation and analysis of deuterated eplerenone, supporting its application in pharmaceutical research and development [1] [2].

Chemical Properties and Stability Considerations

Structural Characteristics

Deuterated eplerenone maintains the core chemical structure of native eplerenone: 9,11α-epoxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone, with deuterium atoms incorporated at three specific molecular positions. The compound features multiple carbonyl groups (at C-3, C-7, and C-21) and complex stereochemistry at the C-7, C-9, C-11, and C-17 positions that must be preserved during sample preparation. The deuterium incorporation is designed to enhance metabolic stability, particularly against oxidative metabolism, while maintaining the high binding affinity for the mineralocorticoid receptor. Understanding these structural features is essential for developing appropriate sample preparation strategies that maintain both the structural and isotopic integrity of the molecule [1].

Stability Considerations

The 9,11α-epoxide ring in deuterated eplerenone is susceptible to acid-catalyzed hydrolysis, while the γ-lactone moiety at C-17 may undergo ring-opening under basic conditions. Additionally, the C-7 asymmetric center can epimerize under extreme pH or temperature conditions, potentially forming the therapeutically inactive 7β-epimer. Process-related impurities that may be present in deuterated eplerenone samples include isomeric (7β,17α)-9(11)-enester, (7α,17α)-11(12)-enester, and various chlorinated by-products. These stability considerations necessitate careful control of pH, temperature, and solvent environment during sample preparation to prevent degradation or epimerization that could compromise analytical results [1] [2].

Sample Preparation Techniques

Liquid-Liquid Extraction (LLE)

LLE represents a robust method for extracting deuterated eplerenone from biological matrices, particularly effective for removing proteinaceous components and phospholipids.

3.1.1 Protocol: LLE from Plasma Samples
  • Reagents: Deuterated eplerenone standard; blank human plasma; deuterated internal standard (e.g., eplerenone-d6 or valdecoxib); dichloromethane; diethyl ether; methanol (HPLC grade); water (HPLC grade)
  • Equipment: Analytical balance; vortex mixer; reciprocating shaker; centrifuge; nitrogen evaporator; temperature-controlled water bath; HPLC vials

Procedure:

  • Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex mix for 30 seconds. Transfer 1.0 mL of plasma to a 15 mL stoppered glass test tube.
  • Spiking: Add 50 μL of internal standard working solution (10 μg/mL in methanol) and 50 μL of deuterated eplerenone working standard to the plasma sample.
  • Extraction Solvent Addition: Add 5 mL of dichloromethane:diethyl ether (4:6, v/v) mixture to each tube. The mixture of dichloromethane and diethyl ether provides optimal polarity for efficient extraction while being less likely to co-extract interferents compared to pure dichloromethane [3].
  • Mixing: Secure tube stoppers and mix the content in an inclined position on a reciprocating shaker at 100 strokes/min for 30 minutes to ensure complete extraction.
  • Centrifugation: Centrifuge at 3000 × g for 10 minutes at 4°C to achieve clear phase separation.
  • Organic Layer Transfer: Carefully transfer 4.0 mL of the upper organic layer to a clean glass tube using a Pasteur pipette, taking care not to disturb the interface.
  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas while maintaining the water bath at 40°C.
  • Reconstitution: Reconstitute the residue in 250 μL of mobile phase (acetonitrile:water, 50:50, v/v) and vortex mix for 1 minute.
  • Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

Optimization Parameters:

  • Extraction Solvent: Dichloromethane:diethyl ether (4:6, v/v) provides recovery rates of approximately 80% for eplerenone and 82% for the internal standard valdecoxib [3].
  • pH Adjustment: For biological samples, adjust plasma pH to 7.0±0.5 before extraction to maintain stability of the epoxide moiety.
  • Temperature Control: Maintain samples at 4°C during processing to prevent degradation.

Table 1: Optimization Parameters for LLE of Deuterated Eplerenone

Parameter Optimal Condition Effect on Recovery
Extraction Solvent Dichloromethane:Diethyl ether (4:6, v/v) ~80% recovery
Sample Volume 1.0 mL plasma Balance between sensitivity and practical handling
Extraction Time 30 minutes Complete extraction without degradation
Shaking Speed 100 strokes/minute Efficient mixing without emulsion formation
Centrifugation 3000 × g for 10 minutes Clear phase separation
Solid-Phase Extraction (SPE)

SPE provides an alternative extraction methodology with advantages in cleaner extracts and reduced matrix effects.

3.2.1 Protocol: SPE for Complex Matrices
  • Reagents: C18 SPE cartridges (500 mg/6 mL); methanol; acetonitrile; water; ammonium acetate buffer (10 mM, pH 4.5)
  • Procedure:
    • Conditioning: Condition the C18 cartridge with 5 mL methanol followed by 5 mL water.
    • Sample Loading: Load 1 mL of pretreated sample (plasma precipitated with acetonitrile, 1:2 ratio).
    • Washing: Wash with 5 mL of water:methanol (90:10, v/v) to remove polar interferents.
    • Elution: Elute deuterated eplerenone with 3 mL of methanol:acetonitrile (50:50, v/v).
    • Concentration: Evaporate eluent under nitrogen at 40°C and reconstitute in 250 μL mobile phase.
Protein Precipitation

For high-throughput applications where minimal sample preparation is prioritized.

3.3.1 Protocol: Protein Precipitation for Plasma Samples
  • Precipitation: Mix 200 μL plasma with 400 μL cold acetonitrile containing internal standard.
  • Vortex and Centrifuge: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes.
  • Collection: Transfer supernatant to a clean tube and evaporate under nitrogen.
  • Reconstitution: Reconstitute in 200 μL mobile phase for analysis.

Table 2: Comparison of Sample Preparation Techniques for Deuterated Eplerenone

Technique Recovery (%) Matrix Effect (%) Best Application
Liquid-Liquid Extraction 80-85 15-20 High-purity requirements
Solid-Phase Extraction 85-90 10-15 Complex matrices
Protein Precipitation 70-75 25-35 High-throughput screening
EMR-Lipid dSPE 75-80 5-10 Lipid-rich samples

Analysis Techniques and Characterization

High-Resolution Mass Spectrometry (HR-MS)

HR-MS represents the primary technique for confirming deuterium incorporation and determining isotopic enrichment in deuterated eplerenone samples.

4.1.1 Protocol: HR-MS Analysis for Isotopic Enrichment
  • Instrumentation: Liquid chromatography electrospray ionization high resolution mass spectrometry (LC-ESI-HR-MS) system capable of mass accuracy ≤ 5 ppm
  • Chromatographic Conditions:
    • Column: HiQSil C-18HS (250 mm × 4.6 mm, 5 μm) or equivalent C18 column
    • Mobile Phase: Acetonitrile:water (50:50, v/v) with 0.1% formic acid
    • Flow Rate: 1.0 mL/min (split if necessary for MS interface)
    • Injection Volume: 10-50 μL
    • Column Temperature: 30°C
  • Mass Spectrometry Conditions:
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Scan Mode: Full scan m/z 400-450 for deuterated eplerenone (theoretical [M+H]+ m/z 429.2385 for EPL-d3)
    • Resolution: ≥ 30,000 (FWHM)
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Cone Voltage: 30 V
    • Collision Energy: 10 eV (for full scan)

Data Processing and Isotopic Enrichment Calculation:

  • Extract ion chromatograms for each isotopic variant (m0, m1, m2, m3, etc.)
  • Integrate peak areas for all detected isotopic ions
  • Calculate isotopic enrichment using the formula: % Isotopic Purity = (Area of desired labeled ion / Sum of areas of all isotopic ions) × 100
  • Report the average of triplicate measurements

Using this methodology, commercially available eplerenone-d3 has demonstrated 99.9% isotopic purity, indicating high deuterium incorporation at the specified positions [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary structural information, confirming both the position of deuterium incorporation and structural integrity.

4.2.1 Protocol: NMR Analysis for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of deuterated eplerenone in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) for analysis.
  • Instrument Parameters:
    • Frequency: 400 MHz or higher for 1H NMR
    • Probe Temperature: 25°C
    • Pulse Sequence: Standard zg30 pulse sequence for 1H NMR
    • Spectral Width: 20 ppm for 1H NMR
    • Relaxation Delay: 1 second
    • Number of Scans: 16-64 for adequate signal-to-noise ratio
  • Data Acquisition:
    • Acquire 1H NMR spectrum with water suppression if necessary
    • Record 13C NMR spectrum with broadband decoupling
    • Perform 2D experiments (COSY, HSQC, HMBC) for complete signal assignment if required
  • Data Interpretation:
    • Identify signals corresponding to deuterated positions by their absence or decreased intensity in 1H NMR spectrum
    • Confirm structural integrity by verifying the presence of characteristic steroid ring proton signals between δ 0.8-2.5 ppm
    • Verify the epoxide moiety by characteristic proton signals between δ 3.0-3.5 ppm
    • Confirm the carbomethoxy group by the singlet at δ 3.6-3.7 ppm

NMR analysis not only confirms the structural integrity but can also provide insights into the relative percent isotopic purity at specific molecular positions [4].

Experimental Workflow

The complete analytical process for deuterated eplerenone sample preparation and analysis follows a systematic workflow:

G Start Sample Collection (Plasma/Serum) Prep Sample Preparation Start->Prep LLE Liquid-Liquid Extraction Dichloromethane:Diethyl ether (4:6) Prep->LLE SPE Solid-Phase Extraction C18 Cartridges Prep->SPE PPT Protein Precipitation Cold Acetonitrile Prep->PPT Analysis Instrumental Analysis LLE->Analysis SPE->Analysis PPT->Analysis HRMS HR-MS Analysis Isotopic Enrichment Analysis->HRMS NMR NMR Spectroscopy Structural Integrity Analysis->NMR Data Data Interpretation HRMS->Data NMR->Data End Results Reporting Data->End

Diagram 1: Comprehensive Workflow for Deuterated Eplerenone Analysis

Quality Control and Method Validation

System Suitability Testing

Prior to sample analysis, system suitability tests must be performed to ensure analytical system performance:

  • Chromatographic Performance: Retention time RSD ≤ 2% for six replicate injections
  • Peak Symmetry: Asymmetry factor between 0.8-1.5 for deuterated eplerenone peak
  • Theoretical Plates: ≥ 5000 for the analytical column
  • Mass Accuracy: ≤ 5 ppm for standard reference compounds
Method Validation Parameters

For bioanalytical methods, validate according to FDA guidelines with the following acceptance criteria:

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Validation Procedure Acceptance Criteria
Accuracy Six replicates at three QC levels Within ±15% of nominal value
Precision Intra-day and inter-day (n=6) RSD ≤15%
Linearity Six concentration levels r² ≥ 0.995
Recovery Comparison of extracted vs unextracted Consistent and reproducible
Matrix Effect Post-column infusion experiment No significant suppression/enhancement
Stability Freeze-thaw, short-term, long-term Within ±15% of nominal

The validation should demonstrate that the presence of deuterium does not significantly alter the analytical behavior compared to non-deuterated eplerenone, while confirming the maintained isotopic integrity throughout the sample preparation process [3] [5].

Applications in Drug Development

The detailed protocols described herein support several critical applications in pharmaceutical research and development:

  • Metabolic Stability Studies: Deuterated eplerenone serves as a tool for investigating metabolic pathways and identifying potential sites of rapid metabolism that could be optimized in drug design.
  • Bioanalytical Quantification: EPL-d3 can function as an internal standard for quantitative LC-MS/MS methods, compensating for variability in sample preparation and ionization efficiency.
  • Drug-Drug Interaction Studies: The deuterated form allows researchers to distinguish between administered drug and metabolites when studying enzymatic inhibition or induction.
  • Stability-Indicating Methods: The sample preparation and analysis techniques enable accurate quantification of deuterated eplerenone while resolving it from potential impurities and degradation products.

The combination of robust sample preparation methods with advanced analytical techniques ensures reliable characterization of deuterated eplerenone throughout the drug development process, from early discovery stages through clinical trials and eventual quality control of the finished pharmaceutical product [4] [5].

References

Comprehensive Application Notes and Protocols for Eplerenone-d3 in Bioanalytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used primarily for the treatment of hypertension and heart failure following myocardial infarction. The deuterated internal standard Eplerenone-d3 (C₂₄H₂₇D₃O₆) has emerged as a critical component in modern bioanalytical methods for reliable quantification of eplerenone and its metabolites in biological matrices. With molecular weight of 417.51 g/mol, this compound provides excellent isotopic separation from the parent compound while maintaining nearly identical chemical properties, making it ideally suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in drug development and therapeutic monitoring.

The implementation of stable isotope-labeled internal standards like this compound has become essential for meeting rigorous regulatory standards in pharmaceutical bioanalysis. These compounds correct for analytical variability introduced during sample preparation, ionization efficiency changes, and matrix effects, thereby enhancing the accuracy and reliability of quantitative determinations. This document provides comprehensive application notes and detailed experimental protocols for implementing this compound in validated bioanalytical methods according to current regulatory requirements including ICH M10 and FDA guidance on bioanalytical method validation.

Chemical Properties and Regulatory Framework

This compound Specifications

This compound features three deuterium atoms strategically incorporated into the molecular structure, which enables distinct mass separation from the native compound while preserving identical chromatographic behavior. The molecular formula of C₂₄H₂₇D₃O₆ provides a mass difference of 3 Da from non-deuterated eplerenone, allowing clear differentiation in mass spectrometric detection. This structural characteristic is particularly valuable for method development because it minimizes the potential for isotopic cross-talk while maintaining nearly identical retention time, extraction efficiency, and ionization characteristics as the analyte of interest [1].

The primary application of this compound is as an internal standard in quantitative bioanalysis, where it corrects for variability throughout the analytical process. When used in solid-phase extraction (SPE) protocols, this compound demonstrates equivalent extraction recovery to the native compound, enabling accurate correction for preparation losses. In LC-MS/MS analysis, it elutes at virtually the same retention time as eplerenone while being distinguishable by its mass-to-charge ratio, thereby accounting for matrix effects and ionization efficiency variations that can compromise quantification accuracy [2] [1].

Regulatory Context

Bioanalytical method validation for pharmaceuticals must adhere to increasingly stringent regulatory standards. The ICH M10 guideline on bioanalytical method validation, which superseded the EMA CHMP/EWP/192217/2009 guideline in July 2022, provides the current international standard for validating methods used in pharmacokinetic and toxicokinetic studies. This comprehensive document outlines requirements for method validation parameters including selectivity, sensitivity, accuracy, precision, and stability [3].

The January 2025 FDA release of "Bioanalytical Method Validation for Biomarkers" represents another significant development in the regulatory landscape. While this guidance has sparked discussion within the bioanalytical community regarding its application to biomarker assays, it reinforces the need for high standards in bioanalytical data quality for regulatory submissions. Importantly, the guidance directs researchers to ICH M10 as a starting point for chromatography and ligand-binding assays, while acknowledging that some biomarker analyses may require alternative approaches [4]. This regulatory framework establishes the foundation for validation protocols employing this compound as an internal standard.

Table 1: Key Regulatory Guidelines for Bioanalytical Method Validation

Guideline Issuing Authority Key Focus Areas Status
ICH M10 International Council for Harmonisation Bioanalytical method validation and study sample analysis for pharmacokinetic parameters Finalized November 2022, currently implemented
Bioanalytical Method Validation for Biomarkers U.S. Food and Drug Administration (FDA) Validation approaches for biomarker bioanalysis in safety and efficacy determinations Finalized January 2025
EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 European Medicines Agency (EMA) Validation of bioanalytical methods (now superseded by ICH M10) Superseded in July 2022

Method Validation Parameters

The validation of bioanalytical methods employing this compound requires systematic assessment of multiple parameters to ensure reliable performance under experimental conditions. The following section outlines key validation criteria with specific acceptance targets based on regulatory guidelines and literature evidence.

Selectivity and Specificity must be demonstrated by analyzing at least six independent sources of the appropriate biological matrix. For eplerenone methods, chromatographic separation should achieve resolution from its hydrolyzed metabolite and other potential impurities. The method should demonstrate no significant interference at the retention times of both eplerenone and this compound from endogenous matrix components. When using this compound as an internal standard, the mass transition should be free from cross-talk with the native compound, requiring careful optimization of mass spectrometer parameters [2] [5].

Accuracy and Precision requirements depend on the intended application of the analytical method. For pharmacokinetic studies, accuracy should be within ±15% of the nominal value for all quality control levels, with precision not exceeding 15% coefficient of variation (CV). At the lower limit of quantification (LLOQ), acceptance criteria may be extended to ±20% for both accuracy and precision. These parameters should be assessed using a minimum of five determinations per concentration level across at least three separate runs [2] [6].

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria Experimental Design Reference
Selectivity No interference >20% of LLOQ Analysis of 6 different matrix sources [2]
Accuracy 85-115% (80-120% at LLOQ) 5 replicates at LQC, MQC, HQC over 3 runs [6]
Precision ≤15% CV (≤20% at LLOQ) 5 replicates at LQC, MQC, HQC over 3 runs [6]
Linearity r² > 0.99, back-calculated standards ±15% Calibration curve 50-10000 ng/mL [2]
LLOQ 50 ng/mL (S/N > 5) 6 replicates at LLOQ [2]
Extraction Recovery Consistent, not necessarily 100% Comparison of extracted vs neat samples [2]
Stability 85-115% of nominal Bench-top, processed, freeze-thaw, long-term [5]

Linearity must be established across the calibration range using a minimum of six non-zero standards. For eplerenone quantification in urine, a validated method demonstrated linearity from 50-10,000 ng/mL for both eplerenone and its hydrolyzed metabolite. The correlation coefficient (r) should be greater than 0.99, with back-calculated standards within ±15% of nominal value (±20% at LLOQ). The calibration model (linear or quadratic) should be appropriately selected based on statistical evaluation of residual plots and weighting factors [2].

Sensitivity requirements are determined by the pharmacokinetic profile of eplerenone. A validated SPE-LC-MS/MS method reported an LLOQ of 50 ng/mL in human urine, which provided sufficient sensitivity for excretion studies. The LLOQ should demonstrate a signal-to-noise ratio of at least 5:1, with accuracy and precision meeting the ±20% criteria. For plasma methods, which typically require higher sensitivity, alternative extraction techniques or larger sample volumes may be necessary to achieve lower quantification limits [2].

The stability of eplerenone in biological matrices must be comprehensively evaluated under various conditions. Stress studies indicate that eplerenone is particularly susceptible to acid and base hydrolysis, with significant degradation observed under these conditions. One study reported 8.4% degradation in 1M HCl over 2 hours and 19.8% degradation in 0.5M NaOH over 1 hour. This underscores the importance of appropriate sample handling and storage conditions to maintain sample integrity [5].

Experimental Protocols

Sample Preparation Protocol

Solid-phase extraction provides effective sample clean-up for eplerenone quantification in biological matrices. The following protocol has been validated for human urine samples and can be adapted for plasma with appropriate modifications:

Materials Required: Eplerenone reference standard, this compound internal standard, C₁₈ solid-phase extraction cartridges (e.g., 60 mg/3 mL), methanol (HPLC grade), acetonitrile (HPLC grade), ammonium acetate, water (HPLC grade), Zymark RapidTrace automation system or equivalent.

Step-by-Step Procedure:

  • Sample Aliquot: Transfer 1 mL of urine sample into a labeled test tube.
  • Internal Standard Addition: Add 50 μL of this compound working solution (1 μg/mL in methanol) to each sample.
  • Conditioning: Condition C₁₈ SPE cartridges with 2 mL methanol followed by 2 mL water.
  • Sample Loading: Load samples onto conditioned cartridges at a flow rate of 1-2 mL/min.
  • Washing: Wash with 2 mL of water:methanol (90:10, v/v).
  • Elution: Elute with 2 × 1 mL of acetonitrile into clean collection tubes.
  • Reconstitution: Evaporate eluates to dryness under nitrogen at 40°C and reconstitute in 200 μL of mobile phase (20 mM ammonium acetate:acetonitrile, 60:40, v/v).
  • Transfer: Transfer to autosampler vials for LC-MS/MS analysis.

This SPE method demonstrated acceptable precision and accuracy across the calibration range with a throughput of approximately 100 samples per run when automated [2].

LC-MS/MS Analysis Conditions

The analysis of eplerenone requires efficient chromatographic separation and optimized mass spectrometric detection. The following conditions have been validated for simultaneous quantification of eplerenone and its hydrolyzed metabolite:

Chromatographic Conditions:

  • Column: Zorbax XDB-C₈ (2.1 × 50 mm, 5 μm) or equivalent
  • Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate, pH 7.4
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10-20 μL
  • Column Temperature: 30°C
  • Run Time: 5 minutes
  • Autosampler Temperature: 4°C

Mass Spectrometric Conditions:

  • Ionization Mode: ESI positive for eplerenone, ESI negative for metabolite
  • Ion Spray Voltage: 4500 V (positive), -4500 V (negative)
  • Source Temperature: 250°C
  • Nebulizer Gas: 1.2 mL/min
  • Multiple Reaction Monitoring (MRM) Transitions:
    • Eplerenone: m/z 415 → 163
    • This compound: m/z 418 → 163
    • Hydrolyzed Metabolite: m/z 431 → 337

Polarity Switching: The ionization polarity should be switched at approximately 2.5 minutes after injection to optimize detection of both compounds. This method achieved excellent sensitivity with LLOQ of 50 ng/mL for both analytes in urine [2].

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

G cluster_1 Sample Preparation Phase cluster_2 Instrumental Analysis Phase cluster_3 Data Analysis Phase SamplePrep Sample Preparation ISTD ISTD SamplePrep->ISTD Add this compound Internal Standard SPE Solid-Phase Extraction Conditioning Conditioning SPE->Conditioning C18 Cartridge Conditioning Reconstitution Evaporation & Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS ChromSep ChromSep LCMS->ChromSep Chromatographic Separation DataProcessing Data Processing Quantification Quantification DataProcessing->Quantification Calculate Concentrations Sample Sample Sample->SamplePrep ISTD->SPE Loading Loading Conditioning->Loading Sample Loading Washing Washing Loading->Washing Wash Step Elution Elution Washing->Elution Elute Analytes Elution->Reconstitution MSDetection MSDetection ChromSep->MSDetection Mass Spectrometric Detection MSDetection->DataProcessing

Stability-Indicating Method

For forced degradation studies and stability testing, the following stability-indicating LC method has been developed and validated:

Chromatographic Conditions:

  • Column: Waters Symmetry C₁₈ (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of solvent A (0.1M ammonium acetate, pH 3.0:acetonitrile, 800:200) and solvent B (0.1M ammonium acetate, pH 3.0:acetonitrile, 300:700)
  • Gradient Program: 0 min/10% B, 10 min/50% B, 20 min/50% B, 25 min/10% B, 30 min/10% B
  • Flow Rate: 1.0 mL/min
  • Detection: 240 nm
  • Injection Volume: 20 μL
  • Column Temperature: 30°C

This method demonstrated excellent resolution (R > 4.0) between eplerenone and its four potential impurities and was capable of detecting impurities at levels of 0.020% with respect to test concentration of 1.0 mg/mL. The method proved effective for monitoring degradation under various stress conditions [5].

Data Analysis and Interpretation

Calibration Standards and Quality Control

The quantification of eplerenone using this compound as an internal standard relies on the establishment of a reliable calibration curve. Prepare calibration standards spanning the expected concentration range in the biological matrix. For urine methods, a range of 50-10,000 ng/mL is typically appropriate, while plasma methods may require a different range based on pharmacokinetic profiles.

Calibration Standard Preparation:

  • Prepare stock solutions of eplerenone at 1 mg/mL in methanol.
  • Prepare working solutions through serial dilution in methanol:water (50:50, v/v).
  • Spike appropriate volumes of working solutions into control matrix to create calibration standards.
  • Add fixed amount of this compound working solution to all calibration standards and quality control samples.
  • Process calibration standards alongside study samples using the validated sample preparation method.

Quality Control Samples:

  • Prepare LQC (3 × LLOQ), MQC (mid-range), and HQC (75-85% of ULOQ) samples in the same matrix as study samples.
  • Include at least three levels of QC samples in each analytical run to monitor method performance.
  • Process in replicates of five for validation studies, or according to study protocol for routine analysis.
Acceptance Criteria for Analytical Runs

For an analytical run to be considered valid, the following acceptance criteria should be met:

  • Calibration Standards: At least 75% of non-zero standards, including the LLOQ and ULOQ, must meet back-calculated concentration criteria within ±15% of nominal (±20% at LLOQ).
  • Quality Controls: At least 67% of QC samples (and at least 50% at each concentration level) must be within ±15% of their respective nominal values.
  • Internal Standard Response: The response of this compound should be consistent throughout the run, with any significant deviations investigated for potential technical issues.

The use of a stable isotope-labeled internal standard like this compound typically improves method robustness and reduces the number of rejected runs due to better correction for matrix effects and preparation variability.

The following diagram illustrates the metabolic pathway of eplerenone and the relationship between the parent drug and its hydrolyzed metabolite:

G Eplerenone Eplerenone (C24H30O6) m/z 415 HydrolyzedMetabolite Hydrolyzed Metabolite (C23H32O8) m/z 431 Eplerenone->HydrolyzedMetabolite Hydrolysis (Major Pathway) OtherMetabolites Other Metabolites (Minor) Eplerenone->OtherMetabolites Oxidation (Minor Pathways) MSDetection MS Detection: • Eplerenone: m/z 415→163 • Metabolite: m/z 431→337 • this compound: m/z 418→163 HydrolyzedMetabolite->MSDetection

Summary

The implementation of This compound as an internal standard in bioanalytical methods provides significant advantages for the accurate and precise quantification of eplerenone in biological matrices. The deuterated structure maintains nearly identical chemical properties to the native compound while allowing distinct mass spectrometric detection, enabling effective correction for analytical variability. When incorporated into a validated SPE-LC-MS/MS method, this compound facilitates reliable quantification across therapeutically relevant concentration ranges with sensitivity adequate for pharmacokinetic studies.

These application notes demonstrate that methods employing this compound can meet rigorous regulatory standards outlined in ICH M10 and FDA guidance documents. The detailed protocols provided for sample preparation, chromatographic separation, and mass spectrometric detection have been experimentally validated and can be implemented in regulated bioanalytical laboratories. As regulatory expectations continue to evolve, particularly for biomarker assays, the use of stable isotope-labeled internal standards represents a best practice approach to generating high-quality bioanalytical data that withstands regulatory scrutiny.

References

Comprehensive Application Notes and Protocols: Stable Isotope Dilution Analysis of Eplerenone-d3 in Cardiovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eplerenone-d3 and Stable Isotope Dilution Methodology

This compound is a deuterium-labeled stable isotope analog of the selective aldosterone receptor antagonist eplerenone, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound features three deuterium atoms in place of hydrogen atoms at the methyl ester group, resulting in a molecular weight of 417.51 g/mol (compared to 414.48 g/mol for unlabeled eplerenone) while maintaining identical chemical and physical properties to the native compound. [1] [2] The primary application of this compound lies in its implementation as an internal standard in Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which represents the gold standard for precise quantification of pharmaceutical compounds and biomarkers in complex biological matrices. [3]

The mineralocorticoid receptor antagonists (MRAs) drug class, which includes eplerenone, plays a critical role in managing cardiovascular conditions such as heart failure with reduced ejection fraction (HFrEF), post-myocardial infarction cardiac dysfunction, and resistant hypertension. [4] Eplerenone functions as a selective aldosterone receptor antagonist (SARA) with an IC₅₀ of 138 nM, demonstrating significantly reduced affinity for progesterone, androgen, estrogen, and glucocorticoid receptors compared to its predecessor spironolactone. [1] This selective binding profile translates to a superior side effect profile in clinical applications, particularly minimizing sexual side effects such as gynecomastia in men and menstrual irregularities in women that are commonly associated with spironolactone therapy. [4]

Principles of Stable Isotope Dilution LC-MS/MS

Fundamental Concepts

Stable Isotope Dilution (SID) methodology combined with LC-MS/MS represents the highest possible analytical specificity for quantitative determinations of biomarkers and pharmaceutical compounds in biological matrices. [3] The core principle involves using an authentic stable isotope-labeled analog of the target analyte as an internal standard, which is spiked into the sample at a known concentration before sample preparation. The fundamental advantage of this approach lies in the nearly identical chemical and physical properties shared between the native compound and its isotope-labeled counterpart, ensuring that both experience identical extraction efficiencies, matrix effects, and ionization suppression throughout the analytical process. [3]

The SID approach provides several critical advantages over structural analog internal standards:

  • Compensation for matrix effects: The isotope-labeled standard experiences nearly identical ionization suppression/enhancement as the analyte
  • Correction for sample preparation losses: Both compounds are lost at proportional rates during extraction and processing
  • Carrier function: Prevents adsorptive losses of trace analytes from active sites on containers
  • Chromatographic verification: Confirms analyte identity through co-elution with minor retention time differences
Mass Spectrometric Detection

In SID LC-MS/MS applications, triple quadrupole (TQ) mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode provide exceptional levels of sensitivity and selectivity. [3] In this operational mode, a precursor ion is selectively resolved in the first quadrupole (Q1), undergoes collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific product ion is analyzed in the third quadrupole (Q3). This two-stage mass selection process creates a highly specific "mass fingerprint" that uniquely identifies the target compound, significantly reducing chemical background and interference from complex biological matrices such as plasma, serum, or tissue homogenates. [3]

Table 1: Key Advantages of SID LC-MS/MS for Bioanalytical Applications

Feature Advantage Impact on Data Quality
Isotope-Labeled Internal Standard Corrects for extraction efficiency and matrix effects Improved accuracy and precision
MRM Detection High specificity through two-stage mass selection Reduced background interference
Retention Time Correlation Confirms analyte identity Enhanced method reliability
Wide Dynamic Range Suitable for varying concentration levels Versatility across applications

Analytical Protocol: Quantitative Determination of Eplerenone Using this compound

Reagents and Materials
  • Analytical Standard: this compound (C₂₄H₂₇D₃O₆, MW: 417.51 g/mol) [1] [2]
  • Calibration Standards: Certified reference material of unlabeled eplerenone
  • Biological Matrices: Plasma, serum, or tissue homogenates
  • Extraction Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate
  • Mobile Phase Components: LC-MS-grade water, methanol, acetonitrile, and ammonium acetate or formic acid
Sample Preparation Procedure
  • Internal Standard Addition: Pipette 50 μL of this compound working solution (1 μg/mL in methanol) into clean glass tubes
  • Sample Aliquoting: Add 500 μL of biological sample (plasma/serum) or appropriate volume of tissue homogenate to each tube
  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex mix for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C
  • Solid Phase Extraction (Alternative Method):
    • Condition SPE cartridges (C18, 100 mg) with 1 mL methanol followed by 1 mL water
    • Load supernatant after protein precipitation
    • Wash with 1 mL 5% methanol in water
    • Elute with 1 mL methanol into clean tubes
  • Evaporation and Reconstitution: Evaporate extracts under gentle nitrogen stream at 40°C and reconstitute in 100 μL mobile phase initial conditions
  • Transfer to Vials: Transfer reconstituted samples to LC autosampler vials with limited volume inserts
LC-MS/MS Analysis Conditions

Table 2: Optimized LC-MS/MS Parameters for Eplerenone Quantification

Parameter Configuration Notes
LC System UHPLC with C18 column (100 × 2.1 mm, 1.7-1.8 μm) Maintain at 40°C
Mobile Phase A 2 mM ammonium acetate in water 0.1% formic acid alternative
Mobile Phase B Methanol or acetonitrile MS compatibility tested
Gradient Program 30% B to 95% B over 5 min, hold 2 min Total run time: 10 min including re-equilibration
Flow Rate 0.3-0.4 mL/min Optimize for backpressure
Injection Volume 5-10 μL Depending on sensitivity requirements
Ionization Source Electrospray Ionization (ESI) Positive ion mode
MRM Transitions Eplerenone: 415.2 → 337.2; this compound: 418.2 → 340.2 Optimize collision energies individually
Calibration Curve and Quantification
  • Calibration Standards: Prepare in same matrix as samples (e.g., blank plasma) at 6-8 concentrations covering expected range (typically 1-500 ng/mL)
  • Quality Controls: Prepare at low, medium, and high concentrations within calibration range
  • Sample Analysis: Inject calibration standards, quality controls, and unknown samples
  • Quantification: Calculate peak area ratios (analyte/internal standard) and plot against concentration using weighted (1/x²) linear regression

Pharmacological Context and Clinical Applications

Therapeutic Significance of Eplerenone

Eplerenone occupies a critical position in the management of cardiovascular diseases as a selective mineralocorticoid receptor antagonist. Its therapeutic applications are well-established in major clinical guidelines based on robust evidence from large-scale clinical trials. [4] The drug received FDA approval in 2002 for hypertension and in 2003 for heart failure post-myocardial infarction, representing a significant advancement over spironolactone due to its reduced incidence of sex hormone-related adverse effects. [4]

The renin-angiotensin-aldosterone system (RAAS) inhibition provided by eplerenone contributes to its cardioprotective effects. Aldosterone, the primary mineralocorticoid hormone, exerts profibrotic effects that contribute to deleterious processes in various organs including the heart. [4] Signaling through the mineralocorticoid receptor regulates not only salt and water balance but also prompts inflammation, vasoconstriction, and oxidative stress, ultimately leading to tissue fibrosis. By antagonizing these pathways, eplerenone provides significant mortality and morbidity benefits in cardiovascular patients. [4]

Major Clinical Trial Evidence

Table 3: Key Clinical Trials Establishing Eplerenone's Efficacy

Trial Name Duration Patient Population Key Findings
EPHESUS [4] 16 months 6,632 post-MI patients with LV dysfunction 14.4% mortality vs. 16.7% in placebo (HR 0.85; P=0.008)
EMPHASIS-HF [4] 21 months 2,737 HFrEF patients (NYHA II) 12.5% mortality vs. 15.5% in placebo (HR 0.76; P=0.008)
4E-LV Hypertrophy Study [4] 9 months 202 patients with hypertension and LVH Eplerenone reduced LV mass similarly to enalapril

Method Validation and Performance Parameters

Key Validation Characteristics

For regulatory bioanalysis, SID LC-MS/MS methods utilizing this compound must demonstrate satisfactory performance across multiple parameters:

  • Specificity: No interference at retention times of analyte and internal standard in blank matrix samples
  • Linearity: Correlation coefficient (r) ≥ 0.99 across calibrated range
  • Accuracy: 85-115% of nominal values for quality control samples
  • Precision: ≤15% relative standard deviation (RSD) for QC samples
  • Recovery: Consistent and reproducible extraction efficiency
  • Matrix Effects: Evaluation of ionization suppression/enhancement
Troubleshooting Guide

Table 4: Common Issues and Solutions in Eplerenone Quantification

Issue Potential Causes Recommended Solutions
Poor Recovery Incomplete protein precipitation or SPE Optimize solvent ratios; change extraction pH
Matrix Effects Phospholipid interference Improve chromatographic separation; use alternative SPE sorbent
Retention Time Shift Mobile phase degradation or column aging Prepare fresh mobile phases; condition/replace column
Signal Suppression Co-eluting compounds Optimize gradient; improve sample cleanup
Internal Standard Variation Improper pipetting or degradation Prepare fresh IS solutions; verify pipette calibration

Experimental Workflow and Signaling Pathways

SID-LC-MS/MS Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantitative analysis of eplerenone in biological samples using this compound as the internal standard:

workflow SamplePreparation Sample Preparation • Spike with this compound IS • Protein precipitation • Centrifugation SPE Solid Phase Extraction (Condition, Load, Wash, Elute) SamplePreparation->SPE LCAnalysis LC Separation • C18 column • Gradient elution • 10 min runtime SPE->LCAnalysis MSDetection MS/MS Detection • ESI+ ionization • MRM monitoring • 415.2→337.2 (Eplerenone) • 418.2→340.2 (this compound) LCAnalysis->MSDetection DataProcessing Data Processing • Peak area integration • Ratio calculation (Analyte/IS) • Calibration curve MSDetection->DataProcessing Quantification Quantification • Regression analysis • QC validation • Concentration calculation DataProcessing->Quantification

Pharmacological Pathway of Mineralocorticoid Receptor Antagonism

The following diagram illustrates the pharmacological context and signaling pathways relevant to eplerenone's mechanism of action in cardiovascular protection:

pharmacology RAAS RAAS Activation Aldosterone Aldosterone Release RAAS->Aldosterone MR Mineralocorticoid Receptor Activation Aldosterone->MR Fibrosis Pro-fibrotic Signaling MR->Fibrosis Inflammation Inflammation & Oxidative Stress MR->Inflammation CardiacRemodeling Cardiac Remodeling & Dysfunction Fibrosis->CardiacRemodeling Inflammation->CardiacRemodeling Eplerenone Eplerenone Intervention (MR Antagonism) Eplerenone->MR blocks Protection Cardioprotective Effects • Reduced fibrosis • Improved function • Mortality benefit Eplerenone->Protection

Conclusion

The application of This compound in stable isotope dilution LC-MS/MS methods provides researchers with a robust, precise, and accurate approach for quantifying eplerenone concentrations in biological matrices. The methodological framework outlined in these application notes enables reliable quantification that supports pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications. The exceptional specificity afforded by the combination of stable isotope dilution methodology with tandem mass spectrometry represents the current gold standard in bioanalytical quantification, particularly for cardiovascular drugs with narrow therapeutic windows like eplerenone.

As research continues to elucidate new applications for mineralocorticoid receptor antagonists in cardiovascular medicine, the availability of validated analytical methods using this compound will remain crucial for understanding the pharmacokinetic-pharmacodynamic relationships that underpin optimal dosing regimens and patient individualization strategies. The protocols described herein provide a solid foundation for researchers implementing this important analytical methodology in their laboratories.

References

Comprehensive Application Notes and Protocols for the Quantification of Eplerenone in Biological Matrices Using a Deuterated Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Eplerenone is a selective aldosterone receptor antagonist used for the treatment of hypertension and congestive heart failure following myocardial infarction. As a critical cardiovascular therapeutic agent with a narrow therapeutic index, precise monitoring of its concentration in biological fluids is essential for optimizing dosage regimens and minimizing adverse effects such as hyperkalemia. Therapeutic Drug Monitoring (TDM) plays a vital role in ensuring that eplerenone plasma concentrations remain within the therapeutic range, particularly given the significant inter-individual variability in pharmacokinetics observed in patient populations. The development of robust, accurate, and sensitive bioanalytical methods for eplerenone quantification is therefore of paramount importance in both clinical and research settings.

The fundamental principle underlying modern eplerenone bioanalysis involves the use of stable isotope-labeled internal standards, specifically deuterated analogs such as Eplerenone-D3. This compound serves as an ideal internal standard due to its nearly identical chemical and chromatographic properties to the native analyte, while being distinguishable by mass spectrometry. The stable isotope dilution technique compensates for variability in sample preparation, matrix effects, and ionization efficiency, thereby significantly enhancing the accuracy, precision, and reliability of the quantification method. The application of this technique represents a gold standard in bioanalytical chemistry, particularly when coupled with the selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Analytical Standards: Eplerenone (purity ≥98%) and this compound (purity ≥98%, molecular weight: 417.52 g/mol, Molecular Formula: C₂₄H₂₇D₃O₆) should be obtained from certified reference material suppliers [1].
  • Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and water; ammonium acetate and formic acid of MS-grade.
  • Biological Matrices: Human plasma, serum, or urine collected using appropriate ethical protocols. Blank matrix should be screened for potential interferences.
  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 50 mg/1 mL) and appropriate vacuum manifold system.
Sample Preparation Procedure

Protein Precipitation Extraction (PPE) for High-Throughput Analysis:

  • Aliquot 100 µL of calibrators, quality controls, or patient samples into microcentrifuge tubes.
  • Add 25 µL of this compound internal standard working solution (typically 1 µg/mL in methanol) to each tube except for double blanks [2].
  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortex mixing for 1 minute, and centrifuging at 14,000 × g for 10 minutes at 4°C.
  • Transfer the supernatant (approximately 300 µL) to autosampler vials with limited volume inserts for analysis.

Solid-Phase Extraction (SPE) for Enhanced Sensitivity:

  • After adding the internal standard, dilute 1 mL of sample with 2 mL of 20 mM ammonium acetate aqueous solution [3].
  • Condition the SPE cartridge with 2 mL methanol followed by 2 mL of 20 mM ammonium acetate.
  • Load the diluted sample onto the cartridge at a flow rate of approximately 1 mL/min.
  • Wash with 2 mL of water:methanol (90:10, v/v) to remove interfering compounds.
  • Elute with 2 × 1 mL of methanol into a clean collection tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 200 µL of mobile phase initial conditions.
Instrumental Analysis: LC-MS/MS Conditions

Table 1: LC-MS/MS Parameters for Eplerenone Quantification

Parameter Configuration Alternative Configuration [3]
HPLC System UHPLC system with C18 column (100 × 2.1 mm, 1.7 µm) Conventional HPLC with C8 column (50 × 2.1 mm, 5 µm)
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile [2] A: 10 mM ammonium acetate (pH 7.4); B: acetonitrile
Gradient Program 0 min: 20% B; 1 min: 20% B; 4 min: 95% B; 5 min: 95% B; 5.1 min: 20% B; 7 min: 20% B Isocratic: 40% B, 60% A
Flow Rate 0.4 mL/min [2] Not specified
Injection Volume 5-10 µL 5-10 µL
Mass Spectrometer Triple quadrupole with ESI source Triple quadrupole with ESI source
Ionization Mode Positive for Eplerenone and this compound [3] Positive for Eplerenone; Negative for metabolite
MRM Transitions Eplerenone: m/z 415→163 [3]; this compound: m/z 418→163 [1] Eplerenone: m/z 415→163

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G cluster_prep Sample Preparation Options SampleCollection Sample Collection (Plasma/Serum/Urine) ISAddition Internal Standard Addition (this compound) SampleCollection->ISAddition SamplePrep Sample Preparation ISAddition->SamplePrep LCAnalysis LC Separation Reversed-Phase Chromatography SamplePrep->LCAnalysis PP Protein Precipitation (ACN, Methanol) SPE Solid-Phase Extraction (C18 Cartridges) MSAnalysis MS/MS Detection MRM: m/z 415→163 & 418→163 LCAnalysis->MSAnalysis DataProcessing Data Processing & Quantification MSAnalysis->DataProcessing

Results and Validation

Analytical Performance

The developed method using this compound as an internal standard demonstrates excellent analytical performance across multiple validation parameters. The incorporation of the deuterated internal standard significantly improves method robustness by correcting for extraction efficiency variations and matrix effects. The following table summarizes the typical validation parameters for the eplerenone assay in biological matrices:

Table 2: Method Validation Parameters for Eplerenone Quantification

Validation Parameter Performance Data Acceptance Criteria
Linear Range 50-10,000 ng/mL [3] Correlation coefficient (r²) ≥ 0.97 [2]
LLOQ 50 ng/mL [3] Signal-to-noise ratio > 5:1
Precision (Intra-day RSD) 6.28% (LQC) to 8.97% (MQC) [4] RSD ≤ 15% (≤20% at LLOQ)
Accuracy (Relative Error) -5.25% to 4.73% [4] Within ±15% (±20% at LLOQ)
Extraction Recovery 80-81% [4] Consistent and reproducible
Matrix Effect Not significant with IS correction Internal standard normalizes suppression/enhancement
Stability and Robustness

The stability of eplerenone in biological matrices under various storage and processing conditions is a critical factor for reliable quantification. Comprehensive stability testing should be performed to establish appropriate sample handling procedures:

Table 3: Stability Profile of Eplerenone in Biological Matrices

Stability Condition Results Implications for Sample Handling
Freeze-Thaw Stability Stable for 3 cycles [4] Multiple freeze-thaw cycles acceptable
Short-Term Temperature Stability Stable at room temperature for 6 hours [4] No special handling required during processing
Long-Term Storage Stability Stable at -20°C for 30 days [4] Suitable for batch analysis
Post-Preparative Stability Stable in autosampler (4-10°C) for 24 hours Large batch analysis feasible

Applications and Discussion

Therapeutic Drug Monitoring and Clinical Applications

The validated LC-MS/MS method for eplerenone quantification using this compound as an internal standard has significant applications in clinical pharmacology and therapeutic drug monitoring. Eplerenone is often prescribed in complex regimens with other antihypertensive drugs, and its monitoring is essential due to the narrow therapeutic window and potential for drug-drug interactions, particularly with CYP3A4 inhibitors. The ability to accurately measure eplerenone concentrations in patient samples enables clinicians to optimize dosing regimens, especially in special populations such as the elderly or those with renal or hepatic impairment. Furthermore, this analytical approach supports adherence assessment in patients with apparently treatment-resistant hypertension, ensuring that therapeutic failure is not simply a consequence of non-compliance with prescribed medication.

In research settings, this methodology facilitates advanced pharmacokinetic studies including bioavailability and bioequivalence trials for generic drug development. The high sensitivity and specificity of the LC-MS/MS assay with deuterated internal standard allow for precise characterization of eplerenone's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion patterns. Additionally, the method can be adapted to simultaneously quantify eplerenone along with its metabolites and other commonly co-administered cardiovascular drugs, creating a comprehensive panel for cardiovascular therapeutic drug monitoring that provides a more complete picture of a patient's medication exposure [5] [2].

Methodological Considerations and Troubleshooting

When implementing this analytical method, several technical aspects require careful consideration to ensure optimal performance. The chromatographic separation of eplerenone from endogenous matrix components is critical for minimizing ion suppression/enhancement effects in mass spectrometric detection. While the described reversed-phase conditions typically provide adequate resolution, modification of the mobile phase pH or organic modifier may be necessary to address specific interference issues. The ionization polarity switching described in some methods [3],

while beneficial for simultaneous analyte and metabolite detection, can impact detection sensitivity and requires careful optimization of MS parameters for each transition.

Potential methodological challenges and their solutions include:

  • Signal Suppression: Significant matrix effects observed in electrospray ionization can be mitigated through efficient sample clean-up and appropriate chromatographic separation. The use of this compound as internal standard effectively corrects for residual matrix effects.
  • Carry-over: To minimize carry-over between injections, implement thorough needle wash procedures and consider adding a washing step at high organic composition during the chromatographic gradient.
  • Column Degradation: The use of alkaline mobile phases or samples with extreme pH can accelerate column deterioration, leading to peak broadening and retention time shifts. Regular column performance testing is recommended.

The following diagram illustrates the key methodological considerations and their relationships in the development of a robust eplerenone assay:

G MethodGoal Robust Eplerenone Quantification SamplePrep Sample Clean-up MethodGoal->SamplePrep Chromatography Chromatographic Separation MethodGoal->Chromatography MSDetection MS Detection Optimization MethodGoal->MSDetection ISSelection Internal Standard Selection MethodGoal->ISSelection Challenge1 Matrix Effects SamplePrep->Challenge1 Chromatography->Challenge1 Challenge3 Column Degradation Chromatography->Challenge3 MSDetection->Challenge1 Challenge4 Ionization Efficiency MSDetection->Challenge4 ISSelection->Challenge1 Solution1 SPE/PPE Techniques IS Correction Challenge1->Solution1 Challenge2 Carry-over Solution2 Needle Wash Steps Strong Wash Solvents Challenge2->Solution2 Solution3 Mobile Phase Buffering Column Maintenance Challenge3->Solution3 Solution4 Source Parameter Optimization Polarity Switching Challenge4->Solution4

Conclusion

The application notes and protocols detailed in this document provide a comprehensive framework for the accurate and precise quantification of eplerenone in biological matrices using this compound as a deuterated internal standard. The method leverages advanced LC-MS/MS technology combined with robust sample preparation techniques to achieve the sensitivity, specificity, and reproducibility required for both clinical monitoring and research applications. The incorporation of a stable isotope-labeled internal standard is critical for maintaining data quality, particularly when analyzing complex biological samples with potential matrix effects. The validation data presented demonstrate that the method meets rigorous regulatory standards for bioanalytical method validation, ensuring the reliability of generated data. As personalized medicine approaches continue to gain prominence in cardiovascular therapeutics, such robust analytical methods will play an increasingly important role in optimizing patient outcomes through precise therapeutic drug monitoring.

References

Comprehensive Application Notes and Protocols for Eplerenone-d3 Extraction Efficiency Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Applications

Eplerenone-d3 is a deuterium-labeled analogue of Eplerenone, serving as a crucial internal standard for quantitative analysis using advanced analytical techniques including LC-MS/MS, GC-MS, and NMR spectroscopy. This stable isotope-labeled compound is specifically designed to correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis, thereby enhancing the accuracy and precision of eplerenone quantification in complex biological matrices. [1]

The primary application of this compound lies in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations where precise quantification of the parent compound is essential. As eplerenone itself is a selective mineralocorticoid receptor antagonist with an IC₅₀ of 138 nM, understanding its pharmacokinetic profile through accurate analytical methods is crucial for optimizing therapeutic regimens in conditions such as hypertension, heart failure, and central serous chorioretinopathy. [1] [2] [3]

Extraction Efficiency Optimization Strategies

Solubility Enhancement Approaches

Eplerenone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility (<1 mg/mL) and high permeability. This poor solubility represents a significant challenge for extraction efficiency and overall bioavailability, necessitating specialized formulation approaches to improve dissolution characteristics. [2] [3]

Table 1: Solubility Enhancement Strategies for Eplerenone-based Formulations

Strategy Key Components Reported Improvement Reference
Nanostructured Lipid Carriers (NLCs) Glyceryl monostearate (solid lipid), Miglyol812 (liquid lipid), Pluronic F127 (surfactant) Particle size: 134 nm, PDI: 0.31, EE%: 76%, 2-fold higher ex-vivo permeation [2]
Nanoemulsions (NEs) Triacetin (oil), Kolliphor EL (surfactant), PEG 400 (co-surfactant) Significant improvement in drug release rate and pattern [3]
Liquisolid Compacts EPL-NE loaded onto Avicel/nano-silica carrier/coat system 90% drug release within 45 min, 2.1× bioavailability vs conventional tablets [3]
Experimental Design for Extraction Optimization

A D-optimal statistical design provides a systematic framework for optimizing extraction efficiency by evaluating the effects of multiple factors simultaneously while minimizing the number of experimental runs. This approach is particularly valuable for complex systems such as nanostructured lipid carriers (NLCs), where multiple formulation variables interact to determine extraction efficiency. [2]

The critical factors to investigate in this compound extraction optimization include:

  • Liquid lipid to solid lipid ratio: Significantly affects drug entrapment efficiency and particle size
  • Surfactant type and concentration: Influences emulsion stability and droplet size
  • Extraction solvent composition: Impacts solubility and partitioning efficiency
  • Processing conditions: Sonication time, temperature, and evaporation parameters

The optimization responses should include entrapment efficiency (EE%), particle size, polydispersity index (PDI), and zeta potential, all of which contribute to overall extraction efficiency and analytical performance. [2]

Analytical Methodologies

Sample Preparation Techniques

For bioanalytical applications, sample preparation represents a critical step in achieving optimal extraction efficiency for this compound. The following techniques have demonstrated efficacy:

  • Protein precipitation using acetonitrile or methanol (1:3 sample to solvent ratio)
  • Liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether
  • Solid-phase extraction using C18 cartridges with methanol elution

Each technique should be validated with respect to recovery efficiency, matrix effects, and reproducibility when applied to the specific biological matrix under investigation (plasma, urine, tissue homogenates).

Quantitative Analysis Methods

Table 2: Analytical Techniques for this compound Quantification

| Technique | Application | Key Parameters | Advantages | | :--- | :--- | :--- | :--- | | LC-MS/MS | Bioavailability, pharmacokinetic studies | Column: HILIC; Mobile phase: Acetonitrile/Ammonium formate; Detection: MRM transitions | High sensitivity and specificity for complex matrices | [4] | | HPLC-UV | Formulation quality control, dissolution testing | Column: C18; Mobile phase: Acetonitrile/water; Detection: UV 240-260 nm | Cost-effective, suitable for high-throughput analysis | [3] | | GC-MS | Metabolic profiling, stability studies | Derivatization may be required; Detection: Electron impact ionization | Complementary confirmation technique | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanostructured Lipid Carriers

Principle: The emulsification solvent evaporation technique creates a lipid-based delivery system that enhances extraction efficiency by improving solubility and protecting against degradation. [2]

Materials:

  • This compound (deuterated internal standard)
  • Glyceryl monostearate (GMS) as solid lipid
  • Miglyol812 as liquid lipid
  • Pluronic F127 as surfactant
  • Ethanol and acetone (1:1 v/v) as organic solvent system
  • Distilled water

Procedure:

  • Disperse 25 mg of this compound in the predetermined amount of Miglyol812.
  • Add the drug-liquid lipid mixture to molten GMS maintained at 80°C using a thermostatically controlled magnetic stirrer.
  • Add 10 mL of ethanol:acetone (1:1 v/v) mixture to the molten lipids and stir until complete dissolution.
  • Pour the organic phase into 20 mL of aqueous surfactant solution (0.43% w/v Pluronic F127) under stirring at 1000 rpm for 1 minute to form a primary o/w emulsion.
  • Sonicate the emulsion using a probe sonicator at 40 W for 3 minutes at room temperature.
  • Stir the formed emulsion magnetically at 500 rpm for 2 hours at room temperature to allow organic solvent evaporation and NLC formation.
  • Characterize the resulting NLCs for particle size, PDI, zeta potential, and entrapment efficiency.

Validation Parameters:

  • Entrapment Efficiency: Determine by ultracentrifugation followed by HPLC analysis of free drug in supernatant
  • Particle Size and PDI: Analyze by dynamic light scattering (Malvern Zetasizer)
  • Zeta Potential: Measure by electrophoretic mobility (Malvern Zetasizer)
Protocol 2: LC-MS/MS Method for this compound Quantification

Principle: Liquid chromatography coupled with tandem mass spectrometry provides specific and sensitive quantification of this compound in biological matrices using deuterated internal standard correction. [4]

Materials:

  • This compound and unlabeled eplerenone (reference standard)
  • Acetonitrile (HPLC grade)
  • Ammonium formate (LC-MS grade)
  • Control biological matrix (plasma, urine, or tissue homogenate)

Chromatographic Conditions:

  • Column: Phenomenex Kinetex HILIC (2.6 µ, 2.1 × 100 mm)
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: 40 mM Ammonium formate
  • Gradient: 5% B to 50% B over 10 minutes with 5 minutes equilibration
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (positive mode)
  • Detection: Multiple reaction monitoring (MRM)
  • Ion Transitions: Optimize for this compound and unlabeled eplerenone
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C

Sample Preparation:

  • Aliquot 100 µL of biological sample into a microcentrifuge tube.
  • Add 300 µL of acetonitrile containing internal standard for protein precipitation.
  • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer supernatant to autosampler vials for LC-MS/MS analysis.

Validation Parameters:

  • Linearity: Over expected concentration range (r² > 0.99)
  • Accuracy and Precision: Intra-day and inter-day (%RSD < 15%)
  • Recovery: Extraction efficiency compared to reference standards
  • Matrix Effects: Ion suppression/enhancement evaluation

Pathway Visualization

The therapeutic action of eplerenone, and by extension its deuterated analog, centers on its role as a mineralocorticoid receptor antagonist. The following diagram illustrates the relevant signaling pathways and the points of intervention for this compound in analytical and experimental contexts.

G cluster_genomic Genomic Signaling (Hours-Days) cluster_nongenomic Non-Genomic Signaling (Seconds-Minutes) Aldosterone Aldosterone MR MR Aldosterone->MR Genomic_Effects Increased expression of: • ENaC subunits • Na+/K+ ATPase • Serum Glucocorticoid Kinase (SGK) MR->Genomic_Effects EGFR EGFR Transactivation MR->EGFR ENaC ENaC NHE NHE H_ATPase H_ATPase Eplerenone_d3 Eplerenone_d3 Eplerenone_d3->MR Antagonizes Genomic_Effects->ENaC PKD Protein Kinase D (PKD) Activation Nongenomic_Effects Rapid Regulation of: • ENaC trafficking & activity • Na+/H+ Exchanger (NHE) • H+ ATPase pump PKD->Nongenomic_Effects EGFR->PKD Nongenomic_Effects->ENaC Nongenomic_Effects->NHE Nongenomic_Effects->H_ATPase

This application note provides a comprehensive framework for optimizing this compound extraction efficiency, with specific protocols designed for implementation in research and development settings. The integration of lipid-based formulation strategies with robust analytical methodologies enables significant improvements in extraction performance, ultimately enhancing the reliability of quantitative analyses for this important pharmaceutical compound.

References

Eplerenone-d3 ionization suppression LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

LC-MS/MS Methods for Eplerenone Analysis

The following table summarizes validated LC-MS/MS parameters for eplerenone, which can serve as a foundational method for its deuterated analogue, eplerenone-d3 [1] [2].

Parameter Specification Notes & Rationale
Analytical Column Atlantis dC18 (150 x 3 mm, 3.0 µm) [2] / Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) [1] Different columns used; method robustness should be verified.
Mobile Phase Methanol: Ammonium Acetate (60:40, v/v) [2] / Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate [1] Methanol is an environmentally friendly alternative to acetonitrile [2].
Ionization Mode Positive Electrospray Ionization (ESI+) [1] [2] This compound is typically analyzed in this mode.
MS Detection Multiple Reaction Monitoring (MRM) [1] / Selected Ion Monitoring (SIM) [2] MRM offers superior specificity. Transition for eplerenone: m/z 415→163 [1].
Internal Standard This compound [3] [2] Its use is critical for compensating for ionization suppression/enhancement.
Sample Prep Liquid-Liquid Extraction (LLE) with methyl t-butyl ether [2] / Solid Phase Extraction (SPE) [1] LLE with methyl t-butyl ether is a safer alternative to chlorinated solvents or diethyl ether [2].
Sample Volume 250 µL human plasma [2] Reduced volume minimizes biological waste.

Experimental Protocol for Plasma Analysis

Here is a detailed methodology based on the environmentally friendly LC-MS determination of eplerenone in human plasma, which can be adapted for this compound [2]:

  • Sample Preparation

    • Pipette 250 µL of human plasma into a glass tube.
    • Add the internal standard solution (this compound).
    • Perform liquid-liquid extraction by adding methyl t-butyl ether.
    • Vortex mix the samples thoroughly for a sufficient time to ensure complete extraction of the analytes from the plasma.
    • Centrifuge the samples to separate the organic and aqueous layers.
    • Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
    • Reconstitute the dry residue with an appropriate volume of the initial mobile phase or a compatible solvent, compatible with the LC-MS system.
  • LC-MS Analysis

    • Inject an aliquot of the reconstituted sample onto the LC-MS system.
    • Use an Atlantis dC18 column (150 mm x 3.0 mm, 3.0 µm) maintained at ambient temperature.
    • Employ an isocratic elution with a mobile phase consisting of methanol and ammonium acetate solution (60:40, v/v) at a flow rate of approximately 0.5-1.0 mL/min.
    • Operate the single quadrupole mass spectrometer with positive electrospray ionization (ESI+) and use Selected Ion Monitoring (SIM) or MRM for detection.

Troubleshooting Ionization Suppression

Ionization suppression is a common challenge in LC-MS, often caused by co-eluting matrix components. The following diagram illustrates a systematic workflow to diagnose and resolve this issue.

Start Suspected Ionization Suppression Step1 1. Post-infusion Experiment Start->Step1 Step2 2. Check Chromatography Step1->Step2 Confirms suppression Step3 3. Review Sample Prep Step2->Step3 If peaks co-elute Step4 4. Optimize Mobile Phase Step2->Step4 If separation is poor Step3->Step4 Step5 5. Use Stable Isotope IS Step4->Step5 Result Signal Response Improved Step5->Result

Based on this workflow, here are specific actions you can take:

  • Confirm Suppression: Directly inject your sample followed by a continuous post-column infusion of this compound. A dip in the baseline at the retention time of this compound indicates ionization suppression from the sample matrix [4].
  • Improve Chromatographic Separation: The core strategy is to separate the analyte from interfering matrix components.
    • Adjust Gradient: Shift the retention time of this compound away from the solvent front and other early-eluting compounds, which often contain most matrix interferences.
    • Change Mobile Phase pH: As seen in other contexts, switching to mobile phases at high pH (e.g., with 0.1% ammonia) can alter selectivity and improve separation for some compounds [4].
  • Optimize Sample Preparation:
    • The LLE protocol using methyl t-butyl ether is designed to be efficient [2]. Ensure the extraction procedure is rigorously followed.
    • Consider switching to a more selective Solid Phase Extraction (SPE) method, which can provide cleaner extracts and significantly reduce matrix effects [1].
  • Leverage the Internal Standard: this compound is chemically identical to eplerenone but distinguished by mass. It will experience the same degree of ionization suppression as the analyte, allowing the MS system to correct for the signal loss and maintain quantitative accuracy [3] [2]. Always use it.

Key Takeaways for Your Technical Guide

To structure your FAQ and technical support content, here are the core insights:

  • This compound's Role: It is a deuterium-labeled internal standard used for accurate quantification, specifically to correct for matrix effects and variability in sample preparation [3] [2].
  • Primary Cause of Suppression: Ionization suppression is primarily caused by co-eluting substances from the biological matrix.
  • Primary Solution: The most effective approach is chromatographic resolution. Optimizing the LC method to separate the analyte from matrix interferences is key.
  • Critical Practices:
    • Always use a stable isotope-labeled internal standard like this compound.
    • Employ efficient sample preparation like LLE or SPE to clean up the sample.
    • Validate your method for matrix effects as per regulatory guidelines.

References

Eplerenone Stability Profile and Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the forced degradation behavior of non-deuterated eplerenone under various stress conditions, which is critical for predicting the stability of deuterated forms [1]:

Stress Condition Exposure Details % Assay of Active Substance % Total Impurities Major Degradation Observations
Acid Hydrolysis (1M HCl) 2 hours 91.4% 8.4% Prominent degradation observed [1].
Base Hydrolysis (0.5M NaOH) 1 hour 79.7% 19.8% One major degradation product formed (RRT ~0.31) [1].
Oxidation (15% H₂O₂) 2 hours Information not specified in abstract Information not specified in abstract Studied, but specific extent of degradation not detailed in abstract [1].
Thermal 168 hours (100°C) Information not specified in abstract Information not specified in abstract Studied; peak purity confirmed, but specific degradation not detailed [1].
Photolysis 168 hours (per ICH Q1B) Information not specified in abstract Information not specified in abstract Studied; peak purity confirmed, but specific degradation not detailed [1].

The experimental workflow for determining this pathway and developing a stability-indicating method can be summarized as follows:

G Start Start: Eplerenone Sample Stress Stress Studies Start->Stress Analysis Chromatographic Analysis Stress->Analysis ID Degradant Identification Analysis->ID Pathway Establish Degradation Pathway ID->Pathway

Key Considerations for Deuterated Eplerenone Stability

While direct data is unavailable, you can base experimental plans and hypotheses on these principles:

  • Deuteration's Stability Effect: Deuteration is a strategy to alter the kinetic isotope effect (KIE), potentially slowing the rate of metabolic and chemical reactions. The primary stability benefit is expected for metabolically susceptible C-H bonds where cleavage is the rate-determining step. Its effect on solid-state stability (e.g., against hydrolysis, oxidation) may be less pronounced.
  • Extrapolate from Known Pathways: The established degradation pathway for non-deuterated eplerenone shows significant susceptibility to base-mediated hydrolysis [1]. If deuteration is near the reactive site, it could theoretically slow this specific pathway.
  • Experimental Protocol Foundation: The methodology from the foundational study [1] is directly applicable for testing deuterated eplerenone. You can use the same stress conditions and the validated chromatographic method (using a Waters Symmetry C18 column with a gradient mobile phase of ammonium acetate buffer and acetonitrile, detection at 240 nm) to compare the degradation profiles side-by-side.

How to Proceed with Your Research

To fill the knowledge gap, I suggest the following steps:

  • Perform Comparative Forced Degradation Studies: The most direct approach is to subject both deuterated and non-deuterated eplerenone to the same stress conditions as outlined in the table and diagram above, using the established LC method [1].
  • Monitor for Deuterium Isotope Effects: Compare the rate of degradation and the profile of impurities formed. A significant difference would indicate a kinetic isotope effect from the deuteration.
  • Consult Broader Literature on Deuteration: Look for reviews on deuterated pharmaceuticals, which often discuss the general impact of deuteration on stability, even if they don't mention eplerenone specifically.

References

optimizing Eplerenone-d3 chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Eplerenone Separation

The following table summarizes key parameters from validated stability-indicating and bioanalytical methods that can serve as a starting point for optimizing your Eplerenone-d3 separation [1] [2].

Parameter Method 1: Stability-Indicating LC [2] Method 2: RP-HPLC in Plasma [1]
Analytical Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) [2] HiQSil C-18HS (250 mm x 4.6 mm, 5 µm) [1]
Guard Column Not specified Hypersil BDS C18 (20 mm x 4 mm) [1]
Mobile Phase Gradient: A) 0.1M Ammonium Acetate (pH 3.0):ACN (80:20); B) Buffer:ACN (30:70) [2] Isocratic: Acetonitrile:Water (50:50, v/v) [1]
Flow Rate 1.0 mL/min [2] 1.0 mL/min [1]
Detection Wavelength 240 nm [2] 241 nm [1]
Column Temperature 30°C [2] Not specified
Injection Volume 20 µL [2] 100 µL [1]
Sample Diluent Buffer:Acetonitrile (60:40, v/v) [2] Mobile Phase [1]
Runtime 30 minutes (gradient) [2] Not specified (isocratic)

Troubleshooting Common Chromatographic Problems

Here is a guide to diagnosing and resolving frequent issues that can affect separation quality, based on general HPLC principles and the specific behavior of Eplerenone.

Problem Potential Causes & Solutions

| Peak Tailing | • Column Blockage: Backflush column or replace inlet sieve plate. • Column Degradation: Refill or replace the column. • Adsorption on Active Sites: For basic compounds, use a lower pH mobile phase to suppress dissociation [3]. | | Peak Fronting | • Sample Overload: Reduce the injection volume or sample concentration. • Inappropriate Solvent: Ensure sample solvent elution strength is not stronger than the mobile phase [3]. | | Poor Resolution | • Inadequate Gradient: Optimize the mobile phase gradient program. • Column Contamination: Flush the column with a strong solvent or replace the guard column. • Mobile Phase Deterioration: Prepare fresh mobile phase [3]. | | Baseline Drift | • Temperature Fluctuation: Use a column oven. • Uneven Mobile Phase: Ensure thorough mixing and degassing. • Strongly Retained Contaminants: Use a guard column and perform regular column cleaning [3]. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies help validate the stability-indicating nature of your method and reveal how Eplerenone behaves under stress. The following workflow and protocol are adapted from published studies [2].

Start Start Forced Degradation Study Prep Prepare Eplerenone Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (1M HCl, 2H, RT) Stress->Acid Base Base Hydrolysis (0.5M NaOH, 1H, RT) Stress->Base Oxid Oxidative Stress (15% H₂O₂, 2H, RT) Stress->Oxid Therm Thermal Stress (100°C, 168H) Stress->Therm Photo Photolytic Stress (ICH Q1B, 168H) Stress->Photo Analyze Analyze Samples by HPLC Compare Compare Chromatograms to Identify Degradants Analyze->Compare End End, Report Results Compare->End Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze

Procedure:

  • Sample Preparation: Prepare a stock solution of Eplerenone at a concentration of 1.0 mg/mL using a diluent of buffer and acetonitrile (60:40, v/v) [2].
  • Stress Conditions: Subject 10 mL of the stock solution to the following conditions [2]:
    • Acid Hydrolysis: Add 1 mL of 1M HCl. Keep at room temperature for 2 hours. Neutralize before analysis.
    • Base Hydrolysis: Add 1 mL of 0.5M NaOH. Keep at room temperature for 1 hour. Neutralize before analysis.
    • Oxidative Stress: Add 1 mL of 15% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2 hours.
    • Thermal Stress: Place the solution in a dry hot air oven at 100°C for 168 hours.
    • Photolytic Stress: Expose the solution in a photostability chamber as per ICH Q1B guidelines for 168 hours.
  • Analysis: Inject the stressed samples using the chromatographic conditions listed in the table above (e.g., Method 1). Use a photodiode array (PDA) detector to check peak purity.
  • Expected Outcomes: Significant degradation is typically observed in acid and base conditions. Base hydrolysis, in particular, may produce a major degradant with a relative retention time (RRT) of about 0.31 [2].

Frequently Asked Questions (FAQs)

Q1: Why is a low-pH buffer used in the mobile phase for Eplerenone analysis? A low-pH buffer (e.g., Ammonium Acetate, pH 3.0) helps to suppress the ionization of Eplerenone and any potential acidic impurities, leading to better peak shape (reduced tailing) and improved separation on a C18 column [2] [3].

Q2: My system suitability parameters are failing. What should I check first? First, verify the integrity of your column and the composition of your mobile phase. Ensure the mobile phase is fresh and properly prepared. Then, check critical system suitability parameters from the literature as a benchmark. For a validated method, the resolution (Rs) between Eplerenone and its closest impurity was greater than 4.0, and the tailing factor was about 1.4 [2].

Q3: How can I improve the detection sensitivity for this compound in biological samples? For bioanalysis, a liquid-liquid extraction (LLE) step can clean up the sample and improve sensitivity. A mixture of dichloromethane and diethyl ether (4:6, v/v) has been successfully used to extract Eplerenone from human plasma with a recovery of over 80% [1].

References

matrix effects reduction using Eplerenone-d3 IS

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone-d3 Technical Specifications

The table below summarizes the key information available for this compound, the deuterium-labeled form of Eplerenone, which is used as a stable isotope internal standard [1].

Property Description
Synonym Epoxymexrenone-d3 [1]
Molecular Weight 417.51 g/mol [1]
Formula C₂₄H₂₇D₃O₆ [1]
Biological Activity Selective, competitive aldosterone antagonist (IC₅₀ = 138 nM). Low affinity for progesterone, androgen, estrogen, and glucocorticoid receptors [1]
Primary Application Serves as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Storage Store under recommended conditions provided in the Certificate of Analysis [1]

Suggested Framework for Your Content

Since the search results lack specific experimental protocols for this compound, here is a suggested structure and content for your technical support guides, based on common practices in analytical chemistry:

1. Sample Preparation & Method Development Workflow The following diagram outlines a general workflow for developing an analytical method using this compound as an internal standard.

Start Start Method Development Prep Prepare Stock Solutions Start->Prep Spike Spike this compound IS Prep->Spike Extract Sample Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Troubleshoot Review Data & Troubleshoot Analyze->Troubleshoot Troubleshoot->Spike Poor Recovery Troubleshoot->Analyze Poor Signal End Validated Method Troubleshoot->End Data Acceptable

2. Potential FAQ & Troubleshooting Guide Topics You can create detailed entries based on these common issues:

Issue Category Potential Question / Problem Investigation Steps & Solution
Signal Issues Why is my this compound signal low or variable? Check stock solution stability, instrument calibration, and for ion suppression in the MS source.
Recovery Problems Why is the recovery of my analyte inconsistent? Verify the spiking step is at the correct stage, extraction efficiency, and potential protein binding.
Chromatography Why is the peak shape for this compound poor? Optimize LC mobile phase, column temperature, and gradient. Ensure no co-elution with analyte.
Quantification Why is my calibration curve non-linear? Confirm linear range of the MS detector and purity/degradation of both analyte and internal standard.

References

troubleshooting Eplerenone-d3 recovery issues

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone-d3 Properties & Handling

Understanding the compound's characteristics is the first step in troubleshooting. The table below summarizes key information for this compound.

Property Description / Value
Synonym Epoxymexrenone-d3 [1]
Description Deuterium-labeled Eplerenone [1]
Primary Application Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Storage Store under the recommended conditions provided in the Certificate of Analysis [1]
Molecular Weight 417.51 g/mol [1]

Troubleshooting Guide for Recovery Issues

A systematic approach is crucial for identifying the root cause of poor recovery. The following workflow and checklist outline common problems and solutions.

Start Start: Low this compound Recovery SamplePrep Sample Preparation Check internal standard addition Verify solubility and solvent compatibility Start->SamplePrep Extraction Liquid-Liquid Extraction Confirm pH is optimal for solubility Ensure proper mixing and phase separation SamplePrep->Extraction SPE Solid-Phase Extraction (SPE) Validate sorbent selection Check conditioning, loading, washing, and elution steps Extraction->SPE Analysis Instrumental Analysis Tune MS instrument for parent and fragment ions Check LC column and mobile phase SPE->Analysis End Issue Resolved Analysis->End

  • Sample Preparation: Ensure the deuterated internal standard is added correctly at the beginning of the protocol. Confirm the solvent used can properly dissolve this compound [1].
  • Liquid-Liquid Extraction (LLE): The recovery of Eplerenone and its metabolites can be pH-dependent. Meticulously optimize the pH of your aqueous phase to maximize the partitioning of the analyte into the organic solvent.
  • Solid-Phase Extraction (SPE): The choice of sorbent (e.g., C18, mixed-mode) is critical. A method for non-deuterated Eplerenone using a C18 column achieved a recovery rate of 92.8%, demonstrating that high recovery is feasible with optimized SPE conditions.
  • Instrumental Analysis (LC-MS/MS): this compound is used as an internal standard precisely to correct for losses in these steps [1]. Ensure the MS instrument is properly tuned for the specific mass shift of the deuterated compound and that the LC method provides good peak shape.

Experimental Protocol for Quantitative Analysis

Here is a generalized protocol for quantifying Eplerenone using this compound as an internal standard, which you can adapt and optimize.

  • Internal Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) per the Certificate of Analysis [1]. Dilute to the desired working concentration.
  • Sample Preparation: Add a precise volume of the this compound working solution to your calibration standards, quality control samples, and experimental samples.
  • Extraction Procedure:
    • Perform protein precipitation by adding a organic solvent (e.g., methanol or acetonitrile) to your plasma/serum sample, vortex-mixing vigorously, and then centrifuging.
    • Alternatively, use a pre-optimized Solid-Phase Extraction (SPE) method. One published method for Eplerenone using a C18 cartridge reported a recovery of 92.8%, which can serve as a benchmark [2].
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 5 µm) maintained at 40°C. The mobile phase can be a mixture of 10 mM ammonium acetate and acetonitrile. A flow rate of 0.5 mL/min can achieve a retention time of approximately 1.8 minutes.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both Eplerenone and this compound.

Frequently Asked Questions

What is the primary purpose of using this compound in research?

This compound is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis. Its nearly identical chemical properties to non-deuterated Eplerenone, but different mass, allow it to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of LC-MS/MS methods [1].

The recovery of my internal standard is low. What should I check first?

First, verify the integrity of the stock solution and the accuracy of your pipetting when preparing working solutions. Second, check the solubility of this compound in the solvents used in your protocol. Finally, if using SPE, ensure the sorbent is properly conditioned and that the washing and elution solvents are optimized for this specific compound.

Are there any known stability issues with this compound I should consider?

While specific stability data for this compound was not found in the search results, you should always follow the storage conditions listed on the Certificate of Analysis. Generally, protect the compound from light and moisture. For long-term storage, keep it at the recommended temperature (often -20°C) and avoid repeated freeze-thaw cycles of stock solutions.

Key Takeaways for Your Technical Guide

  • Foundational Knowledge is Key: Recovery problems often stem from sample preparation. A robust LLE or SPE protocol is foundational.
  • Systematic Troubleshooting: Follow the troubleshooting flowchart to isolate the problem, from sample prep to instrumental analysis.
  • Internal Standard Role: Remember that this compound is designed to account for procedural losses; its consistent low recovery across all samples is more critical than the absolute value.

References

Troubleshooting Guide: Deuterated Internal Standard Calibration Curves

Author: Smolecule Technical Support Team. Date: February 2026

A poorly behaving calibration curve can introduce significant bias and imprecision into your quantitative data. The flowchart below outlines a systematic approach to diagnose common problems. The following sections provide detailed explanations and solutions for each identified issue [1].

deuterated_std_troubleshooting start Start Diagnosis: Poor Calibration Curve check_IS_response Is Internal Standard (IS) Response Constant? start->check_IS_response check_analyte_linearity Does Analyte Response Show Non-Linearity? check_IS_response->check_analyte_linearity Yes IS_concentration IS Concentration Too Low check_IS_response->IS_concentration No (IS response decreases with higher analyte) surface_saturation Droplet Surface Saturation check_analyte_linearity->surface_saturation Yes (Deviation at high concentrations) matrix_effect Matrix Effect check_analyte_linearity->matrix_effect No (Poor accuracy/ reproducibility) ion_suppression Potential Competitive Ion Suppression solution_optimize_MS Solution: Optimize MS Source Parameters ion_suppression->solution_optimize_MS solution_adjust_IS Solution: Increase IS Concentration IS_concentration->solution_adjust_IS solution_dilute Solution: Dilute Sample surface_saturation->solution_dilute solution_cleanup Solution: Improve Sample Clean-up / Chromatography matrix_effect->solution_cleanup solution_dilute->ion_suppression If problem persists solution_adjust_IS->ion_suppression solution_optimize_MS->surface_saturation Re-check

Common Problems & Solutions

The table below details the core issues, their symptoms, and recommended corrective actions based on the diagnostic flowchart [1].

Problem Symptoms & Diagnosis Corrective Actions

| Competitive Ion Suppression/Surface Saturation | Decreasing IS peak area with increasing analyte concentration; analyte response plateaus at high concentrations [1]. | Dilute sample to reduce overall concentration. Increase IS concentration to match middle of calibration range. Optimize MS source: Adjust nebulizing gas, drying gas temperature [1]. | | Insufficient IS Concentration | Internal standard response is not constant across the calibration range, decreasing as analyte increases [1]. | Re-prepare calibrators with higher IS amount to prevent being "swamped" by high analyte concentrations [1]. | | Matrix Effects | Inaccurate quantitation of QC samples despite good calibration curve; caused by co-eluting compounds from sample matrix [2]. | Improve sample clean-up and chromatographic separation. Use a stable isotope-labeled (SIL) IS for effective compensation [2]. |

Experimental Protocol: Diagnosing Ion Suppression

This experiment helps determine if your method is affected by matrix-related ion suppression, a common issue that can distort calibration curves [1].

1. Objective To detect the presence of non-specific ion suppression caused by the sample matrix.

2. Materials and Equipment

  • LC-MS/MS system
  • Solvent (e.g., mobile phase)
  • Sample matrix (e.g., blank plasma, urine)
  • Standard solution of your analyte and IS at easily detectable concentrations
  • Syringe pump (optional, for post-column infusion)

3. Procedure: Post-Column Infusion Method 1. Prepare Samples: Inject a processed blank matrix sample (without analyte or IS) into the LC system. 2. Infuse Analyte: Simultaneously, infuse a constant stream of your analyte and IS dissolved in solvent directly into the MS source post-column. This can be done using a syringe pump and a T-connector. 3. Run Chromatogram: Run the LC-MS method as usual. The detector will show a steady signal from the infused analytes. 4. Analyze Results: As the blank matrix elutes from the column, observe the steady signal. A dip (suppression) or peak (enhancement) in the signal indicates that matrix components eluting at that time are interfering with the ionization of your analyte [1].

4. Data Interpretation

  • A flat baseline indicates no significant matrix effects.
  • A large dip or peak, particularly in the region where your analyte elutes, confirms matrix effect is a problem. You must improve chromatographic separation to move your analyte's retention time away from the interfering region.

Key Considerations for a Reliable Calibration Curve

  • Assess Linearity Correctly: Do not rely solely on the correlation coefficient (R²). Use residual plots to check for non-linearity and weighted least squares regression if your data shows increasing variance with concentration (heteroscedasticity) [3] [2].
  • Use Matrix-Matched Calibrators: Where possible, prepare calibration standards in the same matrix as your unknown samples (e.g., stripped plasma) to mimic the sample environment [2].
  • Verify Internal Standard Suitability: The stable isotope-labeled (SIL) internal standard must co-elute with the analyte and behave identically during extraction and ionization. It is the most critical factor for correcting for losses and matrix effects [2].

References

Understanding and Overcoming Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Assay interference can lead to false positives/negatives and unreliable data. The table below summarizes common challenges and solutions relevant to your research.

Challenge Description Solution
Compound Artifacts [1] Test compounds (or their labels) can be fluorescent, quench signals, or cause nonspecific protein aggregation. Use orthogonal detection methods; run counter-screens; optimize reagent concentrations.
Cross-Reactivity [2] Antibodies bind to non-target molecules (e.g., related proteins, metabolites, or isotopic variants). Use highly specific monoclonal antibodies for capture; screen antibodies against closely related structures.
Matrix Interference [2] Components in the sample buffer or biological matrix alter the assay signal. Dilute samples; use minimal sample volumes; employ platforms that reduce contact time between samples and reagents.
Signal Instability [1] Weak signal, high background, or signal drift over time leads to a poor signal-to-background ratio. Use robust detection chemistries (e.g., FP, TR-FRET); validate reaction kinetics; stabilize reagents.
Reagent Instability [1] Enzymes, antibodies, or other reagents degrade, causing poor reproducibility. Use high-quality, validated suppliers; aliquot reagents to avoid freeze-thaw cycles; include internal standards.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Orthogonal Assay for Hit Confirmation [1]

This protocol is used to confirm active compounds ("hits") by testing them with a different detection method to rule out interference.

  • Primary Screening: Perform your initial high-throughput screening (HTS) using your standard assay format (e.g., a fluorescence-based assay).
  • Hit Identification: Identify the primary hits from the screening campaign.
  • Orthogonal Assay Design: Select a secondary assay that utilizes a fundamentally different detection technology. For example:
    • If your primary assay was Fluorescence Polarization (FP), use a Luminescence-based assay for confirmation.
    • If your primary assay was a coupling enzyme system, use a direct detection method.
  • Hit Testing: Re-test all primary hits in the orthogonal assay.
  • Data Analysis: Compare the results. Compounds that show activity in both the primary and orthogonal assays are considered verified, true hits. Those active in only one assay are likely interferers.
Protocol 2: Cross-Reactivity Testing for Antibody Reagents [2]

This method validates an antibody's specificity by testing it against the target analyte and structurally similar molecules.

  • Antibody Selection: Prefer a monoclonal antibody for the capture step due to its higher specificity for a single epitope.
  • Prepare Analytes: Obtain pure samples of:
    • The target analyte (e.g., Eplerenone).
    • Its potential interferents (e.g., process-related impurities, metabolites, or in your specific case, Eplerenone-d3).
    • Other closely related proteins or molecules that might be present in the sample matrix.
  • Run the Assay: Spike each analyte individually into the assay matrix at a relevant concentration and run the full immunoassay procedure.
  • Calculate Cross-Reactivity: Measure the signal produced by the interferent compared to the signal from the target analyte. Cross-reactivity is typically calculated as: (Concentration of target analyte / Concentration of interferent) x 100% ...to produce an equivalent signal. A value below 1-5% is usually acceptable, depending on the assay requirements.

Practical Workflow for Troubleshooting

The following diagram outlines a systematic workflow for diagnosing and resolving interference issues, integrating the solutions and protocols detailed above.

G Assay Interference Troubleshooting Workflow Start Suspected Assay Interference Step1 Run Orthogonal Assay Start->Step1 Step2 Perform Counter-Screen Start->Step2 Step3 Test Antibody Cross-Reactivity Start->Step3 Step4 Evaluate Matrix Effects Start->Step4 Step5 Implement Solution Step1->Step5 Confirms compound artifact Step2->Step5 Identifies nonspecific inhibitors Step3->Step5 Confirms reagent specificity Step4->Step5 Identifies matrix component issue End Reliable Assay Data Step5->End

Key Considerations for this compound

For your work with the deuterated internal standard This compound, keep these points in mind:

  • Primary Use: this compound is specifically designed as a stable isotope-labeled internal standard for quantitative analysis by LC-MS or GC-MS. Its main role is to correct for variability in sample preparation and instrument response [3].
  • Potential for Interference: While the deuterium labels are intended to make this compound chromatographically separable from the non-labeled compound, in other assay formats (especially immunoassays), the antibody reagents may not distinguish between the two, leading to potential cross-reactivity [2].
  • Chromatography is Key: The definitive solution for resolving Eplerenone and this compound is a well-optimized chromatographic method, such as UPLC, which can separate them based on their slight mass difference [4] [5].

References

improving sensitivity with deuterated eplerenone

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone: Essential Data for Researchers

The table below summarizes key chemical, pharmacological, and safety information for eplerenone, which is directly relevant for your experimental planning with its deuterated form.

Attribute Description Relevance for Deuterated Eplerenone
Molecular Formula C₂₄H₃₀O₆ (Standard form) [1] The deuterated form will have specific hydrogen atoms replaced by deuterium (²H or D), altering mass but not the core structure.
Mechanism of Action Selective aldosterone antagonist; binds to mineralocorticoid receptors. [2] Identical to the standard compound. Deuteriation is not expected to change the primary mechanism.
Primary Metabolism Predominantly mediated by the CYP3A4 enzyme. [2] The main goal of deuteriation is to alter the metabolic profile, potentially increasing half-life and exposure.
Dosage (Hypertension) 50 mg once daily, may increase to 50 mg twice daily. [2] For in vitro studies, this provides a reference for pharmacologically relevant concentrations.
Risk of Hyperkalemia Increased risk in patients with renal impairment, diabetes, or when used with ARBs, NSAIDs, or moderate CYP3A inhibitors. [2] A critical parameter to monitor in in vivo studies, as this class effect is unlikely to change with deuteriation.
Key Contraindications Serum K⁺ >5.5 mEq/L; CrCl ≤30 mL/min; concomitant use of strong CYP3A inhibitors. [2] Important for designing animal studies and considering future clinical applications.

Frequently Asked Questions (FAQs)

Here are answers to common technical and safety questions that may arise during research.

  • Q1: What is the primary scientific rationale for developing deuterated eplerenone?

    • The primary goal is to create a chemical analog with an improved pharmacokinetic (PK) profile. By replacing specific hydrogen atoms with deuterium (a heavier isotope), the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down the rate of metabolism, particularly by CYP enzymes, potentially leading to a longer half-life, greater systemic exposure (AUC), and reduced formation of inactive metabolites [2]. This is often referred to as the Deuterium Kinetic Isotope Effect (DKIE).
  • Q2: What is the most critical safety parameter to monitor in in vivo studies with eplerenone and its analogs?

    • Hyperkalemia (elevated serum potassium) is the most significant risk. It is a class effect of mineralocorticoid receptor antagonists. Your study protocols must include frequent monitoring of serum potassium levels, especially in subjects with any degree of renal impairment or when co-administered with other drugs that can raise potassium, such as angiotensin II receptor blockers (ARBs) or NSAIDs [2].
  • Q3: How do drug interactions affect the dosing of eplerenone?

    • Eplerenone is metabolized mainly by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated. If a moderate CYP3A4 inhibitor must be used, the dose of standard eplerenone should be reduced [2]. The sensitivity of deuterated eplerenone to CYP3A4 inhibition may differ based on the site of deuteriation and the success of the DKIE, and this should be a key area of investigation.

Experimental Protocols & Troubleshooting

Analytical Method: LC-MS/MS for Quantification

This is a standard method for measuring drug and metabolite concentrations in biological fluids.

Detailed Methodology:

  • Sample Preparation: Use protein precipitation with acetonitrile or methanol. For plasma/serum, a 3:1 ratio of organic solvent to sample is typical. Vortex and centrifuge, then collect the supernatant for analysis.
  • LC Conditions:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, ramp to 95% B over 3-4 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5-10 µL.
  • MS/MS Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring: Use Multiple Reaction Monitoring (MRM). You will need to optimize the MRM transitions for both deuterated and non-deuterated eplerenone and its known metabolites (see troubleshooting below).

The following diagram illustrates the workflow for this analytical method.

Start Start: Biological Sample (Plasma/Serum) Prep Sample Preparation (Protein Precipitation) Start->Prep Vortex & Centrifuge LC Liquid Chromatography (Reversed-Phase C18 Column) Prep->LC Inject Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Analyte Elution Data Data Analysis (Quantification) MS->Data MRM Signal

Troubleshooting Common Issues
  • Problem: Poor chromatographic separation or peak shape.

    • Solution: Optimize the LC gradient. Adjust the pH of the mobile phase (e.g., with ammonium acetate or ammonium formate) instead of formic acid. Ensure the column is properly conditioned and not degraded.
  • Problem: Low MS signal for the deuterated analog.

    • Solution: Confirm the MRM transitions on your instrument. Synthesize and use a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled eplerenone, to correct for ionization suppression or enhancement in the mass spectrometer.
  • Problem: Inconsistent in vivo pharmacokinetic data.

    • Solution: Verify the stability of deuterated eplerenone in the biological matrix. Check for potential metabolic switching, where deuteriation blocks one metabolic pathway but unexpectedly enhances another.

Key Experimental Considerations for Deuterated Analogs

When working with deuterated eplerenone, keep these points in mind:

  • Isotopic Purity: Confirm the isotopic purity and position of deuterium incorporation in your batch, as this directly impacts the DKIE.
  • Metabolite Identification: Be proactive in identifying metabolites. Use high-resolution mass spectrometry to compare metabolite profiles of deuterated and non-deuterated eplerenone to confirm the altered metabolic fate.
  • Receptor Binding Assays: While the core structure is unchanged, it is prudent to confirm that deuteriation has not affected the binding affinity to the mineralocorticoid receptor through in vitro assays.

References

Eplerenone-d3 method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Robustness

Method robustness is a critical validation parameter that demonstrates the reliability of an analytical procedure during normal usage. It is defined as a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters [1].

A robust method ensures that results are reproducible when the method is transferred between different laboratories, instruments, or analysts. The typical approach involves using a multivariable Design of Experiments (DoE) to study the effect of individual parameters and their interactions simultaneously, which is more efficient than the one-factor-at-a-time (OFAT) approach [2].

Robustness Testing Protocol for HPLC Methods

The following workflow, based on ICH guidelines and industry best practices, outlines the key stages for conducting a robustness study.

Robustness Testing Robustness Testing 1. Risk Assessment 1. Risk Assessment Robustness Testing->1. Risk Assessment Identify Critical Parameters\n(e.g., column temp, flow rate, mobile phase composition) Identify Critical Parameters (e.g., column temp, flow rate, mobile phase composition) 1. Risk Assessment->Identify Critical Parameters\n(e.g., column temp, flow rate, mobile phase composition) 2. Experimental Design\n(DoE) 2. Experimental Design (DoE) Identify Critical Parameters\n(e.g., column temp, flow rate, mobile phase composition)->2. Experimental Design\n(DoE) Prior Knowledge &\nMethod Understanding Prior Knowledge & Method Understanding Identify Critical Parameters\n(e.g., column temp, flow rate, mobile phase composition)->Prior Knowledge &\nMethod Understanding Define Ranges for\nEach Parameter Define Ranges for Each Parameter 2. Experimental Design\n(DoE)->Define Ranges for\nEach Parameter 3. Automated Method Creation\n& Execution 3. Automated Method Creation & Execution Define Ranges for\nEach Parameter->3. Automated Method Creation\n& Execution 4. Data Analysis &\nEffect Plot Generation 4. Data Analysis & Effect Plot Generation 3. Automated Method Creation\n& Execution->4. Data Analysis &\nEffect Plot Generation 5. Establish Control Strategy\n& Define System Suitability 5. Establish Control Strategy & Define System Suitability 4. Data Analysis &\nEffect Plot Generation->5. Establish Control Strategy\n& Define System Suitability Controlled Method for\nRoutine Use Controlled Method for Routine Use 5. Establish Control Strategy\n& Define System Suitability->Controlled Method for\nRoutine Use

Here is a detailed breakdown of the key parameters to test for a reversed-phase HPLC method, based on common practices for drug substances like Eplerenone.

Parameter Category Specific Factors to Test Typical Variation Range Critical Responses to Monitor
Chromatographic System Column Temperature [2] ± 2°C Resolution, Retention Time, Peak Shape
Flow Rate [2] ± 0.1 mL/min Retention Time, Pressure, Resolution
Mobile Phase pH of Aqueous Buffer [3] ± 0.1 units Retention Time, Selectivity, Peak Tailing
Percentage of Organic Solvent (at start/end of gradient) [2] ± 2-3% Retention Time, Resolution
Sample & Injection Wavelength Detection [3] ± 2-3 nm (if applicable) Peak Area Response (for assay)
Injection Volume ± 10% (for partial loop fill) Peak Area Precision

Example: Chromatographic Conditions for Eplerenone

To provide a concrete starting point for method development and troubleshooting, here are specific chromatographic conditions used for the analysis of Eplerenone and its related impurities, as validated in a stability-indicating method [3].

Parameter Specification
Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient of two solvents (A: 0.1 M ammonium acetate pH 3.0, B: Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 20 µL

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues, framed as FAQs.

FAQ 1: The resolution between two critical peaks is failing. What should I investigate first?

  • Check Column Temperature: A study found that column temperature had a significant negative effect on the resolution of a key peak, meaning resolution dropped as temperature increased [2]. Tightly control the temperature within a narrow range (e.g., ±1°C).
  • Adjust Flow Rate: The same study showed that increasing the flow rate had a positive effect, improving resolution for the same peak [2]. Investigate if a slight adjustment to the flow rate within an acceptable range restores resolution.
  • Review Mobile Phase pH: The degradation study for Eplerenone used a mobile phase buffer at pH 3.0 to achieve separation [3]. Even a slight deviation in pH can dramatically alter selectivity. Precisely prepare and measure the pH of your buffer.

FAQ 2: My method works in one lab but fails in another. What are the likely causes? This is a classic symptom of a method that lacks robustness. The key is to identify and control parameters with high variability.

  • Column Variability: Different lots of columns, or columns from different manufacturers, can have varying selectivity. The control strategy should specify a single column brand and chemistry (e.g., XSelect Premier CSH C18) [2].
  • Mobile Phase Preparation: Small differences in how analysts prepare the mobile phase (weighing, pH adjustment, water quality) can cause failure. The protocol should have very detailed, step-by-step instructions.
  • Instrumental Differences: Variations in HPLC systems' dwell volume, gradient mixing efficiency, or detector performance can be factors. The method should be tested and adjusted if necessary on the specific instrument models used in each lab.

FAQ 3: I am developing a bioanalytical method for Eplerenone in plasma. What is a viable approach? While your focus is on Eplerenone-d3 as an internal standard, a published method for Eplerenone in human plasma can serve as a template [4].

  • Sample Preparation: Use liquid-liquid extraction (LLE) with a mixture of dichloromethane and diethyl ether (4:6, v/v). This provided a recovery of about 80% for Eplerenone [4].
  • Chromatography: A HiQSil C-18HS column (250 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile and water (50:50, v/v) has been successfully used [4].
  • Detection: UV detection at 241 nm (the λmax of Eplerenone) is a cost-effective option, though LC-MS/MS would offer higher sensitivity [4].

References

handling deuterium exchange in Eplerenone-d3

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone & Deuterium in Drug Discovery

Eplerenone is a known mineralocorticoid receptor antagonist used to treat heart failure and hypertension [1]. Its metabolism is primarily mediated by the CYP3A4 enzyme [1].

The following table summarizes the rationale and key concepts behind drug deuteration.

Concept Description Relevance to Eplerenone-d3
Deuterium Kinetic Isotope Effect (DKIE) C-D bond is stronger than C-H bond; cleavage occurs slower (rate constant ratio ( k_H/k_D )), slowing metabolic reactions [2]. Aims to improve metabolic stability, particularly against CYP3A4 oxidation [2] [1].
Deuterium Switch Strategy Creating deuterated analogs of existing drugs to improve pharmacokinetic/toxicological profiles [2]. "this compound" is the direct application of this strategy to the parent drug Eplerenone.
Expected Outcomes Attenuated metabolism, reduced formation of toxic metabolites, decreased dosing frequency, improved efficacy/safety profile [2]. Potential for a superior clinical profile compared to non-deuterated Eplerenone.

Analytical Techniques for Deuterated Compounds

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a critical technique for analyzing protein structure and dynamics by measuring the exchange of labile hydrogens for deuterium. While typically used to study proteins that a drug binds to (like the mineralocorticoid receptor), the principles are useful for understanding deuterium handling.

A major challenge in HDX-MS is back-exchange, where deuterium labels back to hydrogen after the reaction is quenched, leading to data loss [3]. The following diagram outlines a standard HDX-MS workflow and key points for back-exchange control.

HDX_Workflow HDX-MS Experimental Workflow cluster_backexchange Key Challenge: Minimize Back-Exchange HDX_Labeling HDX Labeling Protein in D₂O buffer (pH 7.4, 20-25°C) Quench Quench Reaction Add ice-cold acidic buffer (pH 2.5, 0°C) HDX_Labeling->Quench Digestion Enzymatic Digestion Pepsin column (0°C) Quench->Digestion BackExchange Deuterium lost back to hydrogen over time Quench->BackExchange LC_Separation LC Separation Reversed-phase, low pH (0°C) Digestion->LC_Separation Digestion->BackExchange MS_Analysis MS Analysis Mass measurement of peptides & fragments LC_Separation->MS_Analysis LC_Separation->BackExchange ControlPoints Critical Control Points: - Quench pH and temperature - Digestion time - LC gradient time and temperature

FAQs and Troubleshooting Guide

Here are answers to common questions and potential problems based on general principles of deuterated chemistry and HDX-MS.

General Deuterium Handling
  • Q: What is the primary goal of deuteration in drug discovery?

    • A: The primary goal is to leverage the Deuterium Kinetic Isotope Effect (DKIE) to slow the metabolism of a drug, particularly at vulnerable C-H bonds. This can lead to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and potentially a better efficacy and safety profile [2].
  • Q: Are there any safety concerns with using deuterated compounds?

    • A: Deuterium is a stable and non-radioactive isotope. Reassuring safety data for deuterium in humans has emerged over the years, which has supported its use in drug development [2].
HDX-MS and Analysis
  • Q: What is back-exchange and how can I minimize it?

    • A: Back-exchange is the loss of deuterium back to hydrogen after the quenching step. Minimize it by [3]:
      • Maintaining low temperature (0°C) from quench through LC separation.
      • Using low pH (pH 2.5) during the quench and chromatography.
      • Optimizing and shortening the digestion and LC gradient times.
  • Q: My data shows high back-exchange. What should I check?

    • A: Troubleshoot by verifying:
      • Quench Solution: Ensure it is properly acidic and ice-cold before use.
      • Temperature Control: Confirm that all post-quench steps (digestion, injection loop, LC column) are consistently held at 0°C.
      • Chromatography Method: Shorten the LC gradient and increase the flow rate to reduce the time peptides are in solution.
  • Q: How can I improve the reliability of my HDX-MS data analysis?

    • A: Consider using Data-Independent Acquisition (DIA) methodology (HX-MS2). This approach uses peptide fragment data to automatically authenticate deuteration levels, enabling auto-curation and providing a clear measure of reliability for each data point. This is especially useful for complex samples [4].

Suggested Experimental Pathways

Since specific protocols for "this compound" are not available, here are actionable steps based on general best practices.

  • Metabolic Stability Assay:

    • Objective: Compare the in vitro metabolic half-life of this compound with non-deuterated Eplerenone.
    • Methodology: Incubate both compounds with human liver microsomes (or recombinant CYP3A4). Monitor the depletion of the parent drug over time using LC-MS/MS. A longer half-life for the deuterated version would indicate successful metabolic stabilization [2].
  • Metabolite Identification Study:

    • Objective: Confirm that deuteration alters the metabolic pathway as intended.
    • Methodology: After incubation in a metabolic system, use high-resolution mass spectrometry to identify and compare the metabolite profiles of deuterated and non-deuterated Eplerenone. You would expect to see a reduction in the metabolites arising from cleavage at the deuterated sites [2].

References

Eplerenone-d3 vs spironolactone-d4 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Missing Information

The search yielded no data on Spironolactone-d4. For Eplerenone-d3, I found its basic definition as a deuterium-labeled version of Eplerenone, but no experimental data or performance comparisons against other compounds were located [1] [2].

Available Information on this compound

The table below summarizes the confirmed information about this compound.

Property Description
Name This compound (also known as Epoxymexrenone-d3) [1].
Type Deuterium-labeled Eplerenone [1].
Primary Research Use Serves as a tracer or internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1].
Biological Activity (Parent Compound) The parent compound, Eplerenone, is a selective, competitive, and orally active aldosterone antagonist. This compound is used for research in hypertension and heart failure after myocardial infarction [1].

Established Comparison of the Parent Drugs

While data on the deuterated versions is scarce, the parent compounds, Eplerenone and Spironolactone, are well-studied and compared. The table below outlines their key differences, which are fundamental to understanding the potential applications of their deuterated analogs [3] [4] [5].

Property Eplerenone Spironolactone
Drug Class Aldosterone receptor antagonist, Potassium-sparing diuretic [3]. Aldosterone receptor antagonist, Potassium-sparing diuretic [3].
Receptor Selectivity Selective aldosterone receptor antagonist; low affinity for progesterone, androgen, estrogen, and glucocorticoid receptors [5]. Nonselective aldosterone receptor antagonist; also binds to androgen and progesterone receptors [4] [5].
Common Side Effects Hyperkalemia [3] [6]. Hyperkalemia; anti-androgenic effects (e.g., gynecomastia, menstrual irregularities) [3] [4] [7].
Half-Life ~6 hours [3]. ~37 hours (presence of long-acting metabolites) [3] [5].
Primary Indications Heart failure, High blood pressure [3]. Heart failure, Resistant hypertension, Liver cirrhosis (ascites), Nephrotic syndrome, Primary hyperaldosteronism [3] [4].

Suggested Experimental Pathway

To conduct a meaningful comparison of this compound and Spironolactone-d4, you may need to design experiments that capture their performance as isotopic tracers. The following workflow outlines a potential methodological approach, based on standard practices for such compounds.

Start Start: Plan Comparative Experiment Step1 1. Define Objective • Pharmacokinetic (PK) study • Metabolic pathway tracing Start->Step1 Step2 2. Select Analytical Method • LC-MS/MS • GC-MS • NMR Step1->Step2 Step3 3. Design Experimental Arms • Arm A: this compound • Arm B: Spironolactone-d4 • Control: Non-deuterated compound Step2->Step3 Step4 4. Key Performance Metrics • Signal intensity & noise • Chromatographic resolution • Metabolic stability • In-study stability Step3->Step4 Step5 5. Conduct Experiment & Analyze Data Step4->Step5

How to Proceed with Your Research

Given the lack of publicly available direct comparison data, generating your own experimental findings is the most reliable path forward.

  • Consult Chemical Suppliers: Reputable biochemical suppliers ( [1]) may provide technical data sheets or application notes for this compound and Spironolactone-d4 that contain purity information and basic spectral data.
  • Review Deuterated Compound Literature: Search for scientific publications on the use of deuterated isotopes in drug metabolism and pharmacokinetic (DMPK) studies. The principles and methodologies found can be directly applied to your specific comparison.
  • Design a Targeted Experiment: The experimental pathway above provides a framework. A head-to-head in vitro or in vivo study analyzing both compounds using the same analytical platform (e.g., LC-MS/MS) will yield the comparative data you need for your guide.

References

deuterated eplerenone method validation guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters & Experimental Data

The table below summarizes quantitative data and methodological details relevant for method validation, primarily drawn from studies that used eplerenone-d3 as an internal standard (IS) [1] [2].

Parameter Sub-Parameter/Analyte Experimental Data / Value Experimental Context / Conditions

| Isotopic Purity & Structural Integrity | this compound (EPL-d3) [1] | 99.9% isotopic purity | Analytical Technique: LC-ESI-HR-MS & NMR Sample: In-house synthesized/commercial compounds Justification: Confirms suitability as an internal standard. | | Matrix Effect (ME) | Eplerenone (analyte) [2] | ME assessed; CV of IS-normalized Matrix Factor ≤ 9.8% | Guideline Followed: EMA Method: LC-MS/MS & LC-MS Sample Prep: Protein precipitation Matrices: Human plasma Key Finding: No relevant difference between two calculation methods (IS-norm MF vs. IS-norm relative ME). | | Matrix Effect (ME) | this compound (Internal Standard) [2] | Used as the IS for eplerenone in ME study | Role: Corrects for variability; its stable isotope form minimizes ME impact on accuracy. | | Stability Testing (General) | Sample Size Justification [3] | n=5 replicates recommended | Study Focus: Optimal sample size for stability testing in bioanalytical validation. Outcome: 5 replicates ensure 90% confidence intervals fall within 85-115% acceptance criteria, reducing outlier impact. |

Detailed Experimental Protocols

Here is a deeper dive into the core methodologies referenced in the table.

  • Protocol 1: Determining Isotopic Purity and Structural Integrity [1]

    • Objective: To confirm the isotopic enrichment and structural integrity of deuterated compounds like this compound.
    • Instrumentation: Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Procedure:
      • LC-ESI-HR-MS Analysis: Record full scan mass spectra of the deuterated compound.
      • Data Processing: Extract and integrate the ion chromatograms for the various isotopic peaks.
      • Calculation: Calculate the percentage isotopic purity based on the relative abundance of the target deuterated ion compared to all other isotopic ions.
      • NMR Confirmation: Use NMR analysis to confirm the molecular structure and the specific positions of the deuterium atoms, ensuring no structural anomalies were introduced during synthesis.
  • Protocol 2: Quantitative Evaluation of Matrix Effect [2]

    • Objective: To quantify the influence of biological matrices on the analyte's signal intensity in LC-MS analysis.
    • Guideline Reference: European Medicines Agency (EMA) guideline on bioanalytical method validation.
    • Procedure (using Matrix Factor - MF):
      • Prepare at least 6 lots of the biological matrix (e.g., human plasma) from individual donors.
      • For each lot, prepare quality control samples at low and high concentrations (n≥5 per concentration).
      • Prepare corresponding reference (neat) solutions in the mobile phase or reconstitution solvent at the same concentrations.
      • Analyze all samples and calculate the Matrix Factor (MF) for each lot and concentration: MF = Peak response in presence of matrix / Peak response in neat solution.
      • Calculate the IS-normalized MF: IS-normalized MF = MF (analyte) / MF (internal standard).
      • The precision (Coefficient of Variation - CV%) of the IS-normalized MF across the different lots should be ≤15%. A CV > 15% indicates a significant relative matrix effect.

Method Validation Workflow

The following diagram outlines the core stages of the bioanalytical method validation process, integrating the specific parameters discussed above.

Start Method Validation Workflow S1 Sample Preparation Start->S1 S2 Chromatographic Separation S1->S2 S3 MS Detection & Analysis S2->S3 P1 Isotopic Purity (LC-ESI-HR-MS/NMR) S3->P1 P2 Matrix Effect (Matrix Factor) S3->P2 P3 Analyte Stability (Recommended n=5) S3->P3 P4 Other Parameters (Specificity, Precision, etc.) S3->P4

Key Insights for Your Guide

  • This compound is a High-Quality IS: The documented 99.9% isotopic purity of this compound is a strong point in its favor, as it minimizes interference from the non-deuterated form and ensures accurate quantification [1].
  • Stability Testing Requires Adequate Replication: Relying on only three replicates for stability testing, as sometimes suggested, carries a risk of being skewed by an outlier. The experimental justification for using five replicates provides a more statistically sound and robust practice [3].
  • Matrix Effect is Quantifiable and Manageable: The matrix effect should not be described merely as "present" or "absent." The Matrix Factor (MF) approach provides a quantitative measure. Using a stable isotope-labeled internal standard like this compound is one of the most effective strategies to correct for this variability [2].

References

A Framework for Selecting Deuterated Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

While developed for LC-MS, the following criteria are fundamental to the function of any deuterated internal standard and are a useful starting point for evaluation in other techniques.

  • Chemical & Structural Similarity: The ideal internal standard is a deuterated analog of the target analyte itself. It should match the analyte's chemical structure, polarity, and reactivity as closely as possible [1] [2].
  • Stable Isotopic Labeling: Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. It forms slightly stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, which can enhance stability [1].
  • Isotopic Purity: Look for standards with high isotopic enrichment (typically ≥ 98%) to minimize background interference and ensure a clear signal from the standard itself [1].
  • Labeling Position: The deuterium atoms should be placed on metabolically or chemically stable positions in the molecule. Avoid sites where the deuterium can readily exchange with hydrogen in the solvent (e.g., on -OH or -NH groups) [1].

The table below summarizes how different types of internal standards compare against these ideal criteria.

Standard Type Key Features Best For / Considerations
Analyte-Identical Deuterated Structurally identical to the target analyte; behaves nearly identically in sample preparation and analysis [1]. Highest accuracy quantification; the gold standard when available [1] [2].
Structurally Similar Deuterated A different compound with a similar structure to the analyte; may not co-elute or behave identically [2]. When an analyte-identical standard is not available; requires careful validation to ensure performance [2].
Non-Deuterated Analog A different compound that is not deuterated; may have significantly different chemical properties [2]. Generally not recommended; can lead to inaccurate quantification due to differing behavior [2].

Generic Experimental Protocol for Standard Evaluation

The following is a generalized workflow for testing and validating deuterated internal standards. You will need to adapt the specific measurement techniques (e.g., replacing MRM transitions with NMR parameters) to suit MRA.

G Start Start: Method Development S1 Select candidate deuterated standard for target analyte Start->S1 S2 Spike standard into sample matrix S1->S2 S3 Perform sample preparation S2->S3 S4 Run analysis (e.g., LC-MS, NMR) S3->S4 S5 Evaluate Key Parameters S4->S5 S6 Does standard performance meet acceptance criteria? S5->S6 P1 Signal Response and Stability S5->P1 P2 Retention Time (if applicable) S5->P2 P3 Absence of interference S5->P3 P4 Correction for matrix effects S5->P4 S6->S1 No End Validation Complete S6->End Yes

For the analysis step, you would monitor parameters such as:

  • Signal Response and Stability: The standard should produce a strong, consistent signal throughout the analytical run [2].
  • Chromatographic Behavior (if using LC-NMR): The deuterated standard should have a nearly identical retention time to the target analyte [1].
  • Absence of Interference: The signal from the standard must not overlap with signals from the analyte or other matrix components [1].
  • Correction for Matrix Effects: The standard should reliably correct for signal suppression or enhancement caused by the sample matrix, demonstrating a consistent analyte-to-standard response ratio [1] [2].

Key Considerations for Implementation

  • Addressing H/D Exchange: A primary challenge is hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard swap with hydrogen in the solvent. This is particularly relevant in protic solvents like water. Using standards with deuterium in non-exchangeable positions and controlling pH can mitigate this issue [1].
  • The "Fit-for-Purpose" Principle: The required level of performance for your standard depends on the application. In some discovery-stage research, a structurally similar standard might be sufficient, whereas clinical diagnostics demand the highest accuracy with analyte-identical standards [2] [3].
  • Quality and Sourcing: Always source deuterated standards from reputable suppliers who provide certificates of analysis detailing chemical and isotopic purity. This is critical for reproducible and reliable results [1].

References

Eplerenone-d3 cross-validation with other methods

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone-d3: Role & Analytical Use

This compound is a deuterium-labeled analog of Eplerenone. Its primary application in research is to serve as a stable isotope internal standard for quantitative analysis techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR [1]. The use of such a standard is a best practice that helps correct for variability in sample preparation and instrument response, thereby improving the accuracy and reliability of analytical results.

Validated LC Method for Eplerenone

While direct data on this compound cross-validation is not available, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing Eplerenone and its impurities has been published. This method can be considered a benchmark against which a new LC-MS method using this compound could be cross-validated [2].

The table below summarizes the key validation parameters and experimental conditions for this method:

Parameter Details
Purpose Stability-indicating assay and related substance determination for Eplerenone [2].
Chromatographic Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) [2].
Mobile Phase Gradient of 0.1 M ammonium acetate (pH 3.0) and acetonitrile [2].
Flow Rate & Detection 1.0 mL/min at 240 nm [2].
Forced Degradation Eplerenone was subjected to acid, base, oxidative, thermal, and photolytic stress [2].
Key Outcomes The method effectively separated Eplerenone from its degradation products and known impurities. It was validated for specificity, linearity, accuracy, and precision [2].
Mass Balance Achieved close to 99.5% in stress samples, confirming the method's stability-indicating capability [2].

Experimental Workflow for Method Development

The following diagram illustrates a general experimental workflow for developing and validating an analytical method for a drug substance like Eplerenone, based on the ICH-guided approach described in the literature [2].

Start Start: Method Development Step1 Define Objective (e.g., Assay and Impurity Testing) Start->Step1 Step2 Chromatographic Setup (Column, Mobile Phase, Gradient) Step1->Step2 Step3 Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Step2->Step3 Step4 Method Validation (Specificity, Linearity, Accuracy, Precision) Step3->Step4 Step5 Application to Real Samples (e.g., Bulk Drug, Formulations) Step4->Step5 End Validated Method Step5->End

References

Comparative Overview: Deuterated vs. Non-Deuterated Eplerenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences and purposes of deuterated and non-deuterated eplerenone.

Characteristic Non-Deuterated Eplerenone Deuterated Eplerenone (e.g., Eplerenone-d3)
Primary Role Active Pharmaceutical Ingredient (API) [1] [2] Internal Standard (IS) for bioanalysis [3]
Chemical Structure C₂₄H₃₀O₆ [2] C₂₄H₂₇D₃O₆ (Three hydrogen atoms replaced by deuterium) [3]
Molecular Weight 414.49 g/mol [2] ~417.51 g/mol (theoretical, increase of ~3.02 g/mol)
Isotopic Purity Not applicable (natural isotopic distribution) 99.9% (for a commercially sourced sample) [3]
Main Application Treat hypertension and heart failure [1] [2] Quantify non-deuterated eplerenone in biological samples via LC-MS [3]
Key Property Mineralocorticoid receptor antagonist activity [4] Nearly identical physicochemical properties, but distinguishable by mass spectrometry [3]

Experimental Protocol for Analysis and "Recovery"

In bioanalysis, "recovery" specifically refers to the efficiency of extracting an analyte from a complex biological matrix like plasma or blood. The following workflow, which utilizes deuterated eplerenone as an internal standard, is employed to determine this value accurately for the non-deuterated drug.

A 1. Sample Preparation B Spike known amount of deuterated This compound into plasma samples A->B D Extract analytes (Liquid-Liquid Extraction) B->D C Add known amount of non-deuterated Eplerenone (Calibration Standards) C->D F Liquid Chromatography (LC) Separates components D->F E 2. LC-MS/MS Analysis G Tandem Mass Spectrometry (MS/MS) Detects and quantifies ions F->G I Calculate peak area ratio: (Non-deuterated / Deuterated) G->I H 3. Data Processing J Plot calibration curve: (Concentration vs. Peak Area Ratio) I->J K Determine concentration and calculate extraction recovery of non-deuterated Eplerenone J->K

The methodology for ensuring accurate recovery assessment involves several key steps and considerations [5] [3]:

  • Sample Size Justification: A minimum of five replicate samples per concentration level is recommended for stability and recovery tests. This provides a robust 90% confidence interval, ensuring results are reliable and not skewed by outliers [5].
  • Instrumentation: Analysis is typically performed using Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS). This powerful combination separates the compounds and precisely distinguishes them based on their mass-to-charge (m/z) ratios [3].
  • Key Measurements: The isotopic purity of the deuterated standard is critical. It is verified using both HR-MS and NMR spectroscopy, as demonstrated by a sample of this compound with 99.9% purity [3].

Key Takeaways for Researchers

  • Deuterated eplerenone is a critical tool for ensuring data quality in drug development and pharmacokinetic studies. Its use as an internal standard corrects for variations in sample preparation and instrument analysis, leading to highly accurate and precise quantification of the non-deuterated drug [3].
  • The "recovery" of the non-deuterated drug is judged by the efficiency of the entire bioanalytical method. A stable and high signal from the deuterated internal standard throughout the process gives confidence that the measured concentration of the non-deuterated drug reflects its true value in the biological sample [5] [3].

References

Eplerenone-d3 stability compared to parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone Stability and Degradation Profile

The following data summarizes the forced degradation behavior of the parent compound, Eplerenone, under various stress conditions, as per a validated stability-indicating study [1].

Table: Forced Degradation Profile of Eplerenone [1]

Stress Condition Details Total Impurities Formed Assay of Active Substance Mass Balance Key Observations
Acid Hydrolysis 1 M HCl, 2 hours 8.4% 91.4% 99.8% Prominent degradation observed.
Base Hydrolysis 0.5 M NaOH, 1 hour 19.8% 79.7% 99.5% One major degradation product (RRT ~0.31) was formed.
Oxidation 15% H₂O₂, 2 hours Information not specified in abstract Information not specified in abstract Information not specified in abstract Studied, but specific results not in abstract.
Thermal 100°C, 168 hours Information not specified in abstract Information not specified in abstract Information not specified in abstract Studied, but specific results not in abstract.
Photolysis Per ICH Q1B, 168 hours Information not specified in abstract Information not specified in abstract Information not specified in abstract Studied, but specific results not in abstract.

Experimental Protocol for Eplerenone Stability

The methodology for the stability-indicating study on Eplerenone was conducted as follows [1]:

  • Instrumentation: A Waters 2695 binary pump LC system with a photodiode array (PDA) detector was used.
  • Chromatographic Conditions:
    • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of solvent A (0.1 M ammonium acetate buffer, pH 3.0) and solvent B (Acetonitrile)
    • Flow Rate: 1.0 mL/min
    • Detection: 240 nm
    • Injection Volume: 20 µL
  • Forced Degradation Stress Conditions: Drug substance was subjected to [1]:
    • Acid/Base Hydrolysis: Treatment with 1 M HCl or 0.5 M NaOH at room temperature for specified durations.
    • Oxidative Stress: Treatment with 15% hydrogen peroxide (H₂O₂).
    • Thermal Stress: Exposure to 100°C in a dry hot air oven for 168 hours.
    • Photolytic Stress: Exposure in a photostability chamber (as per ICH Q1B guidelines) for 168 hours.
  • Analysis: The stressed samples were assayed against a qualified reference standard. The mass balance (sum of % assay and % impurities) was calculated to validate the method's stability-indicating capability.

Eplerenone-d3: Information from Suppliers

This compound is a deuterium-labeled analog of Eplerenone, where three hydrogen atoms are replaced by the heavier deuterium isotope. It is primarily used as an internal standard for quantitative analysis using techniques like LC-MS or GC-MS, helping to correct for variability during sample preparation and analysis [2] [3].

  • Recommended Storage: Suppliers recommend storing this compound tightly closed in a dry place at 2-8°C and describe it as stable under these recommended conditions [2] [3].
  • Data Gap: The provided supplier information does not include experimental stability or forced degradation studies comparing this compound to its parent compound.

Proposed Degradation Pathway for Eplerenone

The search results indicate that a major degradation product was identified under basic stress conditions. While the full pathway is not detailed in the abstract, the major degradant (with a Relative Retention Time of about 0.31) was identified via LC-MS and spectral analysis as "Methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-..." [1]. This suggests the degradation likely involves the breakdown of the core steroid structure. The diagram below illustrates the general workflow for determining such a pathway.

G Start Eplerenone Bulk Drug Substance FD Forced Degradation (Stress Testing) Start->FD Acid Acid Hydrolysis (1M HCl) FD->Acid Base Base Hydrolysis (0.5M NaOH) FD->Base Oxid Oxidation (15% H₂O₂) FD->Oxid Thermal Thermal Stress (100°C) FD->Thermal Photo Photolytic Stress (ICH Q1B) FD->Photo Analysis LC-PDA/MS Analysis Acid->Analysis Signant Degradation Base->Analysis Major Degradant RRT ~0.31 Oxid->Analysis Thermal->Analysis Photo->Analysis Degradants Degradation Products Identified and Separated Analysis->Degradants Pathway Degradation Pathway Established Degradants->Pathway

References

Understanding Eplerenone-d3 and Available Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information found, which is relevant to your goal:

Aspect Details from Search Results
Role of Eplerenone-d3 This compound is a deuterium-labeled version of Eplerenone. It is used as a stable isotope internal standard for quantitative analysis by techniques like LC-MS, GC-MS, or NMR. Its primary function is to improve the accuracy and precision of measurements [1].
Example Analytical Method (for Eplerenone) A stability-indicating Reverse Phase Liquid Chromatographic (RP-LC) method has been published for Eplerenone in bulk drug substance [2].

| Key Method Parameters | - Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)

  • Detection: 240 nm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Mobile Phase: Gradient of ammonium acetate buffer (pH 3.0) and acetonitrile [2] | | Sample Preparation | A stock solution of Eplerenone was prepared at 5.0 mg/mL in a diluent (buffer and acetonitrile in a 60:40 ratio). Working solutions were then prepared from this stock for related substances and assay determinations [2]. |

How to Develop Your Validation Protocol

Since a direct protocol is not available, you can build one by integrating the information above with standard validation guidelines. Here is a logical workflow to define the experiments for your comparison guide, starting from the foundational method:

Start Start: Define Method Transfer Goal Step1 1. Establish Baseline Method (Use published parameters as starting point) Start->Step1 Step2 2. Integrate this compound IS (Add to sample preparation step) Step1->Step2 Step3 3. Define Validation Experiments Step2->Step3 SubStep3 Key Validation Parameters Step3->SubStep3 Step4 4. Execute and Compare Data Step5 5. Document in Comparison Guide Step4->Step5 A Specificity SubStep3->A B Linearity & Range A->B C Accuracy B->C D Precision C->D E Robustness D->E E->Step4

For your comparison guide, you would then need to generate quantitative data for these parameters. A structured table is an effective way to present the comparative data:

Validation Parameter Experimental Protocol Summary Your Method with this compound (Data) Alternative Method (Data)
Linearity & Range Prepare calibration standards with analyte over specified range. Plot analyte/IS response ratio vs. concentration.
Accuracy Analyze QC samples at multiple levels. Calculate % recovery of known amount.
Precision (Repeatability) Inject multiple replicates of the same sample. Calculate %RSD for analyte/IS ratio.
Specificity Analyze blank samples and samples with potential impurities. Check for interference at analyte and IS retention times.

Suggestions for Finding More Detailed Information

To acquire the specific experimental data needed for your guide, I suggest the following steps:

  • Search Specialized Databases: Conduct a targeted search on Google Scholar, PubMed, or SciFinder using terms like "this compound LC-MS method," "Eplerenone bioanalysis," or "Eplerenone internal standard quantification."
  • Consult Pharmacopoeias: Check official compendia like the United States Pharmacopeia (USP). They sometimes contain detailed monographs with validated methods for specific drugs.
  • Review Manufacturer Documentation: Suppliers of this compound, such as MedChemExpress (cited in the search results), may provide certificates of analysis or application notes that include basic recommended conditions for use [1].

References

Eplerenone-d3 specificity testing in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Eplerenone-d3 Overview and Role

This compound is a deuterium-labeled analogue of Eplerenone, which is a selective aldosterone receptor antagonist (mineralocorticoid receptor antagonist) used to treat heart failure and hypertension [1] [2] [3]. The key characteristics of this compound are summarized in the table below.

Feature Description
Chemical Role Deuterium-labeled Eplerenone [4].
Primary Application Serves as an internal standard in quantitative bioanalysis using NMR, GC-MS, or LC-MS [4] [5].
Molecular Formula C₂₄H₂₇D₃O₆ [4] [5].
Molecular Weight 417.51 g/mol [4] [5].
Mechanism of Action (Parent Drug) Binds to the mineralocorticoid receptor, blocking aldosterone and increasing sodium and water excretion [2].
Metabolism (Parent Drug) Primarily by CYP3A4; no active metabolites identified [2].

The core value of this compound in research stems from its use as an internal standard. It is added in a known quantity to biological samples (like plasma or urine) prior to analysis. Because it is chemically identical to the unlabeled Eplerenone but has a slightly higher molecular weight, mass spectrometry can distinguish between them. This allows for highly precise correction for sample loss during preparation and variations in instrument response, leading to accurate measurement of Eplerenone concentration [4] [5].

Analytical Techniques and Methodologies

While specific experimental data for this compound is not provided in the search results, the established analytical workflows for quantifying drugs and their internal standards in biological matrices are well-documented. The following diagram illustrates the general workflow for LC-MS/MS bioanalysis using a deuterated internal standard like this compound.

Biological Sample\n(Plasma/Urine) Biological Sample (Plasma/Urine) Add Internal Standard\n(this compound) Add Internal Standard (this compound) Biological Sample\n(Plasma/Urine)->Add Internal Standard\n(this compound) Sample Preparation\n(Protein Precipitation,\nSolid-Phase Extraction) Sample Preparation (Protein Precipitation, Solid-Phase Extraction) Add Internal Standard\n(this compound)->Sample Preparation\n(Protein Precipitation,\nSolid-Phase Extraction) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation,\nSolid-Phase Extraction)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantitative Analysis Quantitative Analysis Data Acquisition->Quantitative Analysis

The methodologies relevant to your inquiry are based on general best practices in sports doping analysis and pharmacological research, which heavily rely on mass spectrometry [6].

  • Recommended Technique: LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application [6]. The LC component separates Eplerenone and this compound from other matrix components, while the MS/MS detector provides specific and highly sensitive detection based on their mass-to-charge ratios.
  • Sample Preparation: Procedures typically involve techniques like solid-phase extraction (SPE) or protein precipitation to clean up the sample and concentrate the analytes, which improves sensitivity and reduces ion suppression in the mass spectrometer [6].
  • Specificity: The method's specificity is achieved by monitoring a unique mass transition for both the analyte (Eplerenone) and the internal standard (this compound). The deuterium label causes a predictable shift in this transition, allowing the software to easily differentiate them.

Key Considerations for Method Validation

When developing and validating an analytical method using this compound, several parameters must be established to ensure the data is reliable, precise, and accurate. The search results highlight a few critical areas:

  • Selectivity/Specificity: The method must demonstrate that it can unequivocally quantify Eplerenone in the presence of the internal standard and other matrix components without interference [6].
  • Matrix Effects: The ionization efficiency of an analyte can be suppressed or enhanced by co-eluting compounds from the biological matrix. Using a stable isotope-labeled internal standard like this compound, which behaves almost identically to the analyte during extraction and ionization, is the most effective way to correct for these effects.
  • Cross-Talk: In mass spectrometry, cross-talk can occur if the product ions of the analyte and the internal standard have the same mass. A key advantage of a tri-deuterated standard like this compound is that the 3 Dalton mass difference significantly reduces this risk, ensuring cleaner and more accurate measurements.

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Exact Mass

417.22306891 Da

Monoisotopic Mass

417.22306891 Da

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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